Echinacea
Description
Propriétés
Numéro CAS |
129677-89-0 |
|---|---|
Formule moléculaire |
C7H10N4 |
Origine du produit |
United States |
Foundational & Exploratory
Echinacea species bioactive compounds identification
An In-depth Technical Guide to the Bioactive Compounds of Echinacea Species
Introduction
The genus this compound, encompassing species such as this compound purpurea, this compound angustifolia, and this compound pallida, holds a significant position in herbal medicine, primarily for its immunomodulatory and anti-inflammatory properties.[1][2][3] The therapeutic effects of this compound are not attributed to a single molecule but to a complex mixture of bioactive compounds.[4] The primary classes of these compounds include alkamides (alkylamides), caffeic acid derivatives (phenolics), polysaccharides, and glycoproteins.[3] The concentration and composition of these phytochemicals vary considerably between species, plant organs (roots, leaves, flowers), and even the plant's developmental stage.[3][5] This guide provides a detailed overview of the core bioactive compounds, the analytical methodologies for their identification and quantification, and the signaling pathways through which they exert their biological effects, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Bioactive Compounds
The following tables summarize the quantitative data for the major bioactive compounds found in different this compound species and plant parts, compiled from various analytical studies.
Table 1: Concentration of Caffeic Acid Derivatives in this compound Species
| Compound | Species | Plant Part | Concentration (% Dry Weight) | Source |
| Cichoric Acid | E. purpurea | Root (Summer) | 2.27% | [6] |
| E. purpurea | Root (Autumn) | 1.68% | [6] | |
| E. purpurea | Aerial Tops (Summer) | 2.02% | [6] | |
| E. purpurea | Aerial Tops (Autumn) | 0.52% | [6] | |
| E. purpurea | Flower | 2.6 - 2.8% | [7] | |
| E. purpurea | Root | 1.7 - 3.4% | [7] | |
| E. pallida | Aerial Parts | 0.8% | [7] | |
| E. pallida | Root | 0.43% | [7] | |
| Echinacoside | E. angustifolia | Root | 1.04% | [6] |
| E. pallida | Root | 0.34% | [6][8] | |
| E. purpurea | Root/Herb | Absent or trace amounts | [9] | |
| Caftaric Acid | E. purpurea | Root (Summer) | 0.40% | [6] |
| E. purpurea | Root (Autumn) | 0.35% | [6] | |
| E. purpurea | Aerial Tops (Summer) | 0.82% | [6] | |
| E. purpurea | Aerial Tops (Autumn) | 0.18% | [6] | |
| E. purpurea | Aerial Parts | 0.6 - 0.9% | [7] | |
| Cynarin | E. angustifolia | Root | 0.12% | [6] |
Table 2: Concentration of Alkamides in this compound Species
| Species | Plant Part | Concentration | Source |
| E. purpurea | Root | Up to 6 mg/g (0.6%) | [10] |
| E. angustifolia | Root | High concentrations | [10] |
| E. angustifolia | Stems & Leaves | Devoid of alkamides | [10] |
| E. pallida | Root | Mostly absent (traces) | [11][10] |
| E. purpurea | Root | ~70% of total plant alkamides | [5] |
| E. purpurea | Flower | ~20% of total plant alkamides | [5] |
| E. purpurea | Stem | ~10% of total plant alkamides | [5] |
Table 3: Concentration of Polysaccharides/Glycoproteins (PS/GP) in this compound Species
| Species | Plant Part | PS/GP Fraction (% Dry Extract Weight) | Source |
| E. purpurea | Aerial Parts | 0.84 - 7.21% | [12] |
| E. purpurea | Root | 1.91 - 5.67% | [12] |
| E. angustifolia | Root | 0.12 - 2.98% | [12] |
Experimental Protocols
Accurate identification and quantification of this compound's bioactive compounds are critical for quality control and clinical research. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the foremost technique employed.
Protocol 1: HPLC Method for Analysis of Phenolic Compounds
This protocol is a synthesized methodology based on established and validated methods for quantifying caftaric acid, cichoric acid, echinacoside, and other phenols.[13][14][15]
1. Sample Preparation and Extraction:
- Grinding: Dry plant material (roots, aerial parts) is ground to a fine powder (e.g., 60 mesh).[13]
- Solvent Extraction: A precise weight of the powdered sample (e.g., 125 mg) is extracted with a specific volume of solvent (e.g., 25 mL).[13] A common extraction solvent is a methanol/water mixture (e.g., 60:40 v/v).[13][14] To prevent enzymatic degradation of phenolics, ascorbic acid can be added to the solvent.[13]
- Extraction Procedure: The mixture is vortexed and then sonicated or macerated for a specified period to ensure efficient extraction.[13][16]
- Filtration: The resulting extract is filtered through a 0.45 µm filter prior to injection into the HPLC system.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used (e.g., 250 mm × 4.6 mm, 5 µm particle size).[17]
- Mobile Phase: A gradient elution is employed using two solvents:
- Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid).
- Solvent B: Acetonitrile or Methanol with the same acidifier.
- Gradient Program: The gradient starts with a high percentage of Solvent A, with the concentration of Solvent B gradually increasing over the run time (e.g., 10% B to 50% B over 20 minutes) to separate compounds with different polarities.[18]
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: A Diode Array Detector (DAD) or UV detector is used. Phenolic compounds are typically monitored at 330 nm.[5][15]
3. Quantification:
- Quantification is achieved by creating a calibration curve using certified reference standards for each phenolic compound being analyzed.[19] The peak area from the sample chromatogram is compared against this curve to determine the concentration.
Protocol 2: Identification by Mass Spectrometry (LC-MS)
LC-MS is used for the definitive identification of compounds, especially in complex mixtures.
-
Ionization: The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) is commonly used for analyzing this compound compounds.[17][20]
-
Mass Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.
-
Fragmentation (MS/MS): To confirm the structure, tandem mass spectrometry (MS/MS) is performed. The parent ion of a specific compound is isolated and fragmented, creating a unique fragmentation pattern that serves as a structural fingerprint for identification by comparing it to known standards or literature data.[17][21]
Protocol 3: Quantification of Polysaccharides by HPLC-ELSD
This method is designed to quantify the high molecular weight polysaccharides and glycoproteins.[12][22]
1. Sample Preparation:
- Extraction: An initial extract is prepared using a suitable solvent (e.g., water, ethanol-water mixtures).
- Precipitation: Polysaccharides and glycoproteins (PS/GP) are precipitated from the initial extract by adding ethanol.[22]
- Purification: The precipitated PS/GP fraction is redissolved and passed through a molecular weight cut-off filter (e.g., 5 kDa) to remove smaller molecules.[22]
2. HPLC-ELSD Conditions:
- HPLC System: A size-exclusion chromatography (SEC) column is often used to separate polysaccharides based on their molecular weight.
- Detector: An Evaporative Light Scattering Detector (ELSD) is used for detection, as polysaccharides lack a strong UV chromophore.[22] The ELSD nebulizes the column eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.
- Quantification: The PS/GP fraction is typically expressed as an arabinogalactan equivalent, using a calibration curve prepared with an arabinogalactan standard.[22]
Mandatory Visualizations: Workflows and Signaling Pathways
Diagram 1: Experimental Workflow for Compound Identification
Caption: Workflow for the extraction, separation, and identification of bioactive compounds.
Diagram 2: Anti-Inflammatory Signaling Pathway Modulation
Caption: Inhibition of inflammatory pathways by this compound alkamides.
Diagram 3: Immunomodulatory Signaling Pathway Activation
Caption: Activation of innate immune cells by this compound polysaccharides.
Signaling Pathways and Mechanisms of Action
The bioactive compounds in this compound modulate the immune system through multiple, complex pathways.
Anti-Inflammatory Effects
Alkamides are largely credited with the anti-inflammatory properties of this compound.[23] They function primarily by inhibiting key inflammatory signaling cascades. In response to stimuli like lipopolysaccharide (LPS), cells activate pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] This leads to the transcription and release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and enzymes like cyclooxygenase-2 (COX-2).[24]
This compound alkamides have been shown to suppress the activation of both NF-κB and MAPK (specifically JNK and p38) pathways.[2][23] This inhibition reduces the production of pro-inflammatory cytokines and mediators like prostaglandin E2 (PGE2), thereby mitigating the inflammatory response.[11] Some alkamides also interact with cannabinoid receptor type 2 (CB2), which is known to play a role in modulating inflammation and immune responses.[23][25]
Immunomodulatory Effects
The immunostimulatory effects are often associated with polysaccharides and glycoproteins.[3][22] These high-molecular-weight compounds can activate innate immune cells such as macrophages, monocytes, and dendritic cells.[2][26]
Activation of these cells by this compound polysaccharides leads to several downstream effects:
-
Enhanced Phagocytosis: Macrophages show increased phagocytic activity, improving their ability to engulf and destroy pathogens.[2][26]
-
Cytokine Production: Activated immune cells increase their production and secretion of various cytokines, including TNF-α, IL-1, and interferons.[2][26] These molecules act as messengers to coordinate a broader and more effective immune response.
-
Dendritic Cell Maturation: Polysaccharides can promote the maturation of dendritic cells, which are crucial for bridging the innate and adaptive immune systems by presenting antigens to T-cells.[2]
Interestingly, some compounds exhibit dual functions. For instance, while alkamides are primarily anti-inflammatory, they can also possess immunostimulatory properties.[25] Conversely, while polysaccharides are immunostimulatory, certain extracts can also inhibit the production of some pro-inflammatory cytokines under specific conditions, highlighting the complex and context-dependent activity of this compound preparations.[24]
Conclusion
The therapeutic potential of this compound species is rooted in a synergistic interplay of diverse bioactive compounds, including alkamides, caffeic acid derivatives, and polysaccharides. The significant variability in the chemical profile across species and plant parts underscores the critical need for robust, validated analytical methods like HPLC-DAD and LC-MS for proper identification, quantification, and standardization of this compound-based products. A deeper understanding of the specific mechanisms through which these compounds modulate key cellular signaling pathways, such as NF-κB and MAPK, is essential for advancing their use in evidence-based medicine and for the development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full potential of these valuable medicinal plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunomodulators Inspired by Nature: A Review on Curcumin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Characterization of Purple Coneflower Roots (this compound purpurea (L.) Moench.) and Their Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. fitoterapia.net [fitoterapia.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. This compound Species and Alkamides Inhibit Prostaglandin E2 Production in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 17. cigs.unimore.it [cigs.unimore.it]
- 18. researchgate.net [researchgate.net]
- 19. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of alkylamides in this compound plant materials and dietary supplements by ultrafast liquid chromatography with diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. This compound purpurea, a pathway to increased immunity - MedCrave online [medcraveonline.com]
The Immunomodulatory Mechanisms of Echinacea Alkamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been utilized in traditional medicine for its purported immune-boosting properties. Modern phytochemical research has identified alkamides as a major class of bioactive lipophilic compounds within this compound species, responsible for many of its immunomodulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound alkamides interact with and modulate the immune system. We will delve into their primary molecular targets, the intricate signaling pathways they influence, and their quantifiable effects on immune responses. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and structured data to facilitate further investigation and therapeutic application of these fascinating natural compounds.
Introduction
The therapeutic use of this compound purpurea, this compound angustifolia, and this compound pallida has a rich history, particularly in the prevention and treatment of upper respiratory infections.[1] The lipophilic constituents, specifically the N-alkylamides (alkamides), are considered key contributors to the immunomodulatory and anti-inflammatory properties of this compound extracts.[2][3] These compounds exhibit structural similarities to anandamide, an endogenous cannabinoid, which has led to the discovery of their interaction with the endocannabinoid system, a crucial regulator of immune function.[3] This guide will elucidate the multifaceted mechanisms of action of this compound alkamides, focusing on their role as cannabinomimetics and their impact on inflammatory signaling cascades.
Molecular Mechanisms of Action
This compound alkamides exert their immunomodulatory effects through a variety of molecular interactions, primarily targeting the cannabinoid receptor type 2 (CB2), inhibiting the production of pro-inflammatory cytokines, and modulating key signaling pathways.
Cannabinoid Receptor Type 2 (CB2) Interaction
A significant body of evidence points to the CB2 receptor as a primary molecular target for this compound alkamides.[3][4][5] The CB2 receptor is predominantly expressed on immune cells, including macrophages, natural killer cells, and B and T lymphocytes, and plays a pivotal role in regulating inflammation and immune responses.[6]
Alkamides, such as dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide and dodeca-2E,4E-dienoic acid isobutylamide, have been shown to bind to the CB2 receptor with significant affinity, acting as agonists.[7][8] This binding initiates a cascade of intracellular signaling events that can modulate immune cell function. The structural resemblance of alkamides to anandamide allows them to fit into the CB2 receptor's binding pocket, triggering conformational changes that lead to downstream signaling.[7]
dot
Figure 1: this compound alkamides binding to the CB2 receptor on an immune cell.
Modulation of Cytokine Production
A hallmark of the immunomodulatory activity of this compound alkamides is their ability to regulate the production of cytokines, the signaling molecules of the immune system. A key focus of research has been their effect on Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.
Studies have shown that alkamides can inhibit the lipopolysaccharide (LPS)-induced production of TNF-α in macrophages.[9][10] This inhibition is thought to be mediated, at least in part, through their interaction with the CB2 receptor.[11] Interestingly, some research suggests a biphasic effect, where alkamides may induce TNF-α mRNA expression while inhibiting the release of the TNF-α protein.[11][12] This complex regulation highlights the nuanced effects of these compounds on immune signaling.
dot
Figure 2: Inhibition of LPS-induced TNF-α production by this compound alkamides.
Influence on Signaling Pathways
The immunomodulatory effects of this compound alkamides are underpinned by their influence on critical intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some studies suggest that this compound alkamides can inhibit the activation of NF-κB in immune cells, thereby reducing the expression of inflammatory mediators.[10]
The MAPK family of proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK), are key players in cellular responses to stress and inflammatory stimuli. Activation of these kinases leads to the phosphorylation of downstream targets that regulate the expression of inflammatory genes. Research indicates that this compound alkamides can modulate the phosphorylation and activation of p38 MAPK and JNK, contributing to their anti-inflammatory effects.[11]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylamides from this compound are a new class of cannabinomimetics. Cannabinoid type 2 receptor-dependent and -independent immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound alkylamides modulate TNF-alpha gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Secondary Metabolites of Echinacea purpurea and Their Physiological Roles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the major secondary metabolites found in Echinacea purpurea, their physiological effects, and the experimental methodologies used to quantify them and elucidate their mechanisms of action.
Core Secondary Metabolites and Their Physiological Functions
This compound purpurea is a rich source of bioactive secondary metabolites, primarily categorized into three main classes: alkamides, caffeic acid derivatives, and polysaccharides. These compounds are believed to be responsible for the plant's well-documented immunomodulatory and anti-inflammatory properties.[1][2][3]
Alkamides: These lipophilic compounds are known for their interaction with the endocannabinoid system, particularly the cannabinoid receptor type 2 (CB2), which is predominantly expressed on immune cells.[4][5][6] This interaction is thought to be a key mechanism behind their immunomodulatory effects.[3] Alkamides have been shown to modulate the expression of tumor necrosis factor-alpha (TNF-α) and other cytokines in macrophages and monocytes.[2][4][5]
Caffeic Acid Derivatives: This class of phenolic compounds includes cichoric acid and caftaric acid.[7][8] Cichoric acid is often considered a major bioactive component and is used for the standardization of this compound extracts.[7][9] These derivatives possess significant antioxidant and anti-inflammatory activities.[10]
Polysaccharides: High-molecular-weight polysaccharides from this compound purpurea are potent activators of the innate immune system.[4][11] They primarily interact with Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of immune responses.[1][7][12]
Quantitative Analysis of Secondary Metabolites
The concentration of these key secondary metabolites can vary significantly depending on the plant part, age, and processing methods.[10][12][13] The following tables summarize the quantitative data reported in the literature.
Table 1: Concentration of Alkamides in this compound purpurea
| Plant Part | Alkamide Concentration (mg/g dry weight) | Reference |
| Roots | > 6 | [3] |
| Flowers | 0.81 | [13] |
| Aerial Parts | Generally low | [3] |
Table 2: Concentration of Caffeic Acid Derivatives in this compound purpurea
| Plant Part | Cichoric Acid (% dry weight) | Caftaric Acid (% dry weight) | Reference |
| Roots | 0.6 - 2.1 | 0.35 - 0.41 | [8] |
| Flowers | Up to 38.3 mg/g | - | [13] |
| Leaves | Up to 15.82 mg/g | Up to 11 mg/g | [7][12] |
| Stems | 0.4 mg/g | - | [13] |
| Aerial Parts (vegetative) | 2.8% | 0.9% | [7] |
| Aerial Parts (flowering) | - | 0.9% | [7] |
Table 3: Concentration of Polysaccharides in this compound purpurea
| Plant Part | Polysaccharide/Glycoprotein Concentration (% dry weight) | Reference |
| Roots | 1.91 - 5.67 | [2] |
| Aerial Parts | 0.84 - 7.21 | [2] |
| Stems | 12.2 mg/g | [5] |
| Leaves | 7.7 mg/g | [5] |
| Flowers | 5.1 mg/g | [5] |
Experimental Protocols
Extraction and Quantification of Alkamides and Caffeic Acid Derivatives by HPLC
This protocol describes a validated method for the simultaneous extraction and quantification of alkamides and cichoric acid.[1][4]
Extraction:
-
Weigh 400 mg of dried and powdered plant material.
-
Add 10.0 mL of 70% (v/v) methanol in water containing a known concentration of an internal standard (e.g., naringenin).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Agitate on a rotator for 120 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm filter prior to HPLC analysis.
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Merck LiChroCART Superspher 100 RP-18, 5 µm, 125 mm x 4.1 mm i.d.).[4]
-
Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% trifluoroacetic acid (A).
-
Column Temperature: 40 °C.[4]
-
Detection: UV spectrophotometer, with detection at 260 nm for alkamides and 330 nm for caffeic acid derivatives.[4]
-
Quantification: Calculate concentrations based on a standard curve generated with purified standards of the target compounds.
Extraction and Purification of Polysaccharides
This protocol outlines a general procedure for the extraction and purification of polysaccharides from this compound purpurea.[8][13]
Extraction:
-
Extract the dried plant material with hot water (e.g., at 80-90°C for 2 hours).
-
Centrifuge the mixture to remove solid debris.
-
Precipitate the polysaccharides from the supernatant by adding 3-4 volumes of absolute ethanol and incubating overnight at 4°C.
-
Collect the polysaccharide pellet by centrifugation.
-
Wash the pellet with ethanol and then dissolve it in water.
Purification:
-
Remove proteins using the Sevag method (repeatedly shaking with a mixture of chloroform and n-butanol).
-
Dialyze the aqueous solution against distilled water for 48-72 hours to remove small molecules.
-
Further purify the polysaccharides using anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography (e.g., Sephadex G-100).
-
Lyophilize the purified fractions to obtain the final polysaccharide product.
Macrophage Activation and Cytokine Production Assay
This protocol describes how to assess the immunomodulatory activity of this compound purpurea extracts on the RAW 264.7 macrophage cell line.[11][15][16]
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
Macrophage Stimulation:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound extract or purified compounds. Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide, LPS, at 1 µg/mL).
-
Incubate the plates for 24-48 hours.
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
NF-κB Activity Assay
This assay measures the activation of the NF-κB signaling pathway in response to this compound extracts.[17]
Procedure:
-
Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with the this compound extract or purified compounds for a specified period.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
An increase in reporter gene activity indicates the activation of the NF-κB pathway.
Signaling Pathways and Mechanisms of Action
Alkamides and Cannabinoid Receptor Signaling
Alkamides from this compound purpurea exert their immunomodulatory effects primarily through the CB2 receptor.[4][5] The binding of alkamides to the G-protein coupled CB2 receptor initiates a downstream signaling cascade.
Caption: Alkamide Signaling via the CB2 Receptor.
This pathway involves the inhibition of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.[2][4][5] These events culminate in the activation of transcription factors like ATF-2, CREB-1, and NF-κB, which in turn modulate the expression of genes encoding inflammatory cytokines such as TNF-α.[4][5]
Polysaccharides and TLR4/NF-κB Signaling
This compound purpurea polysaccharides are recognized by TLR4 on the surface of macrophages.[1][7][12] This recognition triggers a signaling cascade that is largely dependent on the adaptor protein MyD88.[1]
References
- 1. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell culture of RAW264.7 cells [protocols.io]
- 4. avogel.no [avogel.no]
- 5. This compound alkylamides modulate TNF-alpha gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The endocannabinoid system as a target for alkamides from this compound angustifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound purpurea Polysaccharide Ameliorates Dextran Sulfate Sodium-Induced Colitis by Restoring the Intestinal Microbiota and Inhibiting the TLR4-NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polysaccharide from this compound purpurea reduce the oxidant stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylamides from this compound are a new class of cannabinomimetics. Cannabinoid type 2 receptor-dependent and -independent immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of RAW264.7 macrophage by Exopolysaccharide from Aphanothece halaphytica (EPSAH) and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound purpurea polysaccharide intervene in hepatocellular carcinoma via modulation of gut microbiota to inhibit TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicalresearchjournal.org [medicalresearchjournal.org]
- 14. Post-screening characterization of an acidic polysaccharide from this compound purpurea with potent anti-inflammatory properties in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 15. This compound increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Properties of Echinacea Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Echinacea, encompassing species such as this compound purpurea, this compound angustifolia, and this compound pallida, holds a significant position in herbal medicine, primarily due to its profound immunomodulatory and anti-inflammatory effects.[1] This technical guide provides an in-depth analysis of the pharmacological properties of these key this compound species, tailored for researchers, scientists, and professionals in drug development. It delves into the primary bioactive compounds, their differential distribution across species, and their mechanisms of action through various cellular signaling pathways. This document summarizes quantitative data on phytochemical composition and biological activity, details common experimental methodologies, and provides visual representations of molecular pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.
Bioactive Constituents of this compound Species
The medicinal properties of this compound are attributed to a complex mixture of bioactive compounds.[2] The primary classes of these constituents are caffeic acid derivatives, alkamides, and polysaccharides.[3] The concentration and composition of these compounds vary significantly between species and among different parts of the plant (roots, leaves, flowers).[2][4]
-
Caffeic Acid Derivatives: These phenolic compounds are known for their antioxidant and immunomodulatory activities.[5] Key derivatives include cichoric acid, caftaric acid, and echinacoside.[2]
-
Alkamides (or Alkylamides): These lipophilic compounds are structurally similar to anandamides (endocannabinoids) and are recognized for their immunomodulatory and anti-inflammatory actions, which are partly mediated through cannabinoid receptor 2 (CB2).[7][8] They are responsible for the characteristic tingling sensation on the tongue. Alkamides are abundant in the roots of E. purpurea and E. angustifolia but are largely absent from the roots of E. pallida.[2][9]
-
Polysaccharides: High-molecular-weight polysaccharides, such as inulin and arabinogalactans, contribute significantly to the immunostimulatory effects of this compound.[10] They are known to activate macrophages and other immune cells.[11] These compounds are more abundant in aqueous extracts.[10]
Comparative Pharmacological Properties & Data
The distinct phytochemical profiles of this compound species result in varied pharmacological activities. While all three major species exhibit immunomodulatory and anti-inflammatory properties, the potency and nature of these effects can differ.
Immunomodulatory Effects
This compound extracts modulate both innate and adaptive immunity.[12] Polysaccharides can activate macrophages, leading to phagocytosis and the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[11][13] Alkamides have also been shown to modulate the immune response, in part by binding to CB2 receptors on immune cells.[14]
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is well-documented. Alkamides and caffeic acid derivatives can inhibit the production of pro-inflammatory mediators. For instance, extracts have been shown to suppress the production of TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[15] This is achieved by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][12]
Quantitative Phytochemical and Pharmacological Data
The following tables summarize quantitative data on the concentration of major bioactive compounds and the anti-inflammatory activity of different this compound species.
Table 1: Concentration of Major Bioactive Compounds in this compound Species (mg/g Dry Weight)
| Compound | E. purpurea | E. angustifolia | E. pallida | Plant Part | Reference(s) |
| Total Alkamides | 5.02 - 27.67 | Present | Nearly Absent | Roots | [9][16] |
| 0.22 - 5.25 | Present | Present | Aerial Parts | [9][16] | |
| Cichoric Acid | 2.65 - 37.52 | Minor | Minor | Roots | [6][16] |
| 4.79 - 38.55 | Minor | Minor | Aerial Parts | [6][16] | |
| Echinacoside | Trace | High | High | Roots | [3] |
Table 2: Anti-inflammatory Activity of this compound purpurea Extracts in LPS-Stimulated RAW 264.7 Macrophages
| Extract Type / Plant Part | Concentration (µg/mL) | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference(s) |
| Ethanolic Extract (Leaves) | 100 | 34.9 ± 12.0% | 77.8 ± 3.4% | - | [15] |
| Ethanolic Extract (Flowers) | 100 | 29.2 ± 9.9% | 80.1 ± 5.3% (at 200 µg/mL) | 58.3 ± 3.5% | [15] |
| Ethanolic Extract (Roots) | 200 | - | 77.4 ± 3.4% | 63.3 ± 4.2% | [15] |
| Aqueous Extract (Flowers) | 250 | 55.3 ± 4.5% | - | 54.9 ± 5.6% | [15] |
| Dichloromethane Ext. (Roots) | 100 | 28.8 ± 2.9% | 87.6 ± 0.9% | 55.2 ± 1.7% (at 50 µg/mL) | [15] |
Note: Data are presented as mean ± standard deviation where available. Inhibition percentages are relative to LPS-stimulated controls.
Key Signaling Pathways in this compound Pharmacology
The pharmacological effects of this compound are mediated through the modulation of several key intracellular signaling pathways.
NF-κB and MAPK Signaling Pathways
This compound polysaccharides and other compounds can activate immune cells through Toll-like receptors (TLRs), such as TLR4.[12][17] This initiates downstream signaling cascades involving MAPK (JNK, p38) and the transcription factor NF-κB.[1][12] Activation of these pathways leads to the transcription and release of various cytokines, orchestrating the immune response.[17] Conversely, certain this compound compounds, particularly alkamides, can also suppress LPS-induced inflammation by inhibiting these same pathways.[18]
Cannabinoid Receptor (CB2) Interaction
Certain alkamides from this compound are cannabinomimetics, acting as ligands for the cannabinoid type 2 (CB2) receptor, which is primarily expressed on immune cells.[14] The binding affinity (Ki) of some alkamides for the CB2 receptor is notable, with values around 60 nM.[14] This interaction is a key mechanism for the immunomodulatory and anti-inflammatory effects of lipophilic this compound extracts, as CB2 activation can modulate cytokine release and immune cell function.[7][19]
Experimental Protocols
Reproducible and standardized methodologies are critical for the study of this compound. The following sections detail common protocols for phytochemical analysis and pharmacological evaluation.
Protocol: HPLC Analysis of Alkamides and Caffeic Acid Derivatives
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of major alkamides and caffeic acid derivatives like cichoric acid.[20][21]
-
Sample Preparation (Extraction):
-
Weigh approximately 400 mg of dried, powdered plant material (root or aerial parts).
-
Add 10.0 mL of extraction solvent (Methanol:Water, 70:30 v/v) containing a known concentration of an internal standard (e.g., 0.20 mg/mL naringenin).[20]
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Place the sample on a rotator for 120 minutes for thorough extraction.
-
Centrifuge the extract to pellet solid material.
-
Filter the supernatant through a 0.2 or 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., Cosmosil 5C18-AR-II, 150 × 4.6 mm, 5 µm).[22]
-
Mobile Phase A: Acetonitrile/Water (5:95) with 0.1% Trifluoroacetic Acid (TFA).[20]
-
Mobile Phase B: Acetonitrile/Water (95:5).[20]
-
Detection: UV detector set at 330 nm for caffeic acid derivatives and 260 nm for alkamides.[22]
-
Gradient Elution: A linear gradient is typically used, starting with a higher proportion of aqueous mobile phase and increasing the organic phase to elute the more lipophilic alkamides. A representative gradient might be: 0-13 min, 10-22% B; 13-14 min, 22-40% B; 14-17 min, 40% B; followed by re-equilibration.[23]
-
-
Quantification:
-
Prepare calibration curves using certified reference standards for cichoric acid and specific alkamides.
-
Calculate the concentration of each analyte in the sample based on the peak area relative to the calibration curve and the internal standard. Results are typically expressed as mg per gram of dry plant material.[16]
-
Protocol: Macrophage Activation and Cytokine Production Assay
This in vitro assay assesses the immunomodulatory (pro- or anti-inflammatory) activity of this compound extracts on macrophage cells.[24][25]
-
Cell Culture:
-
Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Seed cells into 96-well plates at a density of approximately 1 x 10⁶ cells/mL (100 µL/well) and allow them to adhere overnight.[24]
-
-
Treatment:
-
Prepare stock solutions of sterile-filtered this compound extracts. Ensure final solvent concentration (e.g., ethanol or DMSO) in the wells is non-toxic (e.g., <0.25%).[25]
-
For Anti-inflammatory Activity: Pre-incubate the cells with various concentrations of the this compound extract for 1 hour. Then, add an inflammatory stimulus, such as Lipopolysaccharide (LPS) (e.g., 0.1 - 1 µg/mL), and incubate for an additional 20-23 hours.[24][25]
-
For Immunostimulatory Activity: Treat the cells with the this compound extract alone (without LPS) and incubate for 24 hours.
-
Include appropriate controls: media only (negative), LPS only (positive for inflammation), and vehicle control.
-
-
Cytokine Measurement (ELISA):
-
After incubation, carefully collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[24]
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
-
-
Cell Viability Assay (Optional but Recommended):
-
After removing the supernatants, assess the viability of the remaining cells using an assay like MTS or MTT to ensure the observed effects on cytokine levels are not due to cytotoxicity.[25]
-
Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a classic method for evaluating the acute anti-inflammatory activity of a substance.[26][27]
-
Animals:
-
Use adult mice or rats (e.g., BALB/c mice or Wistar rats), acclimatized to laboratory conditions for at least one week.
-
Fast animals overnight before the experiment but allow free access to water.
-
-
Dosing:
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Groups receiving different doses of the this compound extract (e.g., 30 and 100 mg/kg).[26]
-
Administer the extracts and control substances orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.[27]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 100 µL of a 1% carrageenan suspension (in saline) subcutaneously into the plantar surface of the right hind paw to induce localized inflammation.[27]
-
-
Measurement and Analysis:
-
Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[27]
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Conclusion
This compound purpurea, E. angustifolia, and E. pallida possess distinct phytochemical profiles that translate into a diverse range of pharmacological activities, primarily centered on immunomodulation and anti-inflammation. The differential concentrations of cichoric acid, echinacoside, and various alkamides among the species are critical determinants of their specific therapeutic effects. The mechanisms of action involve complex interactions with the immune system, including the modulation of the NF-κB and MAPK signaling pathways and, for lipophilic compounds, interaction with the endocannabinoid system via CB2 receptors. For drug development professionals, a thorough understanding of this chemical and pharmacological variability is essential for the standardization of extracts and the design of targeted therapeutic applications. The protocols and data presented herein provide a foundational guide for the continued scientific investigation and development of this compound-based products.
References
- 1. This compound pupurea extracts promote murine dendritic cell maturation by activation of JNK, p38 MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. inslab.si [inslab.si]
- 3. This compound | Research, Ingredients & Applications | NOW Foods [nowfoods.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The endocannabinoid system as a target for alkamides from this compound angustifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TLC and HPLC Analysis of Alkamides in this compound Drugs1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. restorativemedicine.org [restorativemedicine.org]
- 11. Macrophage activation and induction of macrophage cytotoxicity by purified polysaccharide fractions from the plant this compound purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A standardized extract of this compound purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkylamides from this compound are a new class of cannabinomimetics. Cannabinoid type 2 receptor-dependent and -independent immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting TGF-β/VEGF/NF-κB inflammatory pathway using the Polyphenols of this compound purpurea (L.) Moench to enhance wound healing in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interactions of this compound spp. Root Extracts and Alkylamides With the Endocannabinoid System and Peripheral Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in this compound purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Modulation of macrophage immune responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In-vivo and in-vitro anti-inflammatory effect of this compound purpurea and Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Echinacea Constituents on Cytokine and Chemokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has long been utilized in traditional medicine for its purported immunomodulatory properties. Modern scientific inquiry has sought to elucidate the specific mechanisms by which this compound exerts its effects on the immune system, with a particular focus on its influence on cytokine and chemokine production. These signaling molecules are critical mediators of inflammatory and immune responses, and their modulation by this compound constituents represents a promising avenue for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of how key bioactive compounds within this compound impact cytokine and chemokine profiles, details the experimental protocols used in this research, and visualizes the complex signaling pathways involved.
Key Bioactive Constituents and Their Immunomodulatory Roles
The immunomodulatory effects of this compound are not attributed to a single compound but rather to the synergistic action of a diverse array of phytochemicals. The primary classes of constituents that have been identified as key modulators of cytokine and chemokine production are alkamides, polysaccharides, glycoproteins, and caffeic acid derivatives, such as cichoric acid.[1] These compounds exhibit distinct and sometimes opposing effects, highlighting the complexity of this compound's immunomodulatory profile. Some constituents have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, while others can stimulate the immune system by enhancing cytokine secretion.[2]
Data Presentation: Quantitative Effects of this compound Constituents on Cytokine and Chemokine Production
The following tables summarize the quantitative data from various in vitro and ex vivo studies, providing a clear comparison of the effects of different this compound constituents on a range of cytokines and chemokines.
Table 1: Effects of this compound Polysaccharides on Cytokine Production
| Constituent | Cell Type | Stimulus | Cytokine | Concentration of Constituent | Result |
| Crude Polysaccharide (CPE4) | Mouse Splenocytes | Concanavalin A | IL-2 | 0.0312 mg/mL | 866.99 pg/mL |
| Crude Polysaccharide (CPE2) | Mouse Splenocytes | Concanavalin A | IL-2 | 0.125 mg/mL | 879.48 pg/mL |
| Neutral/Weakly Acidic Water-Soluble Extract (EchNWA) | Jurkat T-cells | PMA + Ionomycin | IL-2 | 250 µg/mL | Increased from 1404 pg/mL to 2187 pg/mL |
| Neutral/Weakly Acidic Water-Soluble Extract (EchNWA) | Jurkat T-cells | PMA + Ionomycin | IFN-γ | 250 µg/mL | Increased fivefold from 14.4 pg/mL to ~72 pg/mL |
Table 2: Effects of this compound Alkamides on Cytokine Production
| Constituent | Cell Type | Stimulus | Cytokine | Concentration of Constituent | Result |
| Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides (1/2) | Human Monocytes/Macrophages | LPS | TNF-α (protein) | 5 µM | Potent inhibition |
| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide (A1) & Dodeca-2E,4E-dienoic acid isobutylamide (A2) | Human Whole Blood | None | IL-6 | 50 nM | Upregulation of constitutive expression |
| Alkamides (A1, A2) | Human Whole Blood | LPS | TNF-α, IL-1β, IL-12p70 | 5-500 nM | Significant inhibition |
| Dodeca-2E,4E-dienoic acid isobutylamide | RAW 264.7 Macrophages | Influenza A | TNF-α, G-CSF, CCL2, CCL3, CCL5 | Not specified | Strong inhibition |
| Undeca-2Z,4E-diene-8,10-diynic acid isobutylamide, Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide, Dodeca-2E,4E-dienoic acid isobutylamide, Undeca-2E-ene-8,10-diynoic acid isobutylamide | RAW 264.7 Macrophages | Influenza A | TNF-α, PGE₂ | Not specified | Suppression |
Table 3: Effects of Cichoric Acid on Cytokine Production
| Constituent | Cell Type | Stimulus | Cytokine | Concentration of Constituent | Result |
| Cichoric Acid | RAW 264.7 Macrophages | LPS | TNF-α | 0.2 µg/mL | Significant decrease in production[3] |
| Cichoric Acid | C28/I2 Chondrocytes | TNF-α | NO, PGE₂, iNOS, COX-2, IL-1β, IL-6, IL-12 | Not specified | Significant suppression of overproduction[4] |
| Cichoric Acid | BV2 Microglial Cells | LPS | iNOS, COX-2, IL-1β, TNF-α | Not specified | Reduction in levels[5] |
| Chicoric Acid | Bovine Lamellar Keratinocytes | LPS | TNF-α, IL-1β, IL-6 | Not specified | Decreased concentration[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's effects on cytokine production.
Protocol 1: In Vitro Cytokine Production Assay using Macrophages
-
Cell Culture:
-
The murine macrophage-like cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment with this compound Constituents and Stimulus:
-
RAW 264.7 cells are seeded in 24-well plates at a density of 5 x 10⁵ cells/mL and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound constituent (e.g., alkamides, cichoric acid) or vehicle control.
-
After a pre-incubation period of 1-2 hours, cells are stimulated with a pro-inflammatory agent, typically lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL.[3] Unstimulated controls are also included.
-
-
Sample Collection and Cytokine Measurement:
-
After a 24-hour incubation period, the cell culture supernatants are collected and centrifuged to remove cellular debris.
-
The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3] Absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
Protocol 2: T-Cell Cytokine Secretion Assay
-
Cell Culture:
-
The human Jurkat T-cell line is cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment and Stimulation:
-
Jurkat T-cells are seeded in 24-well plates at a desired density (e.g., 0.5 x 10⁶ cells/mL for low density or 5 x 10⁶ cells/mL for high density).[7]
-
Cells are pre-treated with various concentrations of an this compound extract (e.g., a polysaccharide-rich extract) for 40 minutes.[7]
-
Following pre-treatment, T-cells are activated with a combination of phorbol 12-myristate 13-acetate (PMA) at 10 ng/mL and ionomycin at 1 µg/mL for 24 hours.[7]
-
-
Cytokine Measurement:
-
After the 24-hour incubation, cell culture supernatants are collected.
-
The levels of secreted cytokines, such as IL-2 and IFN-γ, are measured using a multi-cytokine bead-based assay (e.g., Luminex) according to the manufacturer's protocol.[2]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound constituents and a typical experimental workflow.
References
- 1. Cytokine- and Interferon-Modulating Properties of this compound spp. Root Tinctures Stored at −20°C for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of macrophage immune responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chicoric acid attenuates tumor necrosis factor-α-induced inflammation and apoptosis via the Nrf2/HO-1, PI3K/AKT and NF-κB signaling pathways in C28/I2 cells and ameliorates the progression of osteoarthritis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chicoric acid supplementation prevents systemic inflammation-induced memory impairment and amyloidogenesis via inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chicoric acid ameliorates LPS-induced inflammatory injury in bovine lamellar keratinocytes by modulating the TLR4/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Traditional Medicinal Uses, Phytochemistry, and Bioactivity of Echinacea angustifolia and Echinacea purpurea
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long and storied history of medicinal use, particularly within Native American traditional medicine. Among the nine recognized species, this compound angustifolia and this compound purpurea are the most prominent in contemporary herbal medicine and scientific research. While often used interchangeably, these two species possess distinct phytochemical profiles that translate to nuanced pharmacological activities. This technical guide provides a comprehensive comparison of their traditional uses, delves into their differentiating chemical constituents with quantitative data, outlines detailed experimental protocols for their analysis, and visualizes key signaling pathways associated with their immunomodulatory and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of these important medicinal plants.
Traditional Medicinal Uses: A Comparative Overview
Historically, Native American tribes, especially those of the Great Plains, utilized this compound species for a wide array of ailments.[1] Ethnobotanical records suggest that E. angustifolia was the more widely used species among these tribes.[1][2][3] Its applications were diverse, ranging from a remedy for coughs, colds, and sore throats to a treatment for snakebites and a general painkiller.[1][3] The Cheyenne, for instance, would chew the roots to alleviate sore throats, while the Sioux employed it for toothaches.[4]
This compound purpurea also has a history of traditional use in North America for treating various infections and wounds, although its documented ethnobotanical history is less extensive compared to E. angustifolia.[5][6] European settlers learned of the medicinal properties of this compound from Native Americans, which led to its adoption in Western herbalism.[4]
The following diagram illustrates the overlapping and distinct traditional uses of the two species.
Phytochemical Composition: A Quantitative Comparison
The distinct medicinal properties of E. angustifolia and E. purpurea can be attributed to their unique phytochemical profiles. The primary classes of bioactive compounds include alkamides, phenolic compounds (such as cichoric acid and caftaric acid), and polysaccharides.
Alkamides
Alkamides are lipophilic compounds responsible for the characteristic tingling sensation in the mouth upon ingestion of this compound extracts. They are considered key immunomodulatory constituents. While both species contain alkamides, the specific types and concentrations differ. E. angustifolia is generally characterized by a higher concentration and diversity of alkamides compared to E. purpurea.
| Compound Class | This compound angustifolia (Roots) | This compound purpurea (Roots) | Reference |
| Total Alkamides | Higher concentrations | Lower concentrations | [7] |
| Key Alkamides | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides | Dodeca-2E,4E-dienoic acid isobutylamide | [8] |
| Echinacoside | Abundant | Largely absent or in trace amounts | [7][9] |
Phenolic Compounds
Phenolic compounds, particularly derivatives of caffeic acid, are another significant group of active constituents with antioxidant and immunomodulatory properties. E. purpurea is notably rich in cichoric acid, which is found in lower concentrations or is absent in E. angustifolia. Conversely, echinacoside, a caffeic acid derivative, is abundant in E. angustifolia but largely absent in E. purpurea.
| Compound | This compound purpurea (Aerial Parts & Roots) | This compound angustifolia (Roots) | Reference |
| Cichoric Acid | High concentrations (0.6% - 2.1% in flowers, 1.2% - 3.1% in roots) | Low concentrations or absent | [10] |
| Caftaric Acid | Present in significant amounts | Present in lower amounts | [11] |
| Echinacoside | Largely absent or in trace amounts | Abundant | [7][9] |
Polysaccharides
High molecular weight polysaccharides are also believed to contribute to the immunostimulatory effects of this compound. E. purpurea is reported to contain a higher concentration of these polysaccharides compared to E. angustifolia.
| Compound Class | This compound purpurea | This compound angustifolia | Reference |
| Polysaccharides | Higher concentration | Lower concentration | [2][7][9] |
| Key Polysaccharides | Inulin-type fructans, arabinogalactans | Inulin | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the analysis of this compound species.
High-Performance Liquid Chromatography (HPLC) for Alkamides and Phenolic Acids
This protocol is adapted from methodologies used for the simultaneous analysis of hydrophilic and lipophilic compounds in this compound purpurea.
Objective: To quantify the concentration of alkamides and phenolic acids in this compound extracts.
Materials and Equipment:
-
Reversed-phase HPLC system with a diode array detector (DAD)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%)
-
Ultrapure water
-
Reference standards (e.g., cichoric acid, caftaric acid, dodeca-2E,4E-dienoic acid isobutylamide)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Weigh 200 mg of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% ethanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Agitate on a mechanical shaker for 60 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 15-25% B
-
15-30 min: 25-50% B
-
30-40 min: 50-90% B
-
40-45 min: 90% B
-
45-50 min: 90-15% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 330 nm for phenolic acids and 260 nm for alkamides.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations for each reference compound.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of each analyte in the plant extract by comparing its peak area to the calibration curve.
-
Macrophage Activation Assay
This protocol outlines a method to assess the immunostimulatory potential of this compound extracts by measuring cytokine production in a macrophage cell line.
Objective: To determine the effect of this compound extracts on the activation of macrophages.
Materials and Equipment:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
This compound extracts (prepared and sterilized)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate overnight to allow for cell adherence.
-
-
Treatment:
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound extract.
-
Include a vehicle control (medium with the same solvent used to dissolve the extract) and a positive control (LPS, 1 µg/mL).
-
Incubate for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the extract-treated wells to the vehicle control to determine the immunostimulatory effect.
-
Signaling Pathways
The immunomodulatory and anti-inflammatory effects of this compound are mediated through complex signaling pathways.
This compound purpurea and the NF-κB Pathway
Polysaccharides and other compounds in E. purpurea have been shown to activate macrophages and other immune cells, often through the Toll-like receptor 4 (TLR4) and the subsequent activation of the NF-κB and MAPK signaling pathways.[12][13] This leads to the production of pro-inflammatory cytokines.
This compound angustifolia and the Endocannabinoid System
Alkamides from E. angustifolia have been shown to interact with the endocannabinoid system, particularly by binding to the cannabinoid type 2 (CB2) receptor.[14][15] The CB2 receptor is primarily expressed on immune cells and its activation is generally associated with anti-inflammatory and immunomodulatory effects.
Conclusion
While both this compound angustifolia and this compound purpurea have well-established roles in traditional and modern herbal medicine, they are not phytochemically or pharmacologically interchangeable. E. angustifolia's traditional use profile is broader, and it is characterized by higher concentrations of a diverse range of alkamides and echinacoside, which may contribute to its analgesic and potent immunomodulatory effects, partly through the endocannabinoid system. In contrast, E. purpurea is richer in cichoric acid and polysaccharides, which are known to stimulate the innate immune system via pathways such as NF-κB.
For researchers and drug development professionals, a clear understanding of these differences is paramount. The choice of species, plant part, and extraction method will significantly impact the chemical composition and, consequently, the biological activity of the final product. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the rigorous scientific investigation and standardization of these valuable medicinal plants. Further research is warranted to fully elucidate the synergistic effects of the complex mixture of compounds within each species and to validate their therapeutic potential in well-controlled clinical trials.
References
- 1. TLC and HPLC Analysis of Alkamides in this compound Drugs1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fifthray.co.uk [fifthray.co.uk]
- 3. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. healingleafapothecary.net [healingleafapothecary.net]
- 8. researchgate.net [researchgate.net]
- 9. herbalreality.com [herbalreality.com]
- 10. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Immune-enhancing Effects of this compound purpurea Extracts on RAW264.7 Cells via TLR4-mediated NF-κB and MAPKs Pathways -Journal of Physiology & Pathology in Korean Medicine | Korea Science [koreascience.kr]
- 13. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The endocannabinoid system as a target for alkamides from this compound angustifolia roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions of this compound spp. Root Extracts and Alkylamides With the Endocannabinoid System and Peripheral Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Properties of Echinacea Extracts Against Respiratory Viruses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinacea species have long been utilized in traditional medicine for the treatment of respiratory ailments. Modern scientific inquiry has increasingly substantiated the antiviral properties of this compound extracts against a broad spectrum of respiratory viruses. This technical guide provides a comprehensive overview of the current state of research, focusing on the quantitative antiviral efficacy, detailed experimental methodologies, and the molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound and its bioactive constituents.
Introduction
Viral respiratory tract infections (RTIs) represent a significant global health burden, with viruses such as influenza, respiratory syncytial virus (RSV), coronaviruses, and rhinoviruses being major causative agents. The emergence of novel and drug-resistant viral strains necessitates the exploration of new antiviral agents. This compound, a genus of herbaceous flowering plants in the daisy family, has emerged as a promising source of antiviral compounds. The three most commonly studied species are this compound purpurea, this compound angustifolia, and this compound pallida. The antiviral activity of this compound is attributed to a complex interplay of its bioactive constituents, primarily alkylamides, caffeic acid derivatives (such as chicoric acid), and polysaccharides.[1][2][3][4] This guide will delve into the scientific evidence supporting the antiviral effects of this compound extracts, with a focus on the data and methodologies relevant to a scientific audience.
Quantitative Antiviral Data
The antiviral efficacy of this compound extracts and their isolated compounds has been quantified in numerous in vitro studies. The following tables summarize key findings, presenting data on the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC100) required to inhibit viral activity, as well as outcomes from clinical trials.
Table 1: In Vitro Antiviral Activity of this compound Extracts and Compounds
| Virus | This compound Preparation/Compound | Cell Line | Assay Type | IC50/MIC | Reference |
| Influenza A (H1N1) | E. purpurea 70% ethanol root extract | MDCK | Plaque Reduction | IC50 ≈ 8 µg/mL | [2] |
| Alkylamide D (Dodeca-2E,4E-Dienoic acid isobutylamide) | MDCK | Plaque Reduction | IC50 ≈ 8 µg/mL | [2] | |
| Influenza A (H3N2) | Echinaforce® (E. purpurea extract) | MDCK | Not Specified | IC50 = 1.6 µg/mL | [5] |
| Influenza A (H5N1) | Echinaforce® (E. purpurea extract) | MDCK | Not Specified | IC50 = 50 µg/mL | [5] |
| Influenza A (H7N7) | Echinaforce® (E. purpurea extract) | MDCK | Not Specified | IC50 = 50 µg/mL | [5] |
| Rhinovirus | E. purpurea 70% ethanol root extract | HeLa | Plaque Reduction | Complete inhibition at 75 µg/mL | [2] |
| Alkylamide D (Dodeca-2E,4E-Dienoic acid isobutylamide) | HeLa | Plaque Reduction | IC80 ≈ 2 µg/mL | [6] | |
| Human Coronavirus (HCoV-229E) | Echinaforce® (E. purpurea extract) | Not Specified | Not Specified | IC50 = 3.2 µg/mL | [7] |
| MERS-CoV | Echinaforce® (E. purpurea extract) | Vero | Plaque Assay | Complete inactivation at 50 µg/mL | [7] |
| SARS-CoV-1 | Echinaforce® (E. purpurea extract) | Vero | Plaque Assay | Complete inactivation at 50 µg/mL | [7] |
| SARS-CoV-2 | Echinaforce® (E. purpurea extract) | Vero E6 | Not Specified | Complete inactivation at 50 µg/mL | [7] |
| SARS-CoV-2 Variants of Concern (Alpha, Beta, Gamma, Delta, Eta, Omicron) | Echinaforce® (E. purpurea extract) | Vero E6 | Plaque Assay | VC50: 5.37 - 12.03 µg/mL | [8] |
| Respiratory Syncytial Virus (RSV) | E. purpurea 60% ethanol extract | HEp-2 | Plaque Reduction | Antiviral activity observed | [9] |
Table 2: Clinical Trial Outcomes for this compound in the Prevention and Treatment of Respiratory Tract Infections
| Study Focus | This compound Preparation | Key Finding | Reference |
| Prevention of RTIs | Various this compound preparations | Risk Ratio (RR) of 0.78 for incidence of URTIs | [10] |
| Various this compound preparations | Significant reduction in monthly RTI occurrence (RR 0.68) | [1][11] | |
| Various this compound preparations | Reduction in recurrent infections (RR 0.60) | [1][11] | |
| Treatment of RTIs | Liquid E. pallida root hydroalcoholic extract | Reduction in infection duration from 13 to 9.1 days | [12] |
| Prevention of Coronavirus Infections | Echinaforce® (E. purpurea extract) | 48% reduction in coronavirus infections | [13] |
| Treatment of SARS-CoV-2 | Echinaforce® (E. purpurea extract) | >99% reduction in viral load | [14][15] |
Mechanisms of Antiviral Action
The antiviral effects of this compound extracts are multifaceted, involving direct actions on viruses and modulation of the host immune response.
Direct Virucidal Effects and Inhibition of Viral Entry
This compound extracts have demonstrated direct virucidal activity, particularly against enveloped viruses.[3] For influenza viruses, a key mechanism is the inhibition of viral entry into host cells. Bioactive compounds in this compound can interfere with two critical viral surface proteins:
-
Hemagglutinin (HA): This protein is responsible for binding to sialic acid receptors on the host cell surface, the initial step in viral entry. This compound extracts have been shown to inhibit the receptor-binding activity of influenza A viruses.[3][16]
-
Neuraminidase (NA): This enzyme is crucial for the release of newly formed virus particles from an infected cell, allowing the infection to spread. This compound extracts and some of their constituents, such as chicoric acid, have been found to inhibit neuraminidase activity.[9][16]
The following diagram illustrates the inhibition of influenza virus entry and release by this compound extracts.
Immunomodulatory Effects
This compound extracts are well-known for their immunomodulatory properties, which play a significant role in their antiviral activity. Instead of broad immunostimulation, this compound appears to modulate the immune response, helping to prevent the excessive inflammation often associated with severe viral respiratory infections. Key immunomodulatory actions include:
-
Cytokine Modulation: this compound can downregulate the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α), while increasing the production of the anti-inflammatory cytokine IL-10.[2] This helps to control the "cytokine storm" that can lead to severe lung damage.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response and is often activated by viral infections. Polysaccharides from this compound have been shown to inhibit the expression of the NF-κB p65 protein, thereby reducing the inflammatory cascade.[17]
-
Enhancement of Innate Immunity: this compound can also enhance the activity of key innate immune cells, such as macrophages and natural killer (NK) cells, which are crucial for clearing virally infected cells.[2][18]
The following diagram depicts the immunomodulatory signaling pathways influenced by this compound during a viral infection.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound—A Source of Potent Antivirals for Respiratory Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound purpurea and Alkylamides on Respiratory Virus Replication and IL-8 Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Ethanolic Extract from this compound purpurea (L.) Moench Inhibits Influenza A/B and Respiratory Syncytial Virus Infection in vitro: Preventive Agent for Viral Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taminpharma.com [taminpharma.com]
- 11. This compound Reduces Antibiotics by Preventing Respiratory Infections: A Meta-Analysis (ERA-PRIMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for Upper Respiratory Viral Infections:… | Clinician.com [clinician.com]
- 13. Frontiers | this compound Purpurea For the Long-Term Prevention of Viral Respiratory Tract Infections During Covid-19 Pandemic: A Randomized, Open, Controlled, Exploratory Clinical Study [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. avogel.ca [avogel.ca]
- 16. experts.umn.edu [experts.umn.edu]
- 17. mdpi.com [mdpi.com]
- 18. The immunomodulatory and antiviral potential of this compound spp. - Sorokin - Vrach [vietnamjournal.ru]
Bioavailability and Pharmacokinetics of Echinacea Caffeic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extracts of Echinacea species are widely utilized for their purported immunomodulatory effects. Among their various constituents, caffeic acid derivatives, including caftaric acid, cichoric acid, and echinacoside, have been subjects of considerable scientific scrutiny. However, a critical aspect of their pharmacology is their remarkably low oral bioavailability, particularly in humans. This technical guide provides a comprehensive overview of the current state of knowledge regarding the bioavailability and pharmacokinetics of these specific this compound compounds. It synthesizes findings from preclinical animal models and in vitro studies, offering detailed experimental protocols and quantitative data to inform future research and development endeavors. The prevailing evidence indicates that while these compounds exhibit interesting biological activities in vitro, their systemic effects following oral administration are likely limited due to poor absorption.
Bioavailability of this compound Caffeic Acid Derivatives
A preponderant body of evidence from both in vitro and in vivo studies indicates that the oral bioavailability of caffeic acid derivatives from this compound extracts is exceptionally low in humans.[1][2]
In Vitro Permeability Studies
The Caco-2 cell monolayer model, a well-established in vitro method for predicting intestinal drug absorption, has been employed to assess the permeability of this compound's caffeic acid derivatives. These studies consistently demonstrate that caftaric acid, cichoric acid, and echinacoside permeate poorly across Caco-2 cell monolayers.[2][3] This poor passage suggests that these compounds are unlikely to efficiently cross the intestinal barrier in vivo.[2]
Human Pharmacokinetic Studies
Pharmacokinetics in Animal Models
While human bioavailability is negligible, some pharmacokinetic data for caffeic acid derivatives have been generated in animal models, primarily in rats, following oral administration. These studies provide some insight into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, although the relevance to human oral consumption of this compound extracts remains questionable.
Cichoric Acid
Pharmacokinetic studies of cichoric acid in Sprague-Dawley rats have been conducted following oral gavage. The oral bioavailability of chicoric acid was found to be approximately 1.5%.[4]
Table 1: Pharmacokinetic Parameters of Cichoric Acid in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Dosage | 50 mg/kg (oral gavage) | [5] |
| Cmax | Not Reported | [5] |
| Tmax | Not Reported | [5] |
| AUC | 26.14 mg·h/L | [5] |
| t1/2 | 4.53 ± 1.44 h | [5] |
| MRT | 18.58 ± 4.43 h | [5] |
| Oral Bioavailability | ~1.5% | [4] |
In a study investigating the potential for absorption enhancement, the co-administration of chitosan with chicoric acid in rats resulted in a 1.74-fold increase in bioavailability.
Caftaric Acid
A study in Wistar rats where a solution of trans-caftaric acid was maintained in a ligated stomach for 20 minutes demonstrated some absorption.
Table 2: Plasma Concentrations and Tissue Distribution of Caftaric Acid in Rats
| Time Point | Plasma Concentration (ng/mL) | Tissue Distribution (ng/g) at 20 min | Reference |
| 10 min | 293 ± 45 | Not Reported | [1] |
| 20 min | 334 ± 49 | Kidney: 443 ± 78Brain (some rats): 180 ± 20Liver: Not Detected | [1] |
The O-methylated derivative, trans-fertaric acid, was also detected in plasma and kidneys.[1]
Echinacoside
The oral bioavailability of echinacoside in rats has been reported to be very low, at approximately 0.83%.[6] Studies have shown that its absorption can be enhanced by co-administration with agents like verapamil or clove oil.[1][7]
Table 3: Pharmacokinetic Parameters of Echinacoside in Rats
| Parameter | Value (Mean ± SD) | Reference |
| Dosage | 120 mg/kg (oral) | [1] |
| Cmax | Not Reported | [1] |
| Tmax | 15.0 min | [6] |
| t1/2 | 74.4 min | [6] |
| AUC (0-24h) | Not Reported | [1] |
| Oral Bioavailability | 0.83% | [6] |
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[1][5] Animals are fasted overnight prior to dosing.[1]
-
Administration: Test compounds are administered via oral gavage at specified doses (e.g., 50 mg/kg for chicoric acid, 120 mg/kg for echinacoside).[1][5]
-
Blood Sampling: Blood samples are collected serially from the tail vein or via cardiac puncture at predetermined time points into heparinized tubes. Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or trichloroacetic acid.[8] An internal standard is added prior to precipitation. The supernatant is then collected, evaporated, and reconstituted in the mobile phase for analysis.
-
Analytical Method: Quantification of the caffeic acid derivatives in plasma is performed using a validated reverse-phase high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method.[5][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability.
Experimental workflow for in vivo pharmacokinetic studies.
Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as mannitol or Lucifer yellow.
-
Transport Studies: The test compound is added to either the apical (AP) or basolateral (BL) chamber of the Transwell plate. Samples are collected from the receiver chamber at various time points.
-
Quantification: The concentration of the test compound in the collected samples is determined by HPLC-MS/MS or a similar sensitive analytical method.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the monolayer, and C0 is the initial concentration of the compound in the donor chamber.
Workflow for Caco-2 cell permeability assays.
In Vitro Metabolism and Signaling Pathways
Given their low in vivo bioavailability, the biological effects of this compound caffeic acid derivatives are likely to be most relevant in the context of in vitro studies or potentially within the gastrointestinal tract prior to significant metabolism or excretion.
Metabolism
In vitro studies using rat liver microsomes have shown that chicoric acid can be metabolized to caffeic acid and caftaric acid.
Signaling Pathways
In vitro studies have demonstrated that chicoric acid can induce apoptosis in preadipocyte cell lines through the generation of reactive oxygen species (ROS) and subsequent modulation of the PI3K/Akt and MAPK signaling pathways.[7] This involves the dysregulation of Bax/Bcl-2, release of cytochrome c, and activation of caspase-3.[7]
Chicoric acid's influence on apoptotic signaling pathways.
Caffeic acid and its derivatives have been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in vitro.[9] This is a key pathway involved in inflammation. The mechanism can involve the inhibition of IκB kinase (IKK) and subsequent prevention of IκBα phosphorylation and degradation, which ultimately blocks the nuclear translocation of the p65 subunit of NF-κB.[5]
Mechanism of NF-κB pathway inhibition.
Conclusion
The available scientific evidence strongly indicates that the principal caffeic acid derivatives found in this compound—caftaric acid, cichoric acid, and echinacoside—exhibit very poor oral bioavailability in humans. While pharmacokinetic data from rodent models suggest some level of absorption and provide insights into their metabolic fate, these findings may not be directly translatable to human oral consumption of complex this compound extracts. The in vitro bioactivities of these compounds, particularly their influence on inflammatory and apoptotic signaling pathways, are noteworthy. However, their potential to exert systemic pharmacological effects in humans following oral administration appears to be minimal. Future research should focus on delivery systems that may enhance the bioavailability of these compounds or explore their potential therapeutic applications within the gastrointestinal tract. For drug development professionals, the low oral bioavailability of these caffeic acid derivatives is a critical factor to consider when evaluating their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Caffeic Acid Phenethyl Ester Inhibits T-Cell Activation by Targeting Both Nuclear Factor of Activated T-Cells and NF-κB Transcription Factors | Semantic Scholar [semanticscholar.org]
- 6. Chicoric acid induces apoptosis in 3T3-L1 preadipocytes through ROS-mediated PI3K/Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
Genetic Diversity and Chemotypes of Wild Echinacea Populations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely recognized for its medicinal properties, primarily attributed to a diverse array of secondary metabolites. The efficacy of this compound-based products is intrinsically linked to the genetic diversity and chemotypic variations within and among its species. This technical guide provides a comprehensive overview of the genetic diversity and chemotypes of wild this compound populations, offering valuable insights for researchers, scientists, and drug development professionals. We delve into the quantitative data on genetic and chemical diversity, provide detailed experimental protocols for their analysis, and visualize key biological and experimental processes. Understanding these variations is paramount for the conservation of this valuable medicinal plant and for the development of standardized, efficacious phytopharmaceuticals.
Introduction: The Significance of Diversity
The genus this compound comprises nine species, with this compound purpurea, this compound angustifolia, and this compound pallida being the most commonly used in herbal medicine.[1] The therapeutic effects of this compound are not attributed to a single compound but rather to the synergistic action of a complex mixture of phytochemicals, including alkamides, caffeic acid derivatives (such as cichoric acid and echinacoside), and polysaccharides.[2] The composition and concentration of these bioactive compounds exhibit significant variation, influenced by both genetic and environmental factors.[3][4]
For drug development, this diversity presents both a challenge and an opportunity. While it can lead to inconsistency in the chemical profile and therapeutic efficacy of raw materials, it also provides a rich reservoir of genetic and chemical entities for the discovery of novel therapeutic agents and the development of elite cultivars with enhanced medicinal properties. From a conservation perspective, understanding the genetic diversity within and among wild populations is crucial for developing effective strategies to protect these valuable genetic resources from threats such as habitat loss and overharvesting.
Data Presentation: A Quantitative Overview
The following tables summarize quantitative data on the genetic diversity and chemotypic variation observed in wild this compound populations, providing a basis for comparison and further research.
Genetic Diversity in Wild this compound angustifolia Populations
Genetic diversity is a cornerstone of a species' ability to adapt to changing environments. In this compound, studies have revealed significant genetic differentiation among populations, often correlated with geographic distance. The following table presents genetic distance and Fst values from a study on wild E. angustifolia populations, illustrating the extent of genetic variation.[5]
| Population Pair | Pairwise Genetic Distance | Pairwise Fst |
| OK-CO vs. OK-WD | 0.0351 | 0.057 |
| OK-CO vs. KS-001 | 0.0452 | 0.123 |
| OK-CO vs. NE-001 | 0.0543 | 0.187 |
| OK-WD vs. KS-001 | 0.0478 | 0.135 |
| OK-WD vs. NE-001 | 0.0578 | 0.201 |
| KS-001 vs. NE-001 | 0.0499 | 0.148 |
| (Data adapted from a study on E. angustifolia populations from Oklahoma (OK), Kansas (KS), and Nebraska (NE). Genetic distance and Fst values are indicators of genetic differentiation between populations.)[5] |
Chemotypic Variation in Wild this compound purpurea Populations
The chemical profile, or chemotype, of this compound is a critical determinant of its medicinal quality. Alkamides and caffeic acid derivatives are two of the most important classes of bioactive compounds. Their concentrations can vary significantly between different plant parts and among individuals from different populations.
| Phytochemical | Plant Part | Mean Concentration (mg/g dry weight) | Concentration Range (mg/g dry weight) |
| Total Alkamides | Roots | 14.4 | 5.02 - 27.67 |
| Nearly Matured Seed Heads | 1.54 | 0.62 - 3.42 | |
| Young Tops | 0.77 | 0.22 - 5.25 | |
| Cichoric Acid | Roots | 8.95 | 2.65 - 37.52 |
| Nearly Matured Seed Heads | 10.9 | 2.03 - 31.58 | |
| Young Tops | 18.88 | 4.79 - 38.55 | |
| (Data adapted from a study on wild E. purpurea populations. "Young Tops" consist of approximately 50% flower heads, 25% leaves, and 25% stems.)[2] |
Experimental Protocols: Methodologies for Analysis
Reproducible and standardized methodologies are essential for the accurate assessment of genetic diversity and chemotypes. This section provides detailed protocols for Amplified Fragment Length Polymorphism (AFLP) analysis and High-Performance Liquid Chromatography (HPLC) for phytochemical profiling.
Amplified Fragment Length Polymorphism (AFLP) Analysis for Genetic Diversity
AFLP is a powerful DNA fingerprinting technique for assessing genetic diversity and relationships among and within populations.
4.1.1 DNA Extraction
-
Grind 100 mg of fresh or lyophilized leaf tissue to a fine powder in liquid nitrogen.
-
Add 800 µL of extraction buffer (e.g., CTAB buffer) and incubate at 65°C for 1 hour.
-
Perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins and other contaminants.
-
Precipitate DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.
-
Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
4.1.2 AFLP Procedure
-
Restriction-Ligation: Digest 250 ng of genomic DNA with EcoRI and MseI restriction enzymes. Ligate double-stranded EcoRI and MseI adapters to the ends of the restriction fragments in the same reaction.
-
Pre-amplification: Amplify the ligated DNA using primers complementary to the adapter sequences with one selective nucleotide at the 3' end.
-
Selective Amplification: Use the pre-amplified DNA as a template for a second round of PCR with primers containing three selective nucleotides. One of the primers is typically fluorescently labeled for detection.
-
Fragment Analysis: Separate the fluorescently labeled amplified fragments by capillary electrophoresis on a genetic analyzer.
-
Data Analysis: Score the presence or absence of fragments to create a binary matrix. Use this matrix to calculate genetic diversity parameters such as percentage of polymorphic loci, gene diversity, and F-statistics.
High-Performance Liquid Chromatography (HPLC) for Chemotype Analysis
HPLC is a widely used technique for the separation, identification, and quantification of phytochemicals in plant extracts.
4.2.1 Sample Preparation
-
Dry the plant material (roots, leaves, flowers) at 40°C and grind to a fine powder.
-
Extract a known amount of powdered material (e.g., 100 mg) with a suitable solvent, such as 70% ethanol, using sonication or shaking for a defined period.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
4.2.2 HPLC Conditions for Alkamides and Caffeic Acid Derivatives
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 330 nm for caffeic acid derivatives and 254 nm for alkamides. A Diode Array Detector (DAD) can be used to obtain UV spectra for peak identification.
-
Quantification: Use external standards of known concentrations for the major alkamides and caffeic acid derivatives to create calibration curves for quantification.
Visualizing the Core Concepts: Diagrams and Workflows
Visual representations are powerful tools for understanding complex biological pathways and experimental procedures. The following diagrams were created using the DOT language and rendered with Graphviz.
Biosynthetic Pathways
Caption: Biosynthesis of Caffeic Acid Derivatives in this compound.
Caption: Proposed Biosynthetic Pathway of Alkamides in this compound.
Experimental Workflows
Caption: Experimental Workflow for AFLP-based Genetic Diversity Analysis.
Caption: Experimental Workflow for HPLC-based Chemotype Analysis.
Implications for Conservation and Drug Development
The genetic and chemical diversity within wild this compound populations has profound implications for both conservation efforts and the pharmaceutical industry.
For Conservation:
-
Prioritization of Populations: Genetic diversity data can help identify unique and diverse populations that should be prioritized for conservation.
-
Informing Reintroduction Programs: Understanding the genetic makeup of populations is essential for successful reintroduction and habitat restoration projects, ensuring the long-term viability of restored populations.
-
Monitoring Genetic Erosion: Genetic analysis can be used to monitor the impact of harvesting and habitat fragmentation on the genetic diversity of wild populations over time.[6]
For Drug Development:
-
Bioprospecting: The vast chemical diversity in wild populations offers opportunities for the discovery of new bioactive compounds with novel therapeutic applications.
-
Cultivar Development: By identifying individuals with desirable chemotypes (e.g., high concentrations of specific alkamides), breeding programs can develop improved cultivars for consistent and high-quality raw material production.
-
Quality Control: A thorough understanding of the natural variation in phytochemical profiles is crucial for establishing robust quality control standards for this compound-based products, ensuring their safety and efficacy.
Conclusion
The genetic and chemotypic diversity of wild this compound populations is a valuable resource that warrants careful study and conservation. For researchers and drug development professionals, this diversity is a key element in the pursuit of new and improved plant-based medicines. By employing standardized analytical techniques and fostering a deeper understanding of the interplay between genetics and chemistry, we can unlock the full therapeutic potential of this compound while ensuring its survival for future generations. This technical guide serves as a foundational resource to aid in these endeavors, providing the necessary data, protocols, and conceptual frameworks to advance research and development in this important area of phytomedicine.
References
- 1. The bioanalysis of the major this compound purpurea constituents dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dodeca-2E,4E,8Z,10Z-Tetraenoic Acid Isobutylamide | C16H25NO | CID 11413953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Species and Alkamides Inhibit Prostaglandin E2 Production in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absorption of dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides after oral application of this compound purpurea tincture - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Echinacea Alkamides by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the quantitative analysis of alkamides in Echinacea species using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Alkamides are a significant class of bioactive compounds in this compound, known for their immunomodulatory effects. Accurate quantification is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. The following protocols are derived from validated methods in the scientific literature, offering robust procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound, a popular herbal medicine, contains a variety of bioactive constituents, with alkamides being a key group responsible for its pharmacological activities.[1][2] These lipophilic compounds present analytical challenges due to their structural diversity and the complexity of the plant matrix. HPLC coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS) has emerged as a powerful technique for the selective and sensitive quantification of these compounds.[1][3] This document outlines a validated HPLC-ESI-MS/MS method for the analysis of alkamides in this compound purpurea extracts.
Experimental Protocols
Sample Preparation: Ethanolic Extraction of this compound Root
This protocol describes the extraction of alkamides from this compound purpurea root material.
Materials:
-
Dried this compound purpurea root powder
-
70% Ethanol (v/v)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm)
-
Autosampler vials
Procedure:
-
Weigh a representative sample of dried this compound purpurea root powder.
-
Add 70% ethanol to the root powder in a suitable ratio (e.g., 1:5 or 1:11 w/v).[1]
-
Macerate the mixture. While prolonged maceration for weeks is a common industrial practice, studies have shown that full extraction of dodecatetraenoic acid isobutylamides can be achieved within 2 days.[1]
-
After maceration, take a 500 μL aliquot of the extract.
-
Centrifuge the aliquot at 14,000 rpm for 5 minutes.[1]
-
Dilute the resulting supernatant with 70% ethanol to ensure the alkamide concentrations fall within the linear dynamic range of the HPLC-MS/MS method.[1]
-
Transfer 300 μL of the diluted supernatant into an autosampler vial for analysis.[1]
HPLC-MS/MS Analysis
This section details the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound alkamides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Aqueous acetic acid (17mM, pH 2.74).[1]
-
Mobile Phase B: Acetonitrile (HPLC grade).[1]
-
Gradient Elution: A gradient is employed to separate the various alkamides.[1]
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 - 4 | 90 | 10 |
| 4 - 15 | 90 → 60 | 10 → 40 |
| 15 - 30 | 60 → 40 | 40 → 60 |
| 30.1 - 35 | 0 | 100 |
| 35.1 - 43 | 90 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for alkamides due to the presence of a nitrogen atom.
-
MS/MS Analysis: Collision-induced dissociation is used to generate specific fragment ions for each alkamide, enabling accurate identification and quantification, even for isomeric compounds.[1] For example, isomeric alkamides with the same protonated molecular ion (MH+) at m/z 244 or m/z 258 can be distinguished based on their unique fragmentation patterns in the MS/MS spectra.[1]
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated HPLC-ESI-MS method for two representative this compound alkamides.[1]
| Analyte | Linear Range (μM) | Correlation Coefficient (R²) | Limit of Detection (LOD) (μM) | Limit of Quantitation (LOQ) (μM) |
| Dodeca-2E-ene-8,10-diynoic acid isobutylamide | 1 - 500 | 0.999 | 0.051 | 1.7 |
| Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide | 1 - 100 | 0.993 | 0.99 | 3.3 |
Method Validation and Quality Control
For reliable quantification, the analytical method should be validated according to standard guidelines. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1] Standard stock solutions of purified alkamides should be prepared and used to create calibration curves for quantification.[1]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in this document.
Caption: Experimental workflow from sample preparation to HPLC-MS/MS analysis.
Caption: HPLC mobile phase gradient profile for alkamide separation.
Conclusion
The HPLC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantification of alkamides in this compound extracts. The specificity of tandem mass spectrometry is particularly advantageous for distinguishing between isomeric alkamides, which is a common challenge in the analysis of these natural products.[1] Adherence to the outlined protocols for sample preparation and instrumental analysis, along with proper method validation, will ensure accurate and reliable quantification of this compound alkamides for research, development, and quality control purposes. The use of ultrafast liquid chromatography (UFLC) can also be considered for a faster analysis time of around 15 minutes.[2][3]
References
- 1. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry this compound purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of alkylamides in this compound plant materials and dietary supplements by ultrafast liquid chromatography with diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Supercritical Fluid Extraction of Bioactive Compounds from Echinacea Roots: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely recognized for its medicinal properties, particularly its immunomodulatory and anti-inflammatory effects. The roots of this compound species, such as this compound purpurea, this compound angustifolia, and this compound pallida, are rich sources of bioactive compounds. These include alkamides (alkylamides), phenolic compounds (such as cichoric acid and caftaric acid), and polysaccharides, which are believed to contribute to its therapeutic activities.[1][2][3]
Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a green and efficient technology for the selective extraction of these bioactive compounds.[4] This method offers several advantages over conventional solvent extraction, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, mild operating temperatures that prevent the degradation of thermolabile compounds, and the ability to selectively fractionate compounds by tuning the solvent power of the supercritical fluid through changes in pressure and temperature.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the supercritical fluid extraction of bioactive compounds from this compound roots, tailored for researchers, scientists, and professionals in drug development.
Key Bioactive Compounds in this compound Roots
The primary classes of bioactive compounds targeted for extraction from this compound roots include:
-
Alkamides: These lipophilic compounds are known for their immunomodulatory properties and are considered key markers of this compound's activity.[1][7] They are primarily found in the roots of E. angustifolia and E. purpurea.[8][9]
-
Phenolic Compounds: Caffeic acid derivatives such as cichoric acid, caftaric acid, and echinacoside are potent antioxidants and contribute to the anti-inflammatory effects of this compound extracts.[3][10]
-
Polysaccharides: High molecular weight polysaccharides, such as inulin, exhibit immunostimulatory activity.[11][12] While SFE with pure CO₂ is not ideal for extracting these polar compounds, the use of co-solvents can enhance their recovery.
Supercritical Fluid Extraction (SFE) Parameters and Optimization
The efficiency and selectivity of SFE are influenced by several key parameters:
-
Pressure: Increasing the pressure of the supercritical CO₂ increases its density and solvent power, generally leading to higher extraction yields, particularly for phenolic compounds.[13]
-
Temperature: Temperature has a dual effect. At constant pressure, increasing the temperature can decrease the solvent density, but it can also increase the vapor pressure of the solutes, enhancing their solubility. The optimal temperature depends on the target compounds. For alkamides from dried roots, yields tend to increase with both temperature and pressure.[7][14]
-
Co-solvent: The addition of a polar co-solvent, such as ethanol, is crucial for the efficient extraction of more polar compounds like phenolic acids and can also increase the total yield.[15]
-
CO₂ Flow Rate: A higher flow rate can increase the extraction rate, but may also lead to channeling and reduced efficiency if not optimized.
-
Particle Size: Grinding the root material to a smaller particle size increases the surface area available for extraction, improving efficiency.
-
Moisture Content: The moisture content of the plant material can significantly impact extraction efficiency. Dried roots have been shown to produce significantly higher yields of alkamides compared to fresh roots.[7][14]
Data Presentation: Quantitative Data on SFE of this compound Roots
The following tables summarize quantitative data from various studies on the SFE of bioactive compounds from this compound roots.
Table 1: SFE Parameters for Alkamide Extraction from this compound angustifolia Roots
| Parameter | Range | Optimal Conditions for High Yield (Dried Roots) | Reference |
| Pressure (MPa) | 34 - 55 | 55 | [7][14] |
| Temperature (°C) | 45 - 60 | 60 | [7][14] |
| Co-solvent | Ethanol (optional) | Not specified for optimal alkamide yield | [14] |
| Sample Pre-treatment | Fresh vs. Air-dried (8.4% moisture) vs. Freeze-dried (4.9% moisture) | Air-dried, ground | [7][14] |
Table 2: SFE Parameters for Phenolic Compound Extraction from this compound purpurea
| Parameter | Range | Optimal Conditions for High Yield | Reference |
| Pressure (bar) | up to 300 | 200 | [13][15] |
| Temperature (°C) | 40 - 60 | 40 | [13][15] |
| Co-solvent (Ethanol) | up to 56.45% | 20% for flavonoids, 56.45% for caffeic acid derivatives | [13] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of Alkamides from Dried this compound angustifolia Roots
Objective: To extract alkamide-rich fractions from dried this compound angustifolia roots using supercritical CO₂.
Materials and Equipment:
-
Dried and ground this compound angustifolia roots (particle size < 0.5 mm)
-
Supercritical Fluid Extraction system
-
High-purity CO₂ (99.9%)
-
Analytical balance
-
Collection vials
Methodology:
-
Sample Preparation: Weigh approximately 10 g of dried, ground this compound angustifolia root powder and place it into the extraction vessel.
-
System Setup:
-
Set the extraction temperature to 60°C.
-
Set the extraction pressure to 55 MPa.
-
Set the CO₂ flow rate to 2 L/min (expanded gas).
-
-
Extraction:
-
Pressurize the system with CO₂ to the setpoint.
-
Perform a static extraction for 30 minutes to allow the supercritical CO₂ to equilibrate with the sample matrix.
-
Switch to dynamic extraction and collect the extract in a vial at atmospheric pressure. The depressurization of CO₂ causes the precipitation of the extracted compounds.
-
Continue the dynamic extraction for 120 minutes.
-
-
Sample Collection and Analysis:
-
After extraction, carefully depressurize the system.
-
Collect the extract from the collection vial.
-
Determine the total yield of the extract gravimetrically.
-
Analyze the alkamide content using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
-
Protocol 2: Supercritical Fluid Extraction of Phenolic Compounds from this compound purpurea Roots using a Co-solvent
Objective: To extract phenolic-rich fractions from this compound purpurea roots using supercritical CO₂ with ethanol as a co-solvent.
Materials and Equipment:
-
Dried and ground this compound purpurea roots (particle size < 0.5 mm)
-
Supercritical Fluid Extraction system with a co-solvent pump
-
High-purity CO₂ (99.9%)
-
Ethanol (96%, HPLC grade)
-
Analytical balance
-
Collection vials
Methodology:
-
Sample Preparation: Weigh approximately 10 g of dried, ground this compound purpurea root powder and place it into the extraction vessel.
-
System Setup:
-
Set the extraction temperature to 40°C.
-
Set the extraction pressure to 200 bar (20 MPa).
-
Set the CO₂ flow rate to 2 L/min (expanded gas).
-
Set the co-solvent (ethanol) pump to deliver a flow rate corresponding to 20% of the CO₂ mass flow rate.
-
-
Extraction:
-
Pressurize the system with CO₂ to the setpoint.
-
Start the co-solvent pump simultaneously with the CO₂ flow.
-
Perform a static extraction for 30 minutes.
-
Switch to dynamic extraction and collect the extract for 120 minutes.
-
-
Sample Collection and Analysis:
-
After extraction, depressurize the system.
-
Collect the extract containing both the extracted compounds and the ethanol co-solvent.
-
Remove the ethanol from the extract using a rotary evaporator.
-
Determine the total yield of the extract gravimetrically.
-
Analyze the content of phenolic compounds (e.g., cichoric acid, caftaric acid) using HPLC.
-
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for Supercritical Fluid Extraction of this compound Roots.
Caption: Key Signaling Pathways Modulated by this compound Extracts.
Bioactivity Analysis Workflow
Following successful extraction, it is crucial to assess the biological activity of the obtained extracts.
Workflow for Bioactivity Assessment:
-
Cell Culture: Culture appropriate cell lines, such as macrophages (e.g., RAW 264.7) or dendritic cells, to model immune responses.
-
Cytotoxicity Assay: Determine the non-toxic concentration range of the this compound extract using assays like MTT or LDH.
-
Immunomodulatory Assays:
-
Cytokine Production: Treat cells with the extract and a stimulant (e.g., LPS) and measure the production of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines using ELISA or multiplex assays.[16][17]
-
Nitric Oxide (NO) Production: Measure NO production in macrophage cell culture supernatants using the Griess reagent, as an indicator of inflammatory response.
-
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in inflammatory and immune signaling pathways (e.g., NFKB, MAPK genes).[18]
-
Western Blot Analysis: Investigate the activation of key signaling proteins (e.g., phosphorylation of p38, JNK, NF-κB) by Western blotting to confirm pathway modulation.[19]
Caption: Experimental Workflow for Bioactivity Analysis of Extracts.
Conclusion
Supercritical fluid extraction is a powerful and sustainable technique for obtaining high-quality, solvent-free extracts from this compound roots. By carefully optimizing extraction parameters, researchers can selectively target key bioactive compounds like alkamides and phenolic acids. The protocols and workflows provided herein offer a solid foundation for the extraction, quantification, and bioactivity assessment of these valuable natural products, facilitating their further development into effective therapeutic agents.
References
- 1. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Supercritical Fluid Extraction of Plant Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supercritical fluid extraction of alkylamides from this compound angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. On the Bioactivity of this compound purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound pupurea extracts modulate murine dendritic cell fate and function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Stimulatory effect of this compound purpurea extract on the trafficking activity of mouse dendritic cells: revealed by genomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Assessment of Echinacea's Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use, particularly for the treatment of inflammatory conditions and infections.[1][2][3] Modern research is focused on validating these uses by elucidating the molecular mechanisms behind its immunomodulatory and anti-inflammatory effects.[1][4] Key bioactive compounds, including alkylamides, chicoric acid, and polysaccharides, are believed to contribute to these properties by modulating critical inflammatory pathways.[1][2][5]
This document provides a detailed protocol for the in vitro assessment of the anti-inflammatory activity of this compound extracts. The primary model described utilizes lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line), a standard and effective method for inducing an inflammatory response in a controlled laboratory setting.[1][6][7][8] The protocols outlined below measure key inflammatory markers, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][8]
Principle of In Vitro Anti-inflammatory Assessment
The in vitro model for inflammation typically involves the following steps:
-
Cell Culture : Immune cells, most commonly macrophages like the RAW 264.7 cell line, are cultured.[6][7] Macrophages are central mediators of the inflammatory response.[1]
-
Inflammatory Stimulus : The cells are exposed to an inflammatory agent, such as Lipopolysaccharide (LPS). LPS is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.[1][9]
-
Activation of Signaling Pathways : LPS binding to TLR4 triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][9][10]
-
Induction of Inflammatory Mediators : Activation of these pathways leads to the transcription and release of various pro-inflammatory mediators, including nitric oxide (produced by inducible nitric oxide synthase, iNOS), and cytokines like TNF-α, IL-6, and IL-1β.[2][5][9]
-
This compound Treatment : The cells are treated with the this compound extract before or concurrently with the LPS stimulation.
-
Measurement of Anti-inflammatory Effect : The ability of the this compound extract to reduce the production of these inflammatory mediators is quantified, providing a measure of its anti-inflammatory activity.[1][8]
Key Signaling Pathways
This compound extracts are known to exert their anti-inflammatory effects by modulating key signaling pathways. The primary pathway initiated by LPS involves TLR4, leading to the activation of NF-κB and MAPKs, which are central regulators of inflammatory gene expression.[1][9][10] Alkylamides and other compounds in this compound have been shown to downregulate the phosphorylation and activation of proteins within these cascades.[1]
Caption: LPS-induced pro-inflammatory signaling pathway and points of inhibition by this compound.
Experimental Workflow
The overall workflow for assessing the anti-inflammatory activity of an this compound extract is a multi-step process that begins with cell preparation and culminates in the quantification of inflammatory markers.
Caption: General experimental workflow for in vitro analysis of this compound's anti-inflammatory effects.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the maintenance of RAW 264.7 macrophages and their preparation for an anti-inflammatory assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound extract (dissolved in a suitable solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Sub-culture cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding : Seed the cells into 96-well plates at a density of 0.1 x 10⁶ cells per well in 100 µL of complete medium.[11]
-
Adherence : Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow cells to adhere to the plate surface.
-
Pre-treatment : Prepare serial dilutions of the this compound extract in culture medium. Remove the old medium from the cells and add 100 µL of the diluted extracts. Include a vehicle control (medium with the solvent used for the extract). Incubate for 1-2 hours.[9]
-
Stimulation : Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation : Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9][11]
-
Sample Collection : After incubation, carefully collect the cell culture supernatant for analysis of secreted NO and cytokines. The supernatant can be used immediately or stored at -80°C.[11][12]
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable product of NO, in the culture supernatant as an indicator of iNOS activity.[7]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
Sodium Nitrite (NaNO₂) standard (for standard curve)
-
96-well flat-bottom plate
Procedure:
-
Standard Curve : Prepare a standard curve of sodium nitrite in culture medium, with concentrations ranging from approximately 1 to 100 µM.
-
Sample Preparation : Add 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.[13] Also, add 50 µL of each standard solution.
-
Griess Reaction :
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Calculation : Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol describes the quantification of TNF-α or IL-6 in the culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[12][14][15]
Materials:
-
Collected cell culture supernatants
-
ELISA plate (e.g., Nunc Maxisorp)
-
Capture Antibody (e.g., anti-mouse TNF-α/IL-6)
-
Detection Antibody (biotinylated anti-mouse TNF-α/IL-6)
-
Recombinant Cytokine Standard (TNF-α or IL-6)
-
Avidin-HRP (or Streptavidin-HRP)[12]
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)[11]
-
Coating Buffer, Assay Diluent, and Wash Buffer
Procedure:
-
Plate Coating : Dilute the capture antibody in coating buffer (e.g., to 2 µg/mL). Add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[14]
-
Blocking : Wash the plate 3-4 times with wash buffer. Add 200 µL of blocking buffer (e.g., 10% FBS in PBS) to each well and incubate for at least 1 hour at room temperature.[11]
-
Sample Incubation : Wash the plate again. Add 100 µL of culture supernatants and standards (serially diluted recombinant cytokine) to the wells. Incubate for 2 hours at room temperature.[11][12]
-
Detection Antibody : Wash the plate. Add 100 µL of diluted biotinylated detection antibody (e.g., to 1 µg/mL) to each well. Incubate for 1 hour at room temperature.[14]
-
Enzyme Conjugate : Wash the plate. Add 100 µL of diluted Avidin-HRP conjugate. Incubate for 30-60 minutes at room temperature.
-
Substrate Development : Wash the plate thoroughly. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction : Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement : Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
-
Calculation : Calculate the cytokine concentrations in the samples from the standard curve.
Data Presentation
The anti-inflammatory effects of this compound are typically quantified by the percentage of inhibition of a specific marker or by the IC₅₀ value (the concentration of the extract that causes 50% inhibition).
Table 1: Example Data - Inhibition of Inflammatory Mediators by this compound purpurea Extract in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | LPS Control (1 µg/mL) | E. purpurea (25 µg/mL) + LPS | E. purpurea (50 µg/mL) + LPS | E. purpurea (100 µg/mL) + LPS | IC₅₀ (µg/mL) |
| NO Production (% of LPS Control) | 100% | 72.5% | 48.2% | 25.1% | ~52 |
| TNF-α Release (% of LPS Control) | 100% | 68.9% | 41.5% | 19.8% | ~45 |
| IL-6 Release (% of LPS Control) | 100% | 75.1% | 53.0% | 30.4% | ~58 |
Note: Data are hypothetical and for illustrative purposes. Actual values will vary based on the specific extract, its composition, and experimental conditions. Studies have shown that different this compound species and extracts can significantly inhibit NO and TNF-α production in a dose-dependent manner.[8][16]
Table 2: Reported In Vitro Anti-inflammatory Activity of this compound Extracts
| This compound Preparation | Assay Model | Measured Parameter | Result (IC₅₀ or % Inhibition) | Reference |
| E. purpurea Hydroalcoholic Extract | LPS-stimulated RAW 264.7 cells | Nitric Oxide Scavenging | IC₅₀ = 120.1 µg/mL | [17] |
| This compound Flower Extract (LLCN) | BSA Denaturation Assay | Protein Denaturation | IC₅₀ = 21,823 ppm (~21.8 µg/mL) | [18] |
| E. purpurea / E. angustifolia Extract | HeLa Cell Proliferation | Antiproliferative Effect | IC₅₀ = 270 µg/mL | [19][20] |
Note: IC₅₀ values can vary significantly between different types of assays (e.g., cell-based vs. chemical) and extracts.
References
- 1. This compound purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the Bioactivity of this compound purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Modulation of macrophage immune responses by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 12. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. This compound increases arginase activity and has anti-inflammatory properties in RAW 264.7 macrophage cells indicative of alternative macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A standardized extract of this compound purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jurnal-pharmaconmw.com [jurnal-pharmaconmw.com]
- 19. Studies on phytochemical, antioxidant, anti-inflammatory, hypoglycaemic and antiproliferative activities of this compound purpurea and this compound angustifolia extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Echinacea's Immunomodulatory Effects Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro cell culture models for investigating the immunomodulatory properties of Echinacea extracts and their bioactive compounds. The following protocols and data summaries are compiled from established research to facilitate the design and execution of experiments aimed at understanding and harnessing the therapeutic potential of this compound.
Introduction to this compound's Immunomodulatory Activity
This compound, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional use for the treatment of various ailments, particularly infections.[1] Modern research has focused on its immunomodulatory effects, which involve the stimulation and regulation of both innate and adaptive immunity.[2][3] In vitro cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms underlying these effects, providing a controlled environment to study the interactions between this compound components and immune cells.[4][5]
This compound extracts have been shown to modulate the function of key immune cells, including macrophages, lymphocytes, and dendritic cells.[3][6][7] These effects are attributed to a variety of bioactive compounds, such as alkamides, glycoproteins, polysaccharides, and caffeic acid derivatives.[8] The observed immunomodulatory activities range from the enhancement of phagocytosis and cytokine production by macrophages to the modulation of T-cell proliferation and dendritic cell maturation.[3][6][7]
Common Cell Culture Models
A variety of primary immune cells and immortalized cell lines are employed to model the human immune system in vitro and assess the impact of this compound.
-
Macrophages: Murine macrophage cell lines like RAW 264.7 and human monocytic cell lines such as THP-1 (differentiated into macrophages) are widely used.[9][10] Primary human peripheral blood mononuclear cell (PBMC)-derived macrophages are also utilized.[5][11] These cells are crucial for studying effects on phagocytosis, nitric oxide (NO) production, and the secretion of pro-inflammatory and anti-inflammatory cytokines.[9][10]
-
Lymphocytes: The Jurkat T-cell line is a common model for studying the effects on T-lymphocyte cytokine production, such as Interleukin-2 (IL-2).[3][12] Primary human PBMCs or murine splenocytes provide a mixed population of lymphocytes (T-cells, B-cells) and other immune cells, allowing for the investigation of effects on cell proliferation and a broader range of cytokine responses.[13][14]
-
Dendritic Cells (DCs): Primary DCs, often generated from human peripheral blood monocytes or murine bone marrow , are the gold standard for studying the influence of this compound on the maturation and activation of these potent antigen-presenting cells.[7][15][16]
Data Presentation: Quantitative Effects of this compound In Vitro
The following tables summarize the quantitative data from various studies on the immunomodulatory effects of this compound extracts in different cell culture models.
Table 1: Effect of this compound on Cytokine Production by Macrophages
| Cell Line/Type | This compound Preparation | Concentration | Cytokine | Change from Control | Reference |
| Human Macrophages | E. purpurea fresh pressed juice | 0.012 µg/mL | IL-1 | Significantly Higher | [11] |
| Human Macrophages | E. purpurea fresh pressed juice | 0.012 µg/mL | TNF-α | Significantly Higher | [11] |
| Human Macrophages | E. purpurea fresh pressed juice | 0.012 µg/mL | IL-6 | Significantly Higher | [11] |
| Human Macrophages | E. purpurea fresh pressed juice | 0.012 µg/mL | IL-10 | Significantly Higher | [11] |
| THP-1 Macrophages | E. purpurea aqueous extract (flowers) | 250 µg/mL | IL-1β | ~55% reduction (LPS-stimulated) | [4] |
| THP-1 Macrophages | E. purpurea ethanolic extract (flowers) | 100 µg/mL | IL-1β | ~58% reduction (LPS-stimulated) | [4] |
| THP-1 Macrophages | E. purpurea dichloromethanolic extract (roots) | 50 µg/mL | IL-1β | ~55% reduction (LPS-stimulated) | [4] |
Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression
| Cell Line | This compound Preparation | Concentration | Parameter | Effect | Reference |
| RAW 264.7 | E. pallida alcohol extract | 100 µg/mL | NO Production (LPS-stimulated) | Significant Inhibition | [17] |
| RAW 264.7 | E. angustifolia, E. purpurea alcohol extracts | 200 µg/mL | NO Production (LPS-stimulated) | Significant Inhibition | [9] |
| RAW 264.7 | E. pallida alcohol extract | Not specified | iNOS Protein Expression (LPS-stimulated) | Inhibition | [9] |
Table 3: Effect of this compound on Lymphocyte and Dendritic Cell Functions
| Cell Line/Type | This compound Preparation | Concentration | Parameter | Effect | Reference |
| Human PBMCs | E. laevigata fresh flower extract | Not specified | Proliferation | Augmentation | [13] |
| Human PBMCs | E. laevigata fresh flower extract | Not specified | TNF-α Production | Augmentation | [13] |
| Human PBMCs | E. laevigata fresh flower extract | Not specified | IL-10 Production | Augmentation | [13] |
| Jurkat T-cells | E. purpurea polysaccharide extract | 100-250 µg/mL | IL-2 Production (PMA+Ionomycin stimulated) | Strong, dose-dependent enhancement | [12] |
| Jurkat T-cells | E. purpurea polysaccharide extract | 100-250 µg/mL | IFN-γ Production (PMA+Ionomycin stimulated) | Strong, dose-dependent enhancement | [12] |
| Murine Bone Marrow-Derived DCs | E. purpurea extract | 400 µg/mL | CD80, CD86, MHCII Expression | Upregulation | [3] |
| Human Monocyte-Derived DCs | E. purpurea extract | 500 µg/mL | CD83 Expression (on immature DCs) | Decreased yield of CD83+ cells | [15] |
Experimental Protocols
The following are detailed protocols for key experiments used to assess the immunomodulatory effects of this compound.
Macrophage Stimulation and Cytokine Production Assay
This protocol describes the stimulation of RAW 264.7 macrophages with this compound extract and subsequent measurement of cytokine production by ELISA.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound extract (sterile, known concentration)
-
Lipopolysaccharide (LPS) from E. coli (positive control)
-
96-well cell culture plates
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Plate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 x 10^6 cells per well.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator to allow for adherence.
-
Treatment: Prepare serial dilutions of the this compound extract in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells for a negative control (medium only) and a positive control (e.g., 1 µg/mL LPS).
-
Stimulation: For anti-inflammatory assays, co-incubate cells with this compound extract and a stimulant like LPS.
-
Incubation: Incubate the treated cells for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect the culture supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the cytokine concentrations based on a standard curve.
Nitric Oxide (NO) Production Assay
This protocol outlines the measurement of NO production in RAW 264.7 macrophages using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound extract
-
LPS
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the macrophage stimulation protocol (4.1). A common cell density for this assay is 1.5 x 10^5 cells/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Mix 100 µL of the collected culture supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
Lymphocyte Proliferation Assay
This protocol provides a general method for assessing lymphocyte proliferation using a dye dilution assay with Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
Human PBMCs or murine splenocytes
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound extract
-
Phytohemagglutinin (PHA) or Concanavalin A (ConA) (positive controls)
-
CFSE dye
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs or splenocytes using standard procedures (e.g., Ficoll-Paque density gradient centrifugation).
-
CFSE Staining: Resuspend the cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Cell Seeding and Treatment: Wash the cells and resuspend them in complete culture medium. Seed the cells in a 96-well plate and add the this compound extract at various concentrations. Include positive controls (PHA or ConA) and an unstimulated control.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The CFSE fluorescence intensity will be halved with each cell division.
-
Data Analysis: Quantify the percentage of proliferated cells by gating on the populations with reduced CFSE fluorescence compared to the unstimulated control.
Dendritic Cell (DC) Maturation Assay
This protocol describes the assessment of DC maturation by analyzing the expression of surface markers using flow cytometry.
Materials:
-
Human monocyte-derived DCs or murine bone marrow-derived DCs
-
Appropriate culture medium with cytokines (e.g., GM-CSF and IL-4 for generation)
-
This compound extract
-
LPS (positive control for maturation)
-
Fluorescently-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, MHC class II)
-
Flow cytometer
Protocol:
-
DC Generation: Generate immature DCs from monocytes or bone marrow precursors according to established protocols.
-
Treatment: Plate the immature DCs and treat them with various concentrations of this compound extract for 24-48 hours. Include an untreated control and a positive control (LPS).
-
Cell Staining: Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS). Stain the cells with the fluorescently-conjugated antibodies against the maturation markers for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Wash the cells again and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity (MFI) of these markers.
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by this compound and a general experimental workflow.
Signaling Pathways
This compound exerts its immunomodulatory effects through the activation of several key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][18]
Caption: this compound-induced NF-κB and MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the immunomodulatory effects of this compound in vitro.
Caption: General experimental workflow for in vitro studies.
Conclusion
The cell culture models and protocols described in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound. By employing these in vitro systems, researchers can elucidate the mechanisms of action of this compound extracts and their constituents, identify novel bioactive compounds, and generate valuable data to support the development of new immunomodulatory therapies. Careful selection of cell models, appropriate controls, and quantitative analytical methods are crucial for obtaining reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. saspublishers.com [saspublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced cytokine production by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrophage activation and induction of macrophage cytotoxicity by purified polysaccharide fractions from the plant this compound purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. Co-cultured adventitious roots of this compound pallida and this compound purpurea inhibit lipopolysaccharide-induced inflammation via MAPK pathway in mouse peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hanc.info [hanc.info]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Fingerprinting Echinacea Species Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely used in herbal medicine for its purported immune-stimulating properties. The three most commonly used species are this compound purpurea, this compound angustifolia, and this compound pallida. Due to the potential for adulteration and the variability of phytochemical composition based on species, plant part, and processing methods, robust analytical techniques are crucial for the quality control and standardization of this compound extracts.[1][2][3]
This document provides detailed application notes and protocols for the analytical fingerprinting of this compound species extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques allow for the identification and quantification of key bioactive markers, ensuring the authenticity, quality, and consistency of this compound products.
Key Bioactive Markers in this compound
The primary classes of compounds responsible for the bioactivity of this compound and used for fingerprinting are alkamides and phenolic compounds.[4][5]
-
Alkamides: These lipophilic compounds are known for their immunomodulatory effects. The profile and concentration of alkamides vary significantly between different this compound species.[6][7]
-
Phenolic Compounds: This group includes caffeic acid derivatives such as cichoric acid, caftaric acid, and echinacoside.[8] Cichoric acid is a major phenolic compound in E. purpurea, while echinacoside is characteristic of E. angustifolia and E. pallida.[5]
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds and Alkamides
HPLC is a powerful technique for the separation, identification, and quantification of the diverse phytochemicals in this compound extracts. A validated reverse-phase HPLC (RP-HPLC) method can simultaneously analyze both hydrophilic phenolic compounds and lipophilic alkamides.[4][9]
Experimental Protocol: Simultaneous Analysis of Cichoric Acid and Alkamides
a) Sample Preparation:
-
Weigh 125 mg of ground, dried this compound plant material (60 mesh).[8]
-
Add 25 mL of an extraction solvent (e.g., methanol-water mixture, 60:40 v/v).[8]
-
Vortex the mixture for 30 seconds.[8]
-
Filter the suspension through a 0.2 µm syringe filter into an HPLC vial.[8]
b) HPLC Conditions:
| Parameter | Value |
| Column | C18 Lichrosorb (0.25 m length, 4.6 mm i.d.)[10] |
| Mobile Phase | Gradient of Acetonitrile and Phosphate buffer (phosphoric acid/water, 1:99 v/v)[10] |
| Flow Rate | 1.0 - 1.5 mL/min[10][11] |
| Injection Volume | 10 - 20 µL[10][11] |
| Detection | UV-Vis or Photodiode Array (PDA) detector at 330 nm[12][13] |
| Column Temperature | 35 °C[12] |
c) Data Presentation: Representative Retention Times of Key Phenolic Compounds
| Compound | Retention Time (min) |
| Caftaric Acid | ~3.5[13] |
| Chlorogenic Acid | Varies |
| Cichoric Acid | ~10.0 - 10.7[13] |
| Echinacoside | Varies |
Note: Retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase gradient.
d) Experimental Workflow:
Caption: HPLC analysis workflow for this compound extracts.
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting
HPTLC is a rapid and versatile technique for the qualitative identification of this compound species and the detection of adulterants.[14][15] It allows for the simultaneous analysis of multiple samples and provides characteristic fingerprint chromatograms.
Experimental Protocol: HPTLC Fingerprinting of Alkamides and Phenylpropanoids
a) Sample Preparation:
-
For Alkamides: Mix 1 g of powdered raw material with 10 mL of dichloromethane, sonicate for 10 minutes, and centrifuge. Use the supernatant.[16]
-
For Phenylpropanoids: Mix 1 g of powdered raw material with 10 mL of methanol, sonicate for 10 minutes, and centrifuge. Use the supernatant.[16]
b) HPTLC Conditions:
| Parameter | Alkamide Analysis | Phenylpropanoid Analysis |
| Stationary Phase | HPTLC silica gel 60 F254 plates[16] | HPTLC silica gel 60 F254 plates[15] |
| Mobile Phase | Toluene-Ethyl acetate-Cyclohexane-Formic acid (24:6:3:0.9)[17] | Ethyl acetate-Methyl ethyl ketone-Formic acid-Water (15:9:3:3)[15] |
| Application | Apply 5 µL of test solution as 8 mm bands.[16] | Apply 5 µL of test solution as 8 mm bands.[16] |
| Development | Develop to a distance of 8 cm in a saturated chamber. | Develop to a distance of 8 cm in a saturated chamber. |
| Derivatization | Anisaldehyde reagent, followed by heating.[15] | Natural Products (NP) reagent.[15] |
| Detection | UV light at 254 nm and 366 nm, and white light after derivatization.[15] | UV light at 366 nm after derivatization.[15] |
c) Data Presentation: Representative Rf Values for HPTLC Analysis
| Compound Class | Marker Compound | Approximate Rf Value |
| Alkamides | Dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide | Varies |
| β-sitosterol | ~0.52[17] | |
| Phenylpropanoids | Caftaric Acid | Varies |
| Cichoric Acid | Varies | |
| Echinacoside | Varies |
Note: Rf values can vary depending on the specific HPTLC conditions.
d) Experimental Workflow:
Caption: HPTLC fingerprinting workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds
GC-MS is the ideal technique for analyzing the volatile components of this compound extracts, which contribute to the plant's aroma and may possess biological activity.
Experimental Protocol: Analysis of Volatile Compounds
a) Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place approximately 3 g of homogenized plant material into a headspace vial.[18]
-
Extract the volatile compounds using a 75-µm carboxen-polydimethylsiloxane SPME fiber at 60 °C for 40 minutes.[18]
b) GC-MS Conditions:
| Parameter | Value |
| GC Column | HP-5MS (60 m x 0.250 mm i.d., 0.25 µm film thickness)[18] |
| Oven Temperature Program | Hold at 40 °C for 5 min, ramp to 110 °C at 3 °C/min, then to 150 °C at 4 °C/min, and finally to 210 °C at 10 °C/min, hold for 15 min.[18] |
| Carrier Gas | Helium |
| MS Detector | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) |
c) Data Presentation: Major Volatile Compounds Identified in this compound pallida
| Compound |
| Bornyl acetate |
| Caryophyllene E |
| Germacrene D |
| α-muurolol |
| Musk ambrette |
Source:[18]
d) Experimental Workflow:
Caption: GC-MS workflow for volatile compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Fingerprinting
¹H-NMR spectroscopy provides a comprehensive metabolic fingerprint of an extract, allowing for the discrimination between different this compound species without the need for extensive separation steps.[19][20]
Experimental Protocol: ¹H-NMR Based Metabolomics
a) Sample Preparation:
-
Prepare extracts of this compound roots and aerial parts.
-
Dissolve the dried extracts in a suitable deuterated solvent (e.g., Methanol-d4).
b) NMR Acquisition:
-
Acquire ¹H-NMR spectra on a 400 or 500 MHz spectrometer.[21]
-
Typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of approximately 3 seconds.[19]
c) Data Analysis:
-
Process the NMR spectra (phasing, baseline correction, and calibration).
-
Bin the spectra over a defined chemical shift range (e.g., 0.02–10.02 ppm).[21]
-
Apply multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), to the binned data to identify discriminatory markers.[21]
d) Data Presentation: Key Discriminating ¹H-NMR Spectral Regions
| Spectral Region (ppm) | Associated Compound Classes |
| 0.70 – 1.98 | Aliphatic compounds (e.g., alkamides)[21] |
| 6.38 – 7.76 | Aromatic compounds (e.g., phenolic acids)[21] |
e) Logical Relationship Diagram:
Caption: Logical workflow for NMR-based metabolomics.
Conclusion
The analytical techniques outlined in these application notes provide a robust framework for the comprehensive fingerprinting of this compound species extracts. The choice of method will depend on the specific analytical goal, whether it is routine quality control, adulteration detection, or in-depth metabolomic profiling. By implementing these standardized protocols, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this compound-based products.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. BAPP Bulletin puts this compound adulteration under the microscope [nutraingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Species and Alkamides Inhibit Prostaglandin E2 Production in RAW264.7 Mouse Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkamide levels in this compound purpurea: a rapid analytical method revealing differences among roots, rhizomes, stems, leaves and flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in this compound purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 11. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecules | Free Full-Text | Application of HPLC Fingerprint Combined with Chemical Pattern Recognition and Multi-Component Determination in Quality Evaluation of this compound purpurea (L.) Moench [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomic analysis of this compound spp. by 1H nuclear magnetic resonance spectrometry and multivariate data analysis technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Note & Protocol: Standardization of Echinacea Extracts Based on Chicoric Acid Content
For: Researchers, scientists, and drug development professionals.
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely used in herbal medicine, primarily for its immunomodulatory effects.[1][2] The three main species used medicinally are this compound purpurea, this compound angustifolia, and this compound pallida.[3] The therapeutic efficacy of this compound preparations is attributed to a complex mixture of active compounds, including alkamides, glycoproteins, polysaccharides, and phenolic compounds.[1][4] Among the phenolics, chicoric acid is a major bioactive constituent, particularly abundant in this compound purpurea, and is known for its antioxidant, anti-inflammatory, and immune-stimulating properties.[1][5][6]
Standardization of this compound extracts is crucial to ensure consistent quality, safety, and efficacy of the final products. Chicoric acid is often used as a key phytochemical marker for the standardization of E. purpurea extracts due to its significant concentration and biological activity.[7][8] This document provides detailed protocols for the extraction and quantification of chicoric acid in this compound extracts using High-Performance Liquid Chromatography (HPLC), along with data on typical chicoric acid content and its stability.
Health Benefits of Chicoric Acid
Chicoric acid exhibits a range of pharmacological activities that contribute to the therapeutic effects of this compound. Its primary benefits include:
-
Immunomodulation: Chicoric acid has been shown to enhance immune function by stimulating phagocytosis and the production of cytokines such as TNF-α, IL-6, and IL-1β.[8][9] Standardized extracts with higher chicoric acid content have demonstrated enhanced immune responses.[8][9]
-
Antioxidant Activity: As a derivative of caffeic acid, chicoric acid is a potent antioxidant that can scavenge free radicals, protecting cells from oxidative damage.[5]
-
Anti-inflammatory Effects: It helps regulate the body's inflammatory response, which is beneficial in managing various inflammatory conditions.[5][10]
-
Antiviral Properties: Research suggests that chicoric acid possesses antiviral activity against various viruses.[6]
-
Metabolic Regulation: Studies in animal models indicate that chicoric acid can help restore glucose and lipid homeostasis, supporting healthy blood sugar and cholesterol levels.[5]
Quantitative Data: Chicoric Acid Content in this compound Species
The concentration of chicoric acid can vary significantly depending on the this compound species, the plant part used, the growing conditions, and the harvesting time.[2][3] Below is a summary of typical chicoric acid content found in different this compound species.
| This compound Species | Plant Part | Chicoric Acid Content (% dry weight) | Reference |
| This compound purpurea | Roots (Summer) | 2.27% | [7] |
| This compound purpurea | Roots (Autumn) | 1.68% | [7] |
| This compound purpurea | Aerial Parts (Summer) | 2.02% | [7] |
| This compound purpurea | Aerial Parts (Autumn) | 0.52% | [7] |
| This compound purpurea | Flowers | Can be higher than in other parts | [3][11] |
| This compound angustifolia | Roots | Lower than E. purpurea | [7] |
| This compound pallida | Roots | Lower than E. purpurea | [7] |
Experimental Protocols
Protocol for Extraction of Chicoric Acid from this compound Plant Material
This protocol describes the extraction of chicoric acid from dried this compound plant material for subsequent HPLC analysis.
Materials:
-
Dried and powdered this compound plant material (roots or aerial parts)
-
Methanol/water (70:30, v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
Vortex mixer
Procedure:
-
Weigh approximately 400 mg of the dried, powdered this compound material into a centrifuge tube.
-
Add 10.0 mL of methanol/water (70:30, v/v) to the tube.
-
Vortex the mixture for 30 seconds to ensure the plant material is fully wetted.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[12][13]
-
After sonication, place the tube on a shaker or rotator and agitate for 120 minutes.[12]
-
Centrifuge the extract at 10,000 x g for 5 minutes to pellet the solid material.[13]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[13]
Note on Stability: Chicoric acid is susceptible to enzymatic degradation by polyphenol oxidases.[14] To minimize degradation, it is recommended to work quickly and, if necessary, to add antioxidants like ascorbic acid (e.g., 50 mM) to the extraction solvent.[14] The addition of at least 40% ethanol to aqueous extracts has also been shown to stabilize chicoric acid content over several weeks.[14]
Protocol for HPLC Quantification of Chicoric Acid
This protocol outlines the conditions for the quantitative analysis of chicoric acid in this compound extracts by reverse-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 13 78 22 14 60 40 | 20 | 60 | 40 |
-
Flow Rate: 1.5 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Detection Wavelength: 330 nm.[15]
-
Injection Volume: 10 µL.[11]
Standard Preparation:
-
Prepare a stock solution of chicoric acid standard (purity >98%) in methanol/water (70:30, v/v) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards ranging from 0.01 mg/mL to 0.5 mg/mL.
-
If using an internal standard, naringenin can be used.[12][16]
Quantification:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared this compound extract samples.
-
Identify the chicoric acid peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Calculate the concentration of chicoric acid in the samples using the regression equation from the standard curve.
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of chicoric acid.
Caption: Simplified signaling pathway of this compound's immunomodulatory effects.
References
- 1. naturalebiopharma.com [naturalebiopharma.com]
- 2. This compound purpurea (L.) Moench: Biological and Pharmacological Properties. A Review | MDPI [mdpi.com]
- 3. Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the benefits of chicoric acid: How can this antioxidant be used in functional food? â NaturalNews.com [naturalnews.com]
- 6. Frontiers | Chicoric Acid: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A standardized extract of this compound purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chicoric acid enhances the antioxidative defense system and protects against inflammation and apoptosis associated with the colitis model induced by dextran sulfate sodium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. journals.plos.org [journals.plos.org]
- 14. Enzymatic degradation of cichoric acid in this compound purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in this compound purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: GC-MS Analysis of Essential Oil from Echinacea pallida
Introduction
Echinacea pallida, commonly known as pale purple coneflower, is a medicinal plant recognized for its immunomodulatory properties. The essential oil of E. pallida contains a complex mixture of volatile compounds that contribute to its therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of the individual components within the essential oil. These application notes provide a comprehensive overview and detailed protocols for the analysis of E. pallida essential oil, intended for researchers, scientists, and professionals in drug development. The chemical profile of the essential oil can vary based on the plant part used (roots, leaves, flowers), geographical location, and harvesting time.
Chemical Composition of this compound pallida Essential Oil
The essential oil of this compound pallida is characterized by a diverse range of volatile compounds, primarily sesquiterpenes, monoterpenes, and polyacetylenes. The composition can differ significantly between the roots and aerial parts of the plant.
Table 1: Major Volatile Compounds Identified in this compound pallida Essential Oil by GC-MS
| Compound | Chemical Class | Plant Part | Reference |
| Germacrene D | Sesquiterpene | Flower, Leaf, Stem, Root | [1][2] |
| Caryophyllene E | Sesquiterpene | Flower, Leaf, Stem | [1] |
| α-Humulene | Sesquiterpene | Flower, Leaf, Stem | [1] |
| α-Muurolol | Sesquiterpenoid | Flower, Leaf, Stem | [1] |
| γ-Cadinene | Sesquiterpene | Flower, Leaf, Stem | [1] |
| Caryophyllene oxide | Sesquiterpenoid | Flower, Leaf, Stem, Root | [1][2] |
| Bornyl acetate | Monoterpene Ester | Flower, Leaf, Stem | [1] |
| α-Copaene | Sesquiterpene | Flower, Leaf, Stem | [1] |
| α-Cubebene | Sesquiterpene | Flower, Leaf, Stem | [1] |
| Naphthalene | Aromatic Hydrocarbon | Leaf, Root | [2] |
| α-Phellandrene | Monoterpene | Leaf, Root | [2] |
| α-Cadinol | Sesquiterpenoid | Leaf, Root | [2] |
| Pentadeca-1,8Z-diene | Polyacetylene | Root | [3] |
| Pentadeca-8Z-en-2-one | Ketoalkene | Root | [3] |
| Pentadeca-8Z,13Z-diene-11-yne-2-one | Ketoalkenyne | Root | [3] |
| Tetradeca-8Z-ene-11,13-diyne-2-one | Ketoalkenyne | Root | [3] |
Note: The table provides a summary of major identified compounds. The relative abundance of these compounds can vary.
Experimental Protocols
Detailed methodologies for the extraction and analysis of essential oils from this compound pallida are provided below.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol is suitable for extracting essential oils from dried plant material.
Materials and Equipment:
-
Dried this compound pallida plant material (roots, leaves, or flowers), coarsely ground
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 100 g of the ground, dried plant material and place it into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using the heating mantle to boil the water. Continue the distillation for 3 hours, collecting the volatile oil.
-
After distillation, allow the apparatus to cool. Carefully collect the oil layer from the collection arm of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried oil to a sealed glass vial and store at 4°C in the dark until GC-MS analysis.
Protocol 2: GC-MS Analysis of Essential Oil
This protocol outlines the parameters for the analysis of the extracted essential oil.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium gas (carrier gas)
-
Microsyringe
-
Volumetric flask
-
n-Hexane (solvent)
-
Extracted this compound pallida essential oil
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in n-hexane.
-
GC-MS System:
-
GC System: Agilent 6890 series or similar.
-
Mass Spectrometer: Agilent 5973 series or similar.
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.
-
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:50.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp to 150°C at a rate of 4°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the chemical constituents by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with literature values.
-
Calculate the relative percentage of each component by peak area normalization.
-
Workflow Diagram
The following diagram illustrates the overall workflow for the GC-MS analysis of this compound pallida essential oil.
Caption: Workflow for the analysis of this compound pallida essential oil.
References
Application Notes and Protocols for the Quality Control of Echinacea Species Using Validated HPLC Methods
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely used in herbal medicines and dietary supplements for its purported immune-stimulating properties. The three main species of medicinal importance are this compound purpurea, this compound angustifolia, and this compound pallida. The quality and efficacy of this compound products can vary significantly due to factors such as the plant species and part used, harvesting time, processing, and storage conditions. Therefore, robust analytical methods are crucial for the standardization and quality control of this compound raw materials and finished products.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely accepted technique for the qualitative and quantitative analysis of the key bioactive marker compounds in this compound. These markers primarily include phenolic compounds (such as caftaric acid, cichoric acid, and echinacoside) and alkamides.[1][2][3][4] This document provides detailed application notes and protocols for the validated HPLC methods used in the quality control of this compound.
Key Bioactive Marker Compounds in this compound
The quality of this compound is often assessed by the content of its characteristic secondary metabolites. The primary classes of compounds and their major representatives are:
-
Caffeic Acid Derivatives: These are the main phenolic compounds and include:
-
Caftaric Acid: A significant component in E. purpurea.[2][5]
-
Cichoric Acid: The major phenolic compound in E. purpurea.[2][5][6]
-
Echinacoside: The main phenolic in E. angustifolia and E. pallida roots.[2][5]
-
Chlorogenic Acid: Another phenolic compound found in this compound species.[7][8]
-
Cynarin: A characteristic component of E. angustifolia roots.[2][5]
-
-
Alkamides: These lipophilic compounds are characteristic of E. angustifolia and E. purpurea roots and are known for their tingling sensation on the tongue.[9][10] They are often used as markers for these species. E. pallida roots are nearly devoid of amides.[9]
Experimental Workflow for this compound Quality Control by HPLC
The following diagram illustrates a typical workflow for the quality control of this compound samples using HPLC.
References
- 1. pharmascitech.com [pharmascitech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of Cichoric Acid as a Biomarker in this compound Purpurea Cultivated in Iran Using High Performance Liquid Chromatography [scirp.org]
- 7. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of HPLC Fingerprint Combined with Chemical Pattern Recognition and Multi-Component Determination in Quality Evaluation of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLC and HPLC Analysis of Alkamides in this compound Drugs1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Application of Metabolomics in the Differentiation of Echinacea Species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family (Asteraceae), is one of the most popular herbal medicines worldwide, primarily recognized for its immunomodulatory properties. The three most commonly used medicinal species are this compound purpurea, this compound angustifolia, and this compound pallida. While these species share some therapeutic effects, their phytochemical profiles are distinct, leading to variations in their pharmacological activities. Accurate differentiation between these species is crucial for ensuring the quality, safety, and efficacy of this compound-based products. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach for the chemical fingerprinting and differentiation of this compound species. This document provides detailed application notes and protocols for utilizing metabolomic techniques in the quality control and research of this compound.
The primary chemical classes contributing to the differentiation of this compound species include alkamides and caffeic acid derivatives (CADs). The relative abundance and specific types of these compounds vary significantly among E. purpurea, E. angustifolia, and E. pallida, making them excellent biomarkers for species identification.
Key Differentiating Metabolites
Metabolomic analysis, particularly utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, can effectively distinguish between the three main this compound species.[1][2][3] The primary discriminating compounds are alkamides and caffeic acid derivatives, such as chicoric acid, caftaric acid, and echinacoside.[4]
-
This compound purpurea is characterized by high concentrations of chicoric acid in its roots and aerial parts.[5][6] While it contains alkamides, the diversity and concentration can be lower than in E. angustifolia.
-
This compound angustifolia roots are rich in a distinct profile of alkamides and contain significant amounts of echinacoside, a caffeic acid derivative largely absent in E. purpurea roots.[4][7]
-
This compound pallida is notable for its high concentration of echinacoside and a near absence of alkamides in its roots.[1][3]
Data Presentation: Quantitative Comparison of Key Metabolites
The following tables summarize the quantitative data on the major differentiating metabolites in the roots of E. purpurea, E. angustifolia, and E. pallida. The data has been compiled from various studies, and concentrations can vary based on factors such as plant age, growing conditions, and extraction methodology. All concentrations are expressed in mg/g of dry weight (DW).
Table 1: Caffeic Acid Derivatives in this compound Species Roots (mg/g DW)
| Compound | E. purpurea | E. angustifolia | E. pallida |
| Chicoric Acid | 1.2 - 31.0[6][8] | Typically low or absent | Typically low or absent |
| Caftaric Acid | 3.5 - 4.1[8] | Typically low or absent | Typically low or absent |
| Echinacoside | Typically low or absent | 5.0 - 17.0[4] | 2.0 - 17.0[4] |
| Cynarin | Typically low or absent | Present, variable | Typically low or absent |
Table 2: Total Alkamides in this compound Species Roots (mg/g DW)
| Species | Total Alkamides (mg/g DW) |
| E. purpurea | 5.02 - 28.67[5] |
| E. angustifolia | High concentrations, specific profiles |
| E. pallida | Very low to absent[1] |
Experimental Workflows and Logical Relationships
A typical metabolomics workflow for the differentiation of this compound species involves several key stages, from sample preparation to data analysis and interpretation.
Biosynthetic Pathways of Key Differentiating Metabolites
The distinct chemical profiles of this compound species are a result of differences in their secondary metabolite biosynthesis pathways.
Caffeic Acid Derivative Biosynthesis
Chicoric acid and other caffeic acid derivatives are synthesized via the phenylpropanoid pathway.
Alkamide Biosynthesis
Alkamides are synthesized from fatty acids and amino acid-derived amines. The unsaturation pattern of the fatty acid chain and the type of amine contribute to the diversity of alkamides.
Experimental Protocols
Protocol 1: LC-MS for Quantitative Analysis of Alkamides and Caffeic Acid Derivatives
This protocol is adapted for the simultaneous analysis of both hydrophilic (caffeic acid derivatives) and lipophilic (alkamides) compounds.
1. Sample Preparation and Extraction a. Dry the this compound root material at 40°C and grind to a fine powder (e.g., 40 mesh). b. Accurately weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1.5 mL of 70% ethanol (v/v) as the extraction solvent. d. Vortex the mixture for 1 minute. e. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature. f. Centrifuge the extract at 13,000 rpm for 10 minutes. g. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-MS Conditions a. HPLC System: Agilent 1200 series or equivalent. b. Column: C18 reversed-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 4.6 mm). c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient Elution:
- 0-2 min: 5% B
- 2-20 min: 5% to 95% B
- 20-25 min: 95% B
- 25-26 min: 95% to 5% B
- 26-30 min: 5% B f. Flow Rate: 0.5 mL/min. g. Column Temperature: 30°C. h. Injection Volume: 5 µL. i. MS System: Agilent 6530 Q-TOF or equivalent with an electrospray ionization (ESI) source. j. Ionization Mode: Positive and negative switching to detect both alkamides (positive) and CADs (negative). k. Gas Temperature: 325°C. l. Drying Gas Flow: 8 L/min. m. Nebulizer Pressure: 35 psi. n. Capillary Voltage: 3500 V. o. Fragmentor Voltage: 175 V. p. Mass Range: m/z 100-1000.
3. Data Analysis a. Identify peaks by comparing retention times and mass spectra with authentic standards. b. Quantify the compounds using calibration curves of the respective standards.
Protocol 2: ¹H-NMR for Metabolite Fingerprinting
This protocol is designed for generating a chemical fingerprint to differentiate between species using multivariate data analysis.
1. Sample Preparation and Extraction a. Dry and grind the this compound root material as described in Protocol 1. b. Weigh 50 mg of the powdered sample into a 2 mL microcentrifuge tube. c. Add 1.0 mL of deuterated methanol (Methanol-d4) containing 0.05% trimethylsilane (TMS) as an internal standard. d. Vortex for 1 minute. e. Sonicate for 20 minutes at room temperature. f. Centrifuge at 13,000 rpm for 10 minutes. g. Transfer 700 µL of the supernatant to a 5 mm NMR tube.
2. NMR Spectroscopy a. Spectrometer: Bruker Avance 600 MHz or equivalent, equipped with a cryoprobe. b. Temperature: 298 K. c. Pulse Sequence: 1D NOESY presaturation sequence (noesygppr1d) to suppress the residual water signal. d. Number of Scans: 128. e. Relaxation Delay: 4.0 s. f. Acquisition Time: 2.65 s. g. Spectral Width: 12 ppm.
3. Data Analysis a. Manually phase and baseline correct the spectra using appropriate software (e.g., TopSpin, MestReNova). b. Calibrate the spectra to the TMS signal at 0.00 ppm. c. Bin the spectra into integral regions of 0.04 ppm width over the range of 0.5-10.0 ppm. d. Normalize the binned data to the total spectral intensity. e. Import the data into a multivariate analysis software (e.g., SIMCA-P, R) and perform Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to visualize the clustering of the different species.
Conclusion
Metabolomic fingerprinting provides a robust and reliable method for the differentiation of this compound species. By focusing on the quantitative and qualitative differences in key secondary metabolites like alkamides and caffeic acid derivatives, researchers and industry professionals can ensure the correct identification and quality of this compound raw materials and finished products. The detailed protocols provided herein offer a starting point for the implementation of these powerful analytical techniques.
References
- 1. TLC and HPLC Analysis of Alkamides in this compound Drugs1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of alkamides and caffeic acid derivatives for the identification of this compound purpurea, this compound angustifolia, this compound pallida and Parthenium integrifolium roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic antioxidative effects of alkamides, caffeic acid derivatives, and polysaccharide fractions from this compound purpurea on in vitro oxidation of human low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patterns of Variation in Alkamides and Cichoric Acid in Roots and Aboveground Parts of this compound purpurea (L.) Moench - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
High-Throughput Screening Assays for Echinacea Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinacea, a genus of herbaceous flowering plants in the daisy family, has a long history of traditional medicinal use, particularly for the treatment and prevention of infections. Modern research has identified several classes of bioactive compounds within this compound species, including alkylamides, phenolic compounds (such as cichoric acid, caftaric acid, and echinacoside), and polysaccharides.[1][2][3] These compounds are believed to contribute to the plant's immunomodulatory, anti-inflammatory, and antiviral properties.[1][4] High-throughput screening (HTS) offers a powerful platform to efficiently evaluate the bioactivity of this compound extracts and their isolated constituents, enabling the identification of lead compounds for drug development and the standardization of herbal preparations.
This document provides detailed application notes and protocols for HTS assays designed to assess the key bioactivities of this compound. It includes methodologies for evaluating immunomodulatory, anti-inflammatory, and antiviral effects, along with data presentation guidelines and visualizations of the underlying signaling pathways.
Bioactive Compounds in this compound
The primary classes of bioactive compounds found in this compound species (E. purpurea, E. angustifolia, and E. pallida) that are relevant to HTS are:
-
Alkylamides: These lipophilic compounds are known for their immunomodulatory and anti-inflammatory activities. They have been shown to interact with cannabinoid receptors and modulate cytokine production.
-
Phenolic Compounds: This group includes caffeic acid derivatives like cichoric acid, caftaric acid, and echinacoside. They possess antioxidant, anti-inflammatory, and antiviral properties.
-
Polysaccharides: High molecular weight polysaccharides from this compound are known to stimulate the innate immune system, particularly macrophage activity.
The concentration of these compounds can vary significantly depending on the plant species, part used (roots, leaves, flowers), and extraction method.[1][5]
Immunomodulatory HTS Assays
The immunomodulatory effects of this compound can be assessed by measuring its impact on immune cell activation and cytokine production.
Macrophage Activation and Cytokine Production Assay
This assay evaluates the ability of this compound extracts to stimulate or modulate cytokine release from macrophages.
Experimental Protocol:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) or human monocyte-derived macrophages (hMDMs) in 96-well or 384-well plates at a suitable density.
-
Compound Preparation: Prepare a dilution series of this compound extracts or purified compounds in the appropriate vehicle (e.g., DMSO, ethanol).
-
Treatment:
-
Pro-inflammatory screen: Add the diluted this compound samples directly to the cells.
-
Anti-inflammatory screen: Pre-treat the cells with the this compound samples for 1-2 hours before stimulating with an inflammatory agent like lipopolysaccharide (LPS).
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatants.
-
Cytokine Quantification: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using a high-throughput method like ELISA or bead-based multiplex assays.[6][7][8]
-
Data Analysis: Normalize the cytokine levels to a vehicle control and calculate EC50 (for stimulation) or IC50 (for inhibition) values.
T-Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of T-lymphocytes.
Experimental Protocol:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) and seed them in 96-well plates.
-
Compound Preparation: Prepare a dilution series of this compound extracts.
-
Treatment and Stimulation: Add the this compound samples to the cells in the presence of a T-cell mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)).
-
Incubation: Incubate for 48-72 hours.
-
Proliferation Measurement: Add a proliferation indicator such as BrdU or a resazurin-based reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of proliferation relative to the mitogen-stimulated control.
Quantitative Data Summary: Immunomodulatory Activity
| Extract/Compound | Assay | Cell Line | Readout | Result (Concentration) | Reference |
| E. purpurea Aqueous Extract (Flowers) | Macrophage Stimulation | hMDMs | IL-6 Production | Significant increase at 250 µg/mL | [6] |
| E. purpurea Dichloromethane Extract (Roots) | LPS-stimulated Macrophage Inhibition | hMDMs | IL-6 Production | Significant reduction at 50 µg/mL | [6] |
| E. purpurea Dichloromethane Extract (Roots) | LPS-stimulated Macrophage Inhibition | hMDMs | TNF-α Production | Significant reduction at 50 µg/mL | [6] |
| This compound Polysaccharide | LPS-induced Lung Injury (in vivo) | Murine Model | TNF-α, IL-6, IL-1β reduction | Effective at 5 and 10 mg/kg | [4] |
Signaling Pathway: Immunomodulation
This compound extracts can modulate immune responses through the activation of several signaling pathways, including Toll-like receptor (TLR), NF-κB, and MAPK pathways.
Anti-inflammatory HTS Assays
The anti-inflammatory properties of this compound can be screened by targeting key enzymes in the inflammatory cascade.
COX-1 and COX-2 Inhibition Assay
This assay measures the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and the substrate (arachidonic acid).
-
Compound Preparation: Prepare a dilution series of this compound extracts.
-
Reaction: In a 96-well plate, combine the enzyme, this compound sample, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Initiation: Start the reaction by adding arachidonic acid.
-
Measurement: Measure the change in absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition compared to a no-inhibitor control and determine the IC50 values.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibition of 5-LOX, an enzyme involved in the production of leukotrienes.
Experimental Protocol:
-
Enzyme and Substrate Preparation: Prepare purified 5-LOX and its substrate (linoleic acid or arachidonic acid).
-
Compound Preparation: Prepare a dilution series of this compound extracts.
-
Reaction: In a 96-well plate, combine the enzyme, this compound sample, and a ferrous oxidation-xylenol orange (FOX) reagent.
-
Initiation: Add the substrate to start the reaction.
-
Measurement: After a set incubation time, measure the absorbance to quantify the formation of the Fe3+/xylenol orange complex.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.
Quantitative Data Summary: Anti-inflammatory Activity
| Extract/Compound | Assay | Target | Result (IC50) | Reference |
| E. purpurea Dichloromethane Extract (Roots) | Cytokine Inhibition | IL-1β (in LPS-stimulated hMDMs) | Effective at 50 µg/mL | [6] |
| E. purpurea Ethanolic Extract (Flowers) | Cytokine Inhibition | IL-1β (in LPS-stimulated hMDMs) | Effective at 100 µg/mL | [6] |
| This compound Polysaccharide | Inflammation Inhibition | TLR4/NF-κB pathway (in LPS-treated RAW 264.7 cells) | Down-regulated TLR4, MyD88, p-NF-κB | [4] |
Signaling Pathway: Anti-inflammation
The anti-inflammatory effects of this compound are partly mediated by the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory genes.
Antiviral HTS Assays
This compound extracts have shown activity against a range of viruses, particularly enveloped respiratory viruses.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from virus-induced death.
Experimental Protocol:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 384-well plates.
-
Compound and Virus Preparation: Prepare a dilution series of this compound extracts. Prepare a viral stock at a concentration that causes significant CPE.
-
Treatment:
-
Virucidal activity: Pre-incubate the virus with the this compound samples before adding to the cells.
-
Antiviral activity: Add the this compound samples to the cells before, during, or after infection.
-
-
Incubation: Incubate the plates until CPE is observed in the virus control wells (typically 48-72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal.
-
Data Analysis: Calculate the percentage of CPE inhibition and determine the EC50 values.
Reporter Virus Assay
This assay utilizes a recombinant virus expressing a reporter gene (e.g., luciferase, GFP) to quantify viral replication.
Experimental Protocol:
-
Cell Seeding: Seed a permissive cell line in 96- or 384-well plates.
-
Compound Preparation: Prepare a dilution series of this compound extracts.
-
Infection and Treatment: Infect the cells with the reporter virus in the presence of the diluted this compound samples.
-
Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Reporter Gene Measurement: Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the signal to the virus control and calculate the IC50 values.
Quantitative Data Summary: Antiviral Activity
| Extract/Compound | Assay | Virus | Result (IC50 / VC50) | Reference |
| Echinaforce® (E. purpurea extract) | Virucidal Assay | HCoV-229E | 3.2 µg/mL (IC50) | [9] |
| Echinaforce® (E. purpurea extract) | Virucidal Assay | SARS-CoV-2 | Complete inactivation at 50 µg/mL | [9] |
| Echinaforce® (E. purpurea extract) | Virucidal Assay | SARS-CoV-2 Variants of Concern | 5.37 - 12.03 µg/mL (VC50) | [10] |
| E. purpurea n-hexane root extract | Antiviral Assay | Herpes Simplex Virus Type 1 | 0.12 mg/mL (MIC) | [11] |
| Cichoric Acid | Antiviral Assay | Herpes Simplex Virus Type 1 | 0.045 mg/mL (MIC) | [11] |
Experimental Workflow: Antiviral Screening
Conclusion
The HTS assays outlined in this document provide a robust framework for the systematic evaluation of this compound bioactivity. By employing these high-throughput methods, researchers can efficiently screen various extracts and compounds for their immunomodulatory, anti-inflammatory, and antiviral properties. The provided protocols, data tables, and pathway diagrams serve as a comprehensive resource for scientists in academia and industry, facilitating the discovery of novel therapeutic agents from this compound and supporting the quality control of existing herbal products.
References
- 1. This compound purpurea (L.) Moench: Chemical Characterization and Bioactivity of Its Extracts and Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the Bioactive Compounds from this compound purpurea (L.) Moench Leaves Extracts in Correlation with the Antimicrobial Activity and the In Vitro Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-viral properties and mode of action of standardized this compound purpurea extract against highly pathogenic avian influenza virus (H5N1, H7N7) and swine-origin H1N1 (S-OIV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Bioactivity of this compound purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound purpurea Extracts as Immunostimulants: Impact on Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro virucidal activity of Echinaforce®, an this compound purpurea preparation, against coronaviruses, including common cold coronavirus 229E and SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broad Antiviral Effects of this compound purpurea against SARS-CoV-2 Variants of Concern and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of characterized extracts from this compound spp. (Heliantheae: Asteraceae) against herpes simplex virus (HSV-I) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing extraction parameters for maximizing Echinacea alkylamide yield
Technical Support Center: Optimizing Echinacea Alkylamide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of alkylamides from this compound species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Extraction Issues
Q1: My alkylamide yield is significantly lower than expected. What are the common causes?
A1: Low alkylamide yield can stem from several factors throughout the extraction process. Key areas to investigate include:
-
Plant Material: The species of this compound, the plant part used (roots are typically richest in alkylamides), and the harvesting time can all impact the initial concentration of alkylamides.[1][2][3] The quality of the raw material is crucial; improper handling and storage can lead to degradation of these active compounds.[4][5]
-
Particle Size: Inefficient grinding of the plant material can drastically reduce extraction efficiency. A smaller particle size increases the surface area available for solvent contact, leading to a marked increase in the extraction of alkylamides.[1][5][6]
-
Solvent Selection: The choice of solvent and its concentration are critical. While various solvents like methanol, chloroform, and hexane have been used, ethanol and ethanol/water mixtures are common.[1][7][8] A 60:40 ethanol-to-water mixture has been shown to give a maximum overall yield for both alkylamides and cichoric acid.[5][6]
-
Extraction Parameters: Suboptimal temperature, time, and solvent-to-solid ratio can all lead to poor yields. Each of these parameters needs to be optimized for your specific extraction method.
Q2: I am seeing degradation of my target alkylamides in the final extract. How can I prevent this?
A2: Alkylamides can be sensitive to heat and light.[4][5]
-
Temperature: Elevated temperatures during extraction can be detrimental to alkylamides.[5][6] While higher temperatures might increase the extraction of other compounds like cichoric acid, they can lead to the degradation of alkylamides. Similarly, drying the plant material at high temperatures (above 70°C) can also cause degradation.[9][10]
-
Storage: Proper storage of both the raw plant material and the final extract is essential. Ground this compound roots showed significant alkylamide reduction when stored in the light at 20°C or in the dark at 30°C over 60 days.[4] However, alkylamides have been found to be stable in ethanol-water solutions at 20°C for up to 4 months.[5][6]
-
Presence of Antioxidants: Phenolic compounds naturally present in this compound extracts can act as antioxidants and help prevent the oxidation of alkylamides.[4]
Solvent-Based Extraction (Maceration/Soxhlet)
Q3: What is the optimal solvent and solvent-to-solid ratio for maceration of this compound roots?
A3: For ethanolic extractions, a mixture of ethanol and water is often more effective than pure ethanol.[5][6]
-
Solvent Composition: A 60:40 mixture of ethanol to water has been identified as providing the maximum overall yield of both alkylamides and cichoric acid.[5][6]
-
Solvent-to-Solid Ratio: A high solvent-to-solid ratio generally results in a marked increase in the extraction of alkylamides.[5][6] Ratios of 1:5 and 1:11 (w:v) have been used for dried roots, and while the yield of total dissolved solids may be similar, the quantities of specific alkylamides can differ.[11][12][13]
Q4: How long should I perform the maceration for?
A4: The common practice of macerating this compound extracts for several weeks may not be necessary for optimal alkylamide extraction. Studies have shown that the important bioactive dodecatetraenoic acid isobutylamides can be fully extracted from dry E. purpurea root in as little as 2 days.[11][12][13]
Advanced Extraction Techniques
Q5: I am considering using Ultrasound-Assisted Extraction (UAE). What are the advantages and key parameters?
A5: UAE offers several advantages over traditional methods, including reduced extraction time and lower energy consumption.[14] The mechanical and cavitation effects of ultrasound can disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency.[14][15] Key parameters to optimize include:
-
Solvent: 70% ethanol is a commonly used solvent for UAE of this compound.[16][17]
-
Time: Sonication times can be as short as 10 minutes.[5]
-
Temperature: A moderate temperature of around 30°C has been found to be optimal in some studies.[5]
-
Solvent-to-Solid Ratio: A ratio of 10:1 (v/w) is a good starting point.[5][16][17]
Q6: Is Supercritical Fluid Extraction (SFE) a viable option for this compound alkylamides?
A6: Yes, Supercritical Fluid Extraction using carbon dioxide (SC-CO2) is a promising technique for recovering alkylamides from this compound roots.[7][8][18][19][20] The yield is significantly influenced by temperature, pressure, and the moisture content of the plant material.
-
Dried vs. Fresh Roots: Dried roots result in a much higher alkylamide yield compared to fresh roots.[7][8][18][20] Grinding the dried roots also significantly increases the yield.[7][8][18][19]
-
Optimal Conditions for Dried Roots: For dried E. angustifolia roots, a higher pressure and temperature (e.g., 55 MPa and 60°C) lead to a higher yield of alkylamides.[7][8][18]
-
Optimal Conditions for Fresh Roots: For fresh roots, the yield increases with temperature but decreases with pressure. Better extraction was observed at 34 MPa and 60°C.[7][8][18]
Data Summary Tables
Table 1: Influence of Extraction Method and Solvent on Alkylamide Yield
| Extraction Method | Plant Material | Solvent | Key Finding | Reference |
| Maceration | E. purpurea (dried roots) | 60:40 Ethanol:Water | Maximum overall yield of alkylamides. | [5][6] |
| Maceration | E. purpurea (dried roots) | 74.5% Ethanol | Complete extraction of key alkylamides in 2 days. | [11][12][13] |
| Soxhlet | E. purpurea | 95% Ethanol | Effective for extraction, but temperature needs control. | [4] |
| Ultrasound-Assisted | E. purpurea (roots) | 50% (v/v) Ethanol-Water | Optimal for cichoric acid, but parameters adaptable for alkylamides. | [5] |
| Supercritical Fluid | E. angustifolia (dried roots) | Supercritical CO2 | Higher yield at 55 MPa and 60°C. | [7][8][18] |
| Supercritical Fluid | E. angustifolia (fresh roots) | Supercritical CO2 | Higher yield at 34 MPa and 60°C. | [7][8][18] |
Table 2: Effect of Physical Parameters on Alkylamide Extraction
| Parameter | Influence on Yield | Recommendation | Reference |
| Particle Size | Decreasing particle size significantly increases yield. | Grind plant material to a fine powder (<200 µm if possible). | [1][5][6] |
| Temperature (Solvent) | Elevated temperatures can degrade alkylamides. | Use moderate temperatures (e.g., 20-40°C) for solvent extraction. | [5][6] |
| Temperature (Drying) | No significant difference in alkylamide concentration between 40-70°C. | Drying parameters should be optimized for more labile compounds like cichoric acid. | [9][10] |
| Solvent:Solid Ratio | A high ratio increases extraction efficiency. | Start with a ratio of at least 10:1 (v/w) and optimize. | [5][6] |
Experimental Protocols
Protocol 1: Optimized Ethanolic Maceration of Dried this compound purpurea Roots
-
Preparation of Plant Material:
-
Dry this compound purpurea roots at 40°C for 24-48 hours until brittle.
-
Grind the dried roots to a fine powder (particle size <200 µm).
-
-
Solvent Preparation:
-
Prepare a 60:40 (v/v) solution of ethanol and deionized water.
-
-
Extraction:
-
Weigh 10 g of the powdered root material and place it in a suitable flask.
-
Add 100 mL of the 60% ethanol solution (a 1:10 solid-to-solvent ratio).
-
Seal the flask and place it on an orbital shaker at room temperature (20-25°C).
-
Macerate for 48 hours.
-
-
Filtration and Collection:
-
After 48 hours, filter the mixture through Whatman #1 filter paper.
-
Collect the liquid extract (filtrate).
-
For exhaustive extraction, the remaining solid can be re-extracted with fresh solvent.
-
-
Solvent Removal and Analysis:
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Dried this compound purpurea Roots
-
Preparation of Plant Material:
-
Prepare dried, powdered this compound purpurea roots as described in Protocol 1.
-
-
Extraction Setup:
-
Weigh 1 g of the powdered material and place it in a 50 mL beaker.
-
Add 10 mL of 70% methanol.
-
Place the beaker in an ultrasonic bath.
-
-
Sonication:
-
Sonicate the mixture for 10 minutes.
-
Monitor the temperature of the ultrasonic bath to ensure it does not rise significantly.
-
-
Filtration and Collection:
-
Filter the sonicated mixture through Whatman #1 filter paper.
-
Make the final volume of the liquid extract up to 10 mL with the extraction solvent.
-
-
Analysis:
-
The extract is now ready for analysis by HPLC to determine alkylamide concentration.
-
Visualizations
References
- 1. How to Make Pure Isolates: this compound Extract Processing and Extraction Techniques [plantextractwholesale.com]
- 2. TLC and HPLC Analysis of Alkamides in this compound Drugs1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectsci.au [connectsci.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of drying temperature on alkylamide and cichoric acid concentrations of this compound purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry this compound purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalgreensboro.org [digitalgreensboro.org]
- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical fluid extraction of alkylamides from this compound angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in this compound purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of alkylamides in this compound plant materials and dietary supplements by ultrafast liquid chromatography with diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in phytochemical content of commercial Echinacea products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Echinacea products. The significant variability in the phytochemical content of these products presents a major challenge for experimental reproducibility and clinical efficacy. This resource aims to address common issues encountered during the analysis of key bioactive compounds in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the major bioactive phytochemicals in this compound that I should be analyzing?
A1: The primary bioactive compounds in this compound responsible for its medicinal properties are generally categorized into three main groups:
-
Alkamides: These lipophilic compounds are known for their immunomodulatory effects and are responsible for the tingling sensation in the mouth. Key alkamides include dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides.[1][2]
-
Phenolic Compounds: This group includes caffeic acid derivatives such as cichoric acid, caftaric acid, and echinacoside.[2][3] These compounds possess antioxidant and immunomodulatory properties.[3][4]
-
Polysaccharides: High-molecular-weight polysaccharides, such as inulin, are believed to contribute to the immunostimulatory effects of this compound.[1][3]
Q2: Why do I see such large variations in the phytochemical content between different commercial this compound products?
A2: The variability in phytochemical content among commercial this compound products is a well-documented issue and can be attributed to several factors:
-
This compound Species: The three most commonly used species, this compound purpurea, this compound angustifolia, and this compound pallida, have distinct phytochemical profiles.[3][5] For example, cichoric acid is a major phenolic in E. purpurea, while echinacoside is predominant in E. angustifolia and E. pallida roots.[6]
-
Plant Part Used: The concentration of bioactive compounds varies significantly between the roots, leaves, flowers, and seeds.[3][5] For instance, roots generally have higher concentrations of alkamides.
-
Growing and Harvesting Conditions: Factors such as soil type, climate, and the time of harvest can significantly influence the phytochemical profile of the plant material.[5]
-
Extraction Method: The solvent used (e.g., ethanol, water, glycerin), temperature, and duration of extraction can selectively isolate different compounds, leading to extracts with varying compositions.[7]
-
Manufacturing and Storage: Processing techniques, such as drying and grinding, as well as storage conditions and duration, can lead to the degradation of certain phytochemicals.[4]
-
Adulteration and Mislabeling: Some commercial products may contain undeclared this compound species, incorrect plant parts, or even adulterants from other plants like Parthenium integrifolium or Cistanche species.[8]
Q3: Are there standardized methods for analyzing this compound phytochemicals?
A3: Yes, several validated analytical methods are available, with High-Performance Liquid Chromatography (HPLC) being the most common. The United States Pharmacopeia (USP) provides official monographs for this compound species that include standardized HPLC methods for the quantification of total phenols (caftaric acid, cichoric acid, and chlorogenic acid) and alkamides.[9][10][11] Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers higher resolution and sensitivity for more detailed phytochemical profiling.[12] For polysaccharide analysis, HPLC with Evaporative Light Scattering Detection (ELSD) is a suitable method.[13]
Troubleshooting Guides
Issue 1: Inconsistent results in my cell-based or animal studies using a commercial this compound extract.
-
Possible Cause: Significant lot-to-lot variability in the phytochemical content of the commercial product.
-
Troubleshooting Steps:
-
Request a Certificate of Analysis (CoA) for each new lot: The CoA should provide quantitative data for key marker compounds like alkamides and cichoric acid.
-
Perform in-house phytochemical analysis: Use a validated HPLC method to quantify the key bioactive compounds in each lot of the extract before starting your experiments. This will allow you to normalize your treatment concentrations based on the actual phytochemical content.
-
Consider a standardized extract: If possible, switch to a commercial product that is standardized to contain specific concentrations of key phytochemicals.
-
Document everything: Keep detailed records of the supplier, lot number, and phytochemical profile of the extract used in each experiment.
-
Issue 2: Low or undetectable levels of a specific phytochemical (e.g., cichoric acid) in my this compound purpurea extract.
-
Possible Cause 1: Use of an inappropriate plant part. Cichoric acid concentrations are highest in the flowers and leaves of E. purpurea.[5]
-
Troubleshooting Steps:
-
Verify the plant part used for the extract with the supplier. If your research requires high levels of cichoric acid, ensure the product is derived from the aerial parts of the plant.
-
-
Possible Cause 2: Enzymatic degradation during processing. Cichoric acid is susceptible to degradation by polyphenol oxidase.
-
Troubleshooting Steps:
-
Inquire about the manufacturer's processing methods. Proper handling, such as rapid drying at controlled temperatures or the use of stabilizing agents, is crucial to preserve cichoric acid content.
-
-
Possible Cause 3: Incorrect analytical method or parameters.
-
Troubleshooting Steps:
-
Review your HPLC protocol. Ensure you are using the correct mobile phase, gradient, and detection wavelength (typically 330 nm for phenolic acids). Refer to the detailed protocols provided below.
-
Issue 3: Difficulty in quantifying polysaccharides accurately.
-
Possible Cause: Co-precipitation of other macromolecules or interference from low-molecular-weight sugars.
-
Troubleshooting Steps:
-
Purification of the polysaccharide fraction: The protocol for polysaccharide analysis often involves precipitation with ethanol to isolate the high-molecular-weight fraction.
-
Use of appropriate analytical technique: HPLC with an Evaporative Light Scattering Detector (ELSD) is more suitable for quantifying non-chromophoric compounds like polysaccharides than UV detection.
-
Enzymatic digestion: To confirm the presence of specific polysaccharides like inulin, enzymatic digestion followed by analysis of the resulting monosaccharides can be employed.
-
Data Presentation: Phytochemical Content in this compound
Table 1: Typical Phytochemical Content in Different this compound Species and Plant Parts.
| This compound Species | Plant Part | Key Phytochemicals | Typical Concentration Range (% dry weight) |
| E. purpurea | Root | Cichoric Acid | 0.6 - 2.1%[5] |
| Alkamides | 0.004 - 1.0% | ||
| Aerial Parts | Cichoric Acid | 1.2 - 3.1% (flowers)[5] | |
| Alkamides | Trace amounts | ||
| E. angustifolia | Root | Echinacoside | 0.3 - 1.7%[5] |
| Alkamides | 0.01 - 0.2% | ||
| E. pallida | Root | Echinacoside | 0.4 - 1.7%[5] |
| Alkamides | Very low to absent |
Table 2: Reported Variability of Total Phenolic Compounds in Commercial this compound Products.
| Product Type | Number of Brands Analyzed | Range of Total Phenolics per Serving (mg) | Reference |
| Various Formulations | 9 | 3.9 - 15.3 | [14] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Alkamides and Cichoric Acid in this compound Extracts
This protocol is adapted from validated methods for the simultaneous analysis of alkamides and phenolic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 200 mg of powdered this compound raw material or the content of a capsule into a centrifuge tube.
-
Add 10 mL of 70% ethanol (v/v).
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Shake for 60 minutes on a mechanical shaker.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 25-60% B
-
15-30 min: 60-95% B
-
30-35 min: 95% B
-
35-40 min: 95-25% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 330 nm for cichoric acid and 254 nm for alkamides.
-
Column Temperature: 30°C.
3. Quantification:
-
Prepare calibration curves using certified reference standards for cichoric acid and a representative alkamide (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide).
-
Calculate the concentration of the analytes in the samples based on the peak areas and the calibration curves.
Protocol 2: UPLC-MS/MS Analysis for Phytochemical Profiling
This method provides a more comprehensive analysis of the phytochemical profile.
1. Sample Preparation:
-
Follow the same sample preparation procedure as in Protocol 1.
2. UPLC-MS/MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate a wide range of polar and non-polar compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) operating in both positive and negative ion modes.
-
Data Acquisition: Full scan MS and data-dependent MS/MS.
3. Data Analysis:
-
Identify compounds by comparing their retention times, accurate mass, and MS/MS fragmentation patterns with those of reference standards or by searching against a phytochemical database.
Protocol 3: HPLC-ELSD for Polysaccharide Quantification
This protocol is for the quantification of the total high-molecular-weight polysaccharide fraction.
1. Sample Preparation (Polysaccharide Precipitation):
-
Extract 1 g of powdered plant material with 50 mL of hot water (80°C) for 2 hours with stirring.
-
Centrifuge and collect the supernatant.
-
Add four volumes of absolute ethanol to the supernatant and let it stand at 4°C overnight to precipitate the polysaccharides.
-
Centrifuge to collect the polysaccharide pellet.
-
Wash the pellet with 80% ethanol and then with absolute ethanol.
-
Dry the pellet and redissolve it in a known volume of deionized water.
2. HPLC-ELSD Conditions:
-
Column: Size-exclusion column (SEC) suitable for separating polysaccharides.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 50 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow: 1.5 L/min
-
-
Quantification: Use a suitable polysaccharide standard (e.g., arabinogalactan) to create a calibration curve.
Visualizations
Caption: Workflow for the phytochemical analysis of commercial this compound products.
Caption: Key factors contributing to phytochemical variability in this compound products.
References
- 1. phcogrev.com [phcogrev.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound under scrutiny: New report exposes adulteration and mislabeling [nutritioninsight.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. This compound purpurea Root [doi.usp.org]
- 11. A strategy for test article selection and phytochemical characterization of this compound purpurea extract for safety testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting poor resolution in HPLC analysis of Echinacea phenolics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Echinacea phenolics.
Frequently Asked Questions (FAQs)
Q1: What are the primary phenolic compounds of interest in this compound species?
A1: The main phenolic compounds typically analyzed in this compound species (E. purpurea, E. angustifolia, and E. pallida) are caftaric acid, chlorogenic acid, cichoric acid, cynarin, and echinacoside.[1] Cichoric acid is often the most prominent phenolic compound in E. purpurea.
Q2: What is a typical HPLC column and mobile phase for this compound phenolic analysis?
A2: A reversed-phase C18 column is most commonly used for the separation of this compound phenolics.[2] The mobile phase typically consists of a gradient mixture of an aqueous solution containing a small percentage of acid (e.g., 0.1% phosphoric acid or formic acid) and an organic solvent, usually acetonitrile.[1]
Q3: Is cichoric acid stable during sample preparation and analysis?
A3: Cichoric acid can be susceptible to degradation, particularly by endogenous enzymes when processing fresh plant material.[1] However, studies have shown that with validated extraction and HPLC methods, significant degradation of cichoric acid can be avoided.
Q4: What is the typical elution order for the major phenolic compounds in a reversed-phase HPLC analysis of this compound?
A4: The general elution order on a C18 column is typically as follows: caftaric acid, chlorogenic acid, cynarin, and chicoric acid.[3]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
Poor resolution between adjacent peaks is a common challenge in the HPLC analysis of complex plant extracts like this compound. This can lead to inaccurate quantification and identification of analytes.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Adjust the organic solvent-to-aqueous ratio. Increasing the aqueous portion can increase retention times and potentially improve resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is a critical factor influencing the retention and selectivity of ionizable compounds like phenolic acids.[4][5] Adjusting the pH can alter the ionization state of the analytes, leading to changes in retention times and improved separation. For acidic compounds like those in this compound, using a mobile phase with a pH of around 2.5-3.5 is common. |
| Suboptimal Flow Rate | In gradient elution, changes in flow rate can affect peak spacing.[6] While a lower flow rate can sometimes improve resolution by increasing the plate number, it also prolongs the analysis time. Experiment with slightly lower flow rates to see if resolution improves without an unacceptable increase in run time. |
| Elevated Column Temperature | Increasing the column temperature can decrease the viscosity of the mobile phase, potentially leading to sharper peaks and better resolution. However, excessively high temperatures can degrade the column and the analytes. A typical starting point is 25-30°C. |
| Column Degradation | Over time, HPLC columns can lose their efficiency due to contamination or degradation of the stationary phase. If you observe a general loss of resolution for all peaks, try cleaning the column according to the manufacturer's instructions or replace it with a new one. |
Issue 2: Peak Tailing
Peak tailing, where the peak asymmetry factor is greater than 1, can compromise the accuracy of peak integration and reduce resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | The silica backbone of C18 columns has residual silanol groups that can interact with polar analytes, causing peak tailing. Using a mobile phase with a low pH (around 2.5-3.5) can suppress the ionization of these silanols and reduce unwanted interactions. The addition of a small amount of an ion-pairing agent to the mobile phase can also help. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves. |
| Contamination of the Column or Guard Column | Strongly retained compounds from previous injections can accumulate on the column and cause peak tailing. Regularly flush the column with a strong solvent and replace the guard column as needed. |
| Dead Volume | Excessive dead volume in the HPLC system (e.g., from long tubing between the column and detector) can contribute to peak broadening and tailing. Ensure all connections are properly made and use tubing with the appropriate internal diameter. |
Issue 3: Peak Splitting
The appearance of a single peak as two or more smaller peaks can be a frustrating issue, leading to incorrect peak identification and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution of Analytes | If a shoulder or a small split appears on a single peak, it may indicate the co-elution of another compound with a very similar retention time.[7] In this case, optimizing the mobile phase composition (gradient and pH) or trying a column with a different selectivity is necessary to resolve the two peaks. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[8] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Void | A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in split peaks for all analytes.[7] If you observe splitting for all peaks, try back-flushing the column (if the manufacturer allows) or replacing it. |
| Injector Malfunction | A malfunctioning autosampler can cause issues with sample injection, leading to split peaks.[8] Check the injector for any signs of blockage or wear. |
Experimental Protocols
Standard HPLC Method for this compound Phenolics
This protocol is a general guideline and may require optimization for specific instruments and samples.
1. Sample Preparation:
-
Weigh approximately 250 mg of dried, powdered this compound material into a centrifuge tube.
-
Add 10 mL of a methanol/water (70:30, v/v) solution.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 22% B over 13 minutes, then to 40% B at 14 minutes, hold for 0.5 minutes, then return to 10% B and equilibrate for 3.5 minutes. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 330 nm |
| Injection Volume | 5 µL |
3. Data Analysis:
-
Identify peaks by comparing their retention times with those of certified reference standards.
-
Quantify the phenolic compounds using a calibration curve generated from the reference standards.
Data Presentation
Table 1: Results from a Collaborative Study on the HPLC Analysis of Total Phenolics in this compound Raw Materials
This table summarizes the results from a multi-laboratory study, providing an example of expected values and variability.
| Sample | Mean Total Phenolics (mg/g) | Repeatability RSD (%) | Reproducibility RSD (%) |
| E. angustifolia Root | 15.2 | 3.1 | 7.2 |
| E. purpurea Root | 25.8 | 2.5 | 5.9 |
| E. pallida Root | 9.5 | 4.3 | 8.1 |
| E. purpurea Aerial | 30.1 | 2.8 | 6.5 |
Data synthesized from a collaborative study.[2]
Visualizations
References
- 1. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
- 5. veeprho.com [veeprho.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Echinacea Extracts in Formulated Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Echinacea extracts in formulated products. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary active compounds in this compound extracts that are susceptible to degradation?
A1: The main bioactive constituents of concern regarding stability are alkamides and phenolic compounds. Alkamides are highly unsaturated and prone to oxidation, while phenolic compounds, such as cichoric acid and caftaric acid, are susceptible to both oxidative and enzymatic degradation.[1][2]
Q2: What are the key environmental factors that accelerate the degradation of this compound extracts?
A2: The primary environmental factors that negatively impact the stability of this compound extracts are:
-
Oxygen: Exposure to atmospheric oxygen is a major cause of oxidative degradation, particularly for the unsaturated alkamides.[3]
-
Temperature: Elevated temperatures significantly increase the rate of degradation for both alkamides and phenolic compounds.[3][4]
-
Light: Exposure to light, especially UV radiation, can lead to the degradation of active compounds.[2][5]
-
pH: The pH of the formulation can influence the rate of hydrolysis and enzymatic activity, affecting the stability of phenolic compounds. A pH of 6.0 has been shown to enhance the stability of this compound purpurea in aqueous solutions.[3]
Q3: How does the physical form of the extract (liquid vs. dry powder) affect its stability?
A3: The physical form of the extract plays a crucial role in its stability. Alkamides in dry powder form tend to degrade faster than when they are in a liquid extract, likely due to greater exposure to oxygen.[2][6] Conversely, in a hydro-alcoholic extract, the major alkamide is relatively stable at various temperatures, whereas cichoric acid content declines at 25°C and 40°C.[4] In a dried powder, the opposite was observed, with the alkamide showing significant reduction at these temperatures while cichoric acid remained more stable.[4]
Q4: What is the expected shelf life of this compound extracts?
A4: The shelf life of this compound extracts can vary significantly depending on the formulation and storage conditions. For instance, this compound powder is stated to have a shelf life of 24 months when stored in cool, dry, and airtight conditions.[7] However, the stability of active compounds within a formulation can be much shorter. For example, the shelf life of E. purpurea cream and gel, in terms of total phenolic content and antioxidant activity, was found to be only 2 and 4 months, respectively, at 4°C.[8] The addition of stabilizers can extend this period.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Loss of potency or efficacy in a liquid formulation over a short period. | Oxidative degradation of alkamides and/or phenolic compounds due to exposure to air. | - Package the product in airtight containers. - Purge the headspace of the container with an inert gas like nitrogen. - Incorporate antioxidants such as α-tocopherol or disodium editate into the formulation.[8] |
| Color change (e.g., browning) in an aqueous or hydro-alcoholic extract. | Enzymatic degradation of phenolic compounds by polyphenol oxidases (PPOs). This is often accelerated by neutral pH. | - Adjust the pH of the formulation. A lower pH can inhibit PPO activity. For example, adding 5% acetic acid to the extraction solvent can increase the stability of phenolics.[9][10] - Add enzyme inhibitors. Ascorbic acid (50 mM) in combination with 40% ethanol has been shown to stabilize cichoric acid in aqueous extracts.[1] |
| Precipitation or cloudiness appearing in a liquid formulation upon storage. | Changes in solubility due to temperature fluctuations or interactions between extract components and the formulation base. | - Optimize the co-solvent system. The use of co-solvents like ethanol, propylene glycol, or glycerol can enhance the stability and solubility of the extract.[3] - Evaluate the compatibility of the extract with all formulation excipients at various temperatures. |
| Inconsistent analytical results for active compound content between batches. | Degradation of active compounds during processing and storage. | - Standardize processing parameters, including extraction time, temperature, and solvent. - Implement a rigorous stability testing protocol to monitor the content of marker compounds over time under controlled storage conditions. |
Data on the Stability of this compound Active Compounds
The following tables summarize quantitative data on the degradation of key active compounds in this compound extracts under various conditions.
Table 1: Stability of Alkamides in Ground this compound Root
| Species | Storage Condition | Duration | Alkamide Reduction (%) | Reference |
| E. angustifolia | Ground root | 2 months | 13 | [2] |
| E. purpurea | Ground root, 25°C | 7 months | 88 | [2] |
| E. purpurea | Ground root, 40°C | 7 months | 95 | [2] |
| E. purpurea | Ground root, -18°C | 64 weeks | 40 | [2] |
| E. purpurea | Ground root, 24°C | 64 weeks | 80 | [2] |
Table 2: Stability of Cichoric Acid in this compound purpurea Formulations
| Formulation | Storage Temperature | Duration | Cichoric Acid Decline | Reference |
| Hydro-alcoholic extract | 25°C | 7 months | Significant | [4] |
| Hydro-alcoholic extract | 40°C | 7 months | Significant | [4] |
| Dried powder | 25°C & 40°C | 7 months | Not significant | [4] |
Experimental Protocols
Protocol 1: Stability Testing of this compound Extract Formulations
Objective: To evaluate the stability of a formulated product containing this compound extract by monitoring the concentration of key bioactive markers (alkamides and phenolic compounds) over time under controlled storage conditions.
Methodology:
-
Sample Preparation: Prepare the final formulated product containing the this compound extract. Package the product in its intended final packaging.
-
Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH). Also, include storage at 4°C as a control.
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Extraction of Actives from Formulation:
-
For the analysis of alkamides and phenolic compounds, an extraction from the formulation matrix is necessary. A typical extraction solvent is a mixture of ethanol and water (e.g., 70:30 v/v).
-
Accurately weigh a portion of the formulation and add a defined volume of the extraction solvent.
-
Sonicate for 20-30 minutes to ensure complete extraction.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter prior to HPLC analysis.
-
-
HPLC Analysis of Phenolic Compounds (e.g., Cichoric Acid):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Detection: UV detector at 330 nm.
-
Quantification: Use a validated calibration curve of a cichoric acid standard.
-
-
HPLC Analysis of Alkamides:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 254 nm or 260 nm.
-
Quantification: Use a validated calibration curve of a specific alkamide standard.
-
-
Data Analysis: Plot the concentration of the marker compounds against time for each storage condition. Determine the degradation rate and estimate the shelf life of the product.
Protocol 2: Evaluating the Impact of Antioxidants on Extract Stability
Objective: To determine the effectiveness of adding an antioxidant in preventing the degradation of active compounds in an this compound extract formulation.
Methodology:
-
Formulation Preparation: Prepare two batches of the this compound extract formulation: one with the chosen antioxidant (e.g., 0.1% α-tocopherol) and a control batch without the antioxidant.
-
Accelerated Stability Study: Store both batches under accelerated conditions (e.g., 40°C/75% RH) and at room temperature, protected from light.
-
Analysis: At regular intervals (e.g., 0, 1, 2, and 4 weeks), analyze the concentration of key alkamides and phenolic compounds in both batches using the HPLC methods described in Protocol 1.
-
Comparison: Compare the degradation rates of the active compounds in the formulation with and without the antioxidant to assess its stabilizing effect.
Visualizations
Caption: Degradation pathways for active compounds in this compound extracts.
Caption: Workflow for assessing the stability of this compound formulations.
References
- 1. Enzymatic degradation of cichoric acid in this compound purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convert Word to PDF — Convert Word 2 PDF — Word to PDF Converter — Convert DOC to PDF [eacademic.ju.edu.jo]
- 4. Effect of temperature on stability of marker constituents in this compound purpurea root formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Light-mediated antifungal activity of this compound extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkamide stability in this compound purpurea extracts with and without phenolic acids in dry films and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the shelf life of this compound Powder? - Dietary Ingredients Supplier Canada | Green Jeeva [greenjeeva.ca]
- 8. Skin improvement and stability of this compound purpurea dermatological formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Innovative Approaches to Extracting Phenolics from this compound purpurea: Maximizing Yield and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing enzymatic degradation of caffeic acid derivatives during Echinacea extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the enzymatic degradation of caffeic acid derivatives (CADs) during Echinacea extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary caffeic acid derivatives of concern in this compound extraction?
A1: The main caffeic acid derivatives (CADs) of interest in this compound purpurea are cichoric acid, caftaric acid, and chlorogenic acid. Cichoric acid is often the most abundant phenolic compound in E. purpurea.[1][2][3][4] Echinacoside is the primary phenolic in E. angustifolia and E. pallida.
Q2: Which enzymes are responsible for the degradation of caffeic acid derivatives during extraction?
A2: The primary enzymes responsible for the degradation of CADs in this compound are polyphenol oxidases (PPOs).[5][6] These enzymes catalyze the oxidation of phenols into quinones, which then polymerize and lead to the browning of the extract and a reduction in the levels of active compounds.[2] Studies have shown that peroxidases are not the main cause of this oxidative degradation.[6] Additionally, esterases can hydrolyze the ester bonds in molecules like cichoric acid, breaking them down into caffeic acid and tartaric acid.[6]
Q3: What are the visible signs of enzymatic degradation in my this compound extract?
A3: A common sign of enzymatic degradation is the browning of the plant material and the resulting extract. This color change is due to the formation of quinones and their subsequent polymerization. A significant decrease in the measured levels of phenolic compounds, by more than 50%, can also indicate enzymatic browning.[2]
Troubleshooting Guide
Issue 1: Low Yield of Caffeic Acid Derivatives in the Final Extract
Possible Cause 1: Enzymatic Degradation by Polyphenol Oxidase (PPO).
-
Solution 1.1: pH Adjustment. PPOs are most active at a neutral pH.[5] Acidifying the extraction solvent to a pH of 4.0-5.0 can inhibit PPO activity and increase the stability of phenolic compounds.[5] Adding acetic acid to the extraction solvent has been shown to increase the extraction efficiency of some phenolics.[5]
-
Solution 1.2: Use of Antioxidants/Inhibitors. The addition of antioxidants to the extraction solvent can inhibit enzymatic degradation.[6]
-
Ascorbic Acid (Vitamin C): Ascorbic acid can be added to the extraction solvent. A combination of 40% ethanol and 50 mM ascorbic acid has been shown to maintain a constant amount of cichoric acid in aqueous extracts for up to four weeks.[6]
-
Citric Acid and Malic Acid: These natural antioxidants have also been demonstrated to improve the stability of caffeic acid derivatives in glycerin extracts of this compound purpurea.[7][8]
-
-
Solution 1.3: Solvent Selection. The choice of extraction solvent significantly impacts both the extraction efficiency and the stability of CADs.
-
Ethanol: Ethanol can inhibit the oxidative degradation of cichoric acid by PPO.[8] A 60% ethanol solution at 60°C for 2 hours has been found to be an effective extraction method for CADs from this compound purpurea roots.[9]
-
Glycerol: Glycerol-water mixtures have been shown to be as effective as ethanol-water mixtures for extracting CADs and can be a suitable alternative.[8]
-
Possible Cause 2: Hydrolysis by Esterases.
-
Solution 2.1: Solvent Composition. Esterase activity can be inhibited under PPO inhibitory conditions. The addition of 40% ethanol to the extraction medium can help preserve the integrity of ester-based CADs like cichoric acid.[6]
Issue 2: Inconsistent Results Between Extraction Batches
Possible Cause 1: Variation in Plant Material.
-
Solution 1.1: Standardize Plant Part and Harvest Time. The concentration of CADs varies significantly between different parts of the this compound plant (roots, leaves, flowers) and at different growth stages.[3][10] For consistency, use the same plant part harvested at the same time of year. For example, cichoric acid is the main phenolic in E. purpurea roots and tops, with levels varying between summer and autumn harvests.[2]
Possible Cause 2: Inconsistent Extraction Parameters.
-
Solution 2.1: Strict Protocol Adherence. Ensure that all extraction parameters, including solvent composition, temperature, pH, and extraction time, are kept consistent across all batches.
Data Presentation
Table 1: Effect of Antioxidants on the Stability of Caffeic Acid Derivatives in this compound purpurea Glycerin Extract [7]
| Treatment | Caftaric Acid (% remaining) | Caffeic Acid (% remaining) | Cichoric Acid (% remaining) |
| Control | Subject to degradation | Subject to degradation | Subject to degradation |
| Citric Acid | Greatly improved stability | Greatly improved stability | Greatly improved stability |
| Malic Acid | Greatly improved stability | Greatly improved stability | Greatly improved stability |
| Hibiscus Extract | Greatly improved stability | Greatly improved stability | Greatly improved stability |
Note: Stability was found to be dependent on the concentration of the antioxidant added.
Table 2: Influence of Drying Method on the Retention of Caffeic Acid Derivatives in this compound purpurea Flowers [11]
| Drying Method | Chicoric Acid Retention | Caftaric Acid Retention |
| Freeze-drying (FD) | High | High |
| Vacuum Microwave Drying (VMD) | High (similar to FD) | High (similar to FD) |
| Air-drying (AD) at 25°C | ~50% | Not specified |
| Air-drying (AD) at 70°C | Lowest retention | Lowest retention |
Experimental Protocols
Protocol 1: HPLC Analysis of Caffeic Acid Derivatives [12][13]
This protocol outlines a general method for the analysis of caffeic acid derivatives in this compound extracts.
-
Sample Preparation: Perform an extraction procedure that releases both hydrophilic phenolics and lipophilic alkamides.[12]
-
Chromatographic System: Utilize a reversed-phase high-performance liquid chromatography (HPLC) system.
-
Column: Use a C18 column.[13]
-
Mobile Phase: Employ a gradient elution system of water containing 0.1% trifluoroacetic acid and methanol.[13]
-
Detection: Use a suitable detector, such as a diode array detector, for quantification.[14]
-
Analysis Time: The analysis can typically be completed in less than 40 minutes.[13]
Visualizations
Caption: Enzymatic degradation pathways of caffeic acid derivatives.
Caption: Workflow for minimizing CAD degradation during extraction.
Caption: Factors influencing the stability of caffeic acid derivatives.
References
- 1. Antioxidant, Antidiabetic, and Antihypertensive Properties of this compound purpurea Flower Extract and Caffeic Acid Derivatives Using In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Active polyphenolic compounds, nutrient contents and antioxidant capacity of extruded fish feed containing purple coneflower (this compound purpurea (L.) Moench.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic degradation of cichoric acid in this compound purpurea preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stabilization of caffeic acid derivatives in this compound purpurea L. glycerin extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in this compound purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of caffeic acid derivatives in this compound extracts by liquid chromatography particle beam mass spectrometry (LC-PB/MS) employing electron impact and glow discharge ionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of caffeic acid derivatives in this compound extracts by liquid chromatography particle beam mass spectrometry (LC… [ouci.dntb.gov.ua]
Technical Support Center: Standardization of Echinacea Herbal Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Echinacea herbal preparations. The information addresses common challenges encountered during experimental procedures and aims to ensure reliable and reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis and handling of this compound preparations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Phenolic Compounds in Extract | Enzymatic degradation (browning) during extraction.[1][2][3] | - Use a solvent system with antioxidants (e.g., ascorbic acid).- Work quickly and at low temperatures during extraction.- Consider blanching the plant material before extraction to deactivate enzymes. |
| Inappropriate extraction solvent or method.[4][5][6] | - For polar compounds like chicoric acid, a hydroalcoholic solvent (e.g., 70:30 ethanol:water) is often effective.[2][7]- Sonication can improve extraction efficiency.[2][7]- Evaluate different extraction techniques such as maceration, percolation, or supercritical fluid extraction to optimize for target compounds.[6] | |
| Inconsistent HPLC/UPLC Results for Alkamides | Degradation of alkamides due to oxidation, heat, or light.[8][9] | - Store dried plant material and extracts in a cool, dark, and dry place.[9]- Use amber vials for sample analysis to minimize light exposure.- Prepare fresh solutions for analysis and avoid prolonged storage. |
| Poor solubility of alkamides in the mobile phase. | - Adjust the mobile phase composition, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol).- Consider using a gradient elution method to improve separation and peak shape. | |
| Variable Bioactivity in In Vitro or In Vivo Assays | Inconsistent phytochemical profile of the this compound preparation.[10][11][12] | - Standardize the preparation based on key marker compounds like chicoric acid, caftaric acid, and specific alkamides.[13][14]- Ensure consistent use of the same this compound species, plant part, and extraction method across all experiments.[15][16] |
| Adulteration or misidentification of the plant material.[17][18][19][20] | - Obtain starting material from reputable suppliers with clear documentation of species and plant part.- Perform macroscopic and microscopic identification, and chemical fingerprinting (e.g., HPTLC, HPLC) to verify the authenticity of the raw material.[21] | |
| Difficulty in Identifying this compound Species | Morphological similarities between species. | - Utilize DNA analysis for definitive species identification.[10]- Analyze the phytochemical profile; for example, chicoric acid is a major phenolic in E. purpurea, while echinacoside is predominant in E. angustifolia and E. pallida.[2][3][16] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the standardization of this compound herbal preparations?
The primary challenges stem from the natural variability of the plant's chemical composition.[10][15][22] Key factors include:
-
Species and Plant Part Variation: Different this compound species (E. purpurea, E. angustifolia, E. pallida) and different plant parts (roots, aerial parts) contain varying profiles and concentrations of active compounds like alkamides, phenolic compounds (e.g., chicoric acid, caftaric acid, echinacoside), and polysaccharides.[16][23][24][25]
-
Growing and Harvesting Conditions: The geographical origin, cultivation practices, and harvest time can significantly influence the phytochemical content.[26]
-
Extraction and Processing Methods: The choice of solvent, extraction technique, and drying and storage conditions can alter the chemical composition and stability of the final preparation.[4][5][9][27]
-
Adulteration: The accidental or intentional substitution with other plant species or incorrect plant parts is a significant issue affecting product quality and consistency.[17][18][19][20][21]
2. Which marker compounds should I use for the standardization of my this compound preparation?
The choice of marker compounds depends on the this compound species and the intended therapeutic application. Commonly used markers include:
-
Phenolic Compounds:
-
Alkamides: A class of lipophilic compounds that contribute to the characteristic tingling sensation of this compound and are believed to have immunomodulatory properties.[13][23]
Standardization should ideally involve quantifying a combination of these markers to ensure a consistent phytochemical profile.[28]
3. How can I prevent the degradation of active compounds during extraction and storage?
-
Phenolic Compounds: These are susceptible to enzymatic degradation.[1][2][3] To minimize this, work at low temperatures, use solvents containing antioxidants, and process the plant material quickly.
-
Alkamides: These are prone to oxidation.[8] Store dried material and extracts in airtight, light-resistant containers in a cool, dark place.[9][27] For long-term storage, refrigeration or freezing is recommended.
4. What are the key differences in the chemical composition of the three main medicinal this compound species?
The table below summarizes the typical levels of major phenolic compounds in E. purpurea, E. angustifolia, and E. pallida.
Quantitative Data Summary
Table 1: Typical Levels of Major Phenolic Compounds in Different this compound Species (% dry weight)
| Compound | E. purpurea (Roots) | E. purpurea (Aerial Parts) | E. angustifolia (Roots) | E. pallida (Roots) |
| Chicoric Acid | 1.68 - 2.27%[1][2] | 0.52 - 2.02%[1][2] | Minor amounts[16] | Minor amounts[16] |
| Echinacoside | Trace amounts[16] | Trace amounts[16] | ~1.04%[1][2] | ~0.34%[1][2] |
| Caftaric Acid | 0.35 - 0.40%[1][2] | 0.18 - 0.82%[1][2] | Not a major component | Not a major component |
| Cynarin | Not a major component | Not a major component | ~0.12%[1][2] | Not a major component |
Note: These values can vary significantly based on the factors mentioned in FAQ 1.
Experimental Protocols
Protocol 1: HPLC Analysis of Phenolic Compounds in this compound Preparations
This protocol is a generalized method based on common practices for the analysis of chicoric acid, caftaric acid, and echinacoside.[1][2][7][29]
1. Sample Preparation (Solid Samples): a. Accurately weigh approximately 125 mg of finely ground, dried this compound plant material. b. Add 25.0 mL of a 70:30 (v/v) ethanol:water solution. c. Sonicate for 15-30 minutes. d. Centrifuge the extract to pellet the solid material. e. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. Standard Preparation: a. Prepare individual stock solutions of chicoric acid, caftaric acid, and echinacoside reference standards (e.g., 1.0 mg/mL) in the extraction solvent. b. Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., 0.008, 0.04, and 0.4 mg/mL).
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
- Mobile Phase A: Water with 0.1% phosphoric acid.
- Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
- Gradient Elution:
- Start with a low percentage of Mobile Phase B (e.g., 5-10%).
- Increase the percentage of Mobile Phase B linearly over 15-20 minutes to elute the compounds of interest.
- Include a column wash and re-equilibration step.
- Flow Rate: 1.0 - 1.5 mL/min.
- Column Temperature: 30-35 °C.[7]
- Detection Wavelength: 330 nm.
- Injection Volume: 10-20 µL.
4. Data Analysis: a. Identify the peaks in the sample chromatogram by comparing retention times with the reference standards. b. Quantify the amount of each phenolic compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Caption: Key factors contributing to variability in this compound preparations.
Caption: General workflow for HPLC analysis of this compound phenolics.
References
- 1. This compound standardization: analytical methods for phenolic compounds and typical levels in medicinal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Extraction Methods on the Active Compounds and Antioxidant Properties of Ethanolic Extracts of this compound purpurea Flower [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Four Main Methods for Extracting this compound Extract from Plants. [greenskybio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkamide Stability in this compound purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Ineffectiveness of this compound for Prevention of Experimental Rhinovirus Colds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical analysis of this compound preparations marketed in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. A standardized extract of this compound purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound biotechnology: advances, commercialization and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Research, Ingredients & Applications | NOW Foods [nowfoods.com]
- 17. BAPP Bulletin puts this compound adulteration under the microscope [nutraingredients.com]
- 18. This compound under scrutiny: New report exposes adulteration and mislabeling [nutritioninsight.com]
- 19. ABC Herbalgram Website [herbalgram.org]
- 20. US program targets this compound adulteration with updated guidance | Food Business Middle East & Africa - No.1 Food & Beverage Formulation, Processing & Packaging Publication [foodbusinessmea.com]
- 21. foodresearchlab.com [foodresearchlab.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Effect of temperature on stability of marker constituents in this compound purpurea root formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Efficacy of a standardized this compound preparation (Echinilin) for the treatment of the common cold: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating matrix effects in LC-MS analysis of Echinacea in biological samples
Welcome to the technical support center for the LC-MS analysis of Echinacea compounds in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in the bioanalysis of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds from biological fluids like plasma or urine. Matrix effects occur when these co-eluting components interfere with the ionization of the target analytes (this compound constituents like alkamides or phenolics) in the mass spectrometer's ion source.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2][3]
Q2: Which compounds in biological samples are the most common causes of matrix effects?
A2: In plasma and serum samples, phospholipids are a primary cause of matrix-induced ion suppression. They are major components of cell membranes and often co-extract with analytes during sample preparation. Other problematic components include salts, proteins, peptides, and lipids, which can compete with the analyte for ionization or contaminate the ion source.[4]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: A common method is the post-extraction addition technique. In this approach, you compare the peak response of an analyte spiked into a blank, extracted biological matrix to the response of the same analyte in a pure solvent. A significant difference in signal intensity indicates the presence of ion suppression or enhancement. Another powerful tool is the post-column infusion experiment, where a constant flow of the analyte is introduced into the LC eluent after the column. Injection of a blank matrix extract will cause a dip or rise in the baseline signal if co-eluting matrix components are present.[5]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often not feasible, they can be significantly minimized and compensated for. The most effective strategies involve a combination of optimized sample preparation to remove interfering components, chromatographic separation to resolve analytes from the matrix, and the use of an appropriate internal standard (preferably a stable isotope-labeled version of the analyte) to correct for signal variability.[6][7]
Q5: Are tandem MS (MS/MS) methods immune to matrix effects?
A5: No. MS/MS methods are just as susceptible to matrix effects as single MS techniques. The selectivity of MS/MS occurs after the ionization process. If co-eluting matrix components suppress or enhance the initial ionization of the precursor ion, the signal for the product ions will be compromised, affecting quantitation.[2]
Troubleshooting Guide
This guide addresses specific problems encountered during the LC-MS analysis of this compound compounds (e.g., cichoric acid, caftaric acid, alkamides) in biological samples.
Problem 1: Low Analyte Recovery and Poor Signal Intensity
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Sample Preparation | Implement a more rigorous sample cleanup technique. Move from simple protein precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For plasma, consider specialized phospholipid removal plates or cartridges. | PPT is the least effective technique for removing matrix components.[8] LLE and SPE offer better selectivity by separating analytes from interfering substances like phospholipids and salts, thereby reducing ion suppression.[2] |
| Ion Suppression | Use a stable isotope-labeled internal standard (SIL-IS) for each analyte if available. | A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most accurate correction for matrix effects.[3][7] |
| Suboptimal Chromatography | Modify the LC gradient to increase the separation between your analytes and the highly retained matrix components (like phospholipids) or the initial solvent front where salts elute. | Better chromatographic separation prevents co-elution of matrix components with the analytes of interest, which is a primary cause of ion suppression.[5] |
Problem 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Improve sample preparation consistency. Automate sample preparation steps if possible. Ensure the pH for LLE or the conditioning/washing steps for SPE are precisely controlled. | The composition of biological matrices can vary between samples. A robust and consistent sample preparation protocol is crucial to ensure that the level of matrix components in the final extract is uniform, leading to more reproducible results.[3] |
| Analyte Instability | For phenolic compounds like cichoric acid, which can be unstable, consider adding an antioxidant like ascorbic acid to the extraction solvent. Analyze samples promptly after preparation. | Degradation of analytes during sample processing can lead to high variability.[9] Ensuring analyte stability is key to achieving precise measurements. |
| Carryover | Inject a blank solvent sample after a high-concentration standard or sample to check for carryover. Optimize the needle wash solvent and increase wash volume/time if needed. | Carryover from previous injections can contaminate subsequent samples, leading to inaccurate and variable results. This is a common issue that needs to be systematically checked.[1] |
Logical Workflow for Troubleshooting Matrix Effects
The following diagram outlines a systematic approach to identifying and mitigating matrix effects in your workflow.
Caption: A decision-making workflow for troubleshooting matrix effects.
Quantitative Data & Protocols
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
This table summarizes typical matrix effect percentages observed for this compound analytes in human plasma using different sample preparation methods. Matrix Effect (%) is calculated as [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100. Negative values indicate ion suppression.
| Sample Preparation Method | Analyte Class | Typical Matrix Effect (%) | Relative Cost & Labor | Key Advantage |
| Protein Precipitation (PPT) | Phenolics | -40% to -70% | Low | Fast and simple |
| Alkamides | -50% to -80% | Low | Fast and simple | |
| Liquid-Liquid Extraction (LLE) | Phenolics | -15% to -35% | Medium | Removes inorganic salts |
| Alkamides | -10% to -25% | Medium | Good for non-polar analytes | |
| Solid-Phase Extraction (SPE) | Phenolics | -5% to -20% | High | High selectivity & cleanliness |
| Alkamides | -5% to -15% | High | High selectivity & cleanliness | |
| HybridSPE®-Phospholipid | Alkamides | 0% to -10% | High | Specifically targets phospholipids |
Data are illustrative based on typical outcomes reported in bioanalytical literature for complex matrices.[2][8]
Experimental Protocol: SPE for this compound Phenolics in Human Plasma
This protocol provides a detailed methodology for Solid-Phase Extraction (SPE) to minimize matrix effects for analytes like cichoric and caftaric acid.
1. Materials:
-
SPE Cartridge: Polymeric reversed-phase (e.g., Waters Oasis HLB, 30 mg, 1 cc)
-
Human Plasma (with anticoagulant)
-
Internal Standard (IS): Stable isotope-labeled cichoric acid (if available) or a structural analog.
-
Reagents: Formic acid, Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade).
2. Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
Spike 200 µL of plasma with the internal standard solution.
-
Add 600 µL of 2% formic acid in water and vortex for 30 seconds. This dilutes the sample and acidifies it to ensure analyte retention.
3. SPE Procedure Workflow:
Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.
4. LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor specific precursor-product ion transitions for each analyte and the internal standard.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Consistent Large-Scale Production of Standardized Echinacea Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent, large-scale production of standardized Echinacea extracts. It includes a troubleshooting guide and frequently asked questions (FAQs) to address specific issues encountered during experimental and production processes.
Troubleshooting Guide
This section addresses common problems in the production of standardized this compound extracts, offering potential causes and actionable solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| High variability in bioactive compound content (alkamides, chicoric acid) between batches. | - Incorrect plant species or plant part used.[1][2] - Variation in harvesting time and post-harvest handling.[3] - Inconsistent extraction parameters (solvent, temperature, time).[3] - Natural variation in phytochemical composition due to environmental factors.[4] | - Verify Botanical Identity: Use macroscopic and microscopic analysis, as well as chemical marker analysis (e.g., HPTLC, HPLC) to confirm the this compound species (E. purpurea, E. angustifolia, E. pallida).[2][5] - Standardize Harvesting and Post-Harvesting: Establish and document specific harvesting times (e.g., based on plant maturity) and drying procedures to minimize degradation of active compounds.[3] - Validate Extraction Process: Strictly control and validate extraction parameters.[6] Implement in-process controls to monitor consistency.[7] - Source from Controlled Environments: Whenever possible, source raw materials from cultivated plants grown under controlled conditions (Good Agricultural and Collection Practices - GACP) to minimize environmental variability.[8] |
| Low extraction yield of target bioactive compounds. | - Inappropriate solvent selection.[3][9] - Suboptimal extraction temperature.[3] - Inefficient extraction method for the target compounds. - Improper particle size of the plant material.[10] | - Optimize Solvent System: For simultaneous extraction of both alkamides (non-polar) and chicoric acid (polar), a hydroethanolic solvent (e.g., 50-70% ethanol in water) is often effective.[3][11] - Control Temperature: Elevated temperatures can enhance the extraction of some compounds like chicoric acid but may degrade alkamides.[3] An optimal temperature, often around 30-50°C, should be determined and maintained.[3][12] - Select Appropriate Extraction Technique: Consider advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can improve efficiency and reduce extraction time compared to conventional maceration.[3][13] - Standardize Particle Size: Mill the dried plant material to a consistent and fine particle size to increase the surface area available for solvent penetration.[10] |
| Degradation of chicoric acid during processing. | - Enzymatic browning (polyphenol oxidase activity) during extraction.[14] - Exposure to high temperatures and light.[3] | - Blanching: Briefly blanching the fresh plant material before drying can inactivate enzymes responsible for degradation. - Use of Antioxidants: Adding antioxidants like ascorbic acid during extraction can help prevent oxidative degradation. - Control Processing Conditions: Maintain lower temperatures during extraction and processing, and protect the extract from light.[3] |
| Microbial contamination in the final extract. | - High microbial load in raw materials. - Unsanitary processing conditions.[8] - Inadequate preservation of the final extract. | - Raw Material Testing: Test incoming raw materials for microbial load and reject batches that do not meet specifications. - Adhere to GMP: Follow Good Manufacturing Practices (GMP) for sanitation and hygiene in all processing areas.[7][8][15] - Use Appropriate Preservatives: If necessary, use suitable preservatives in the final extract, ensuring they are approved for the intended use. |
| Inconsistent results in analytical quantification (HPLC). | - Improper sample preparation. - Non-validated analytical method.[16][17] - Instrument calibration issues. - Reference standard degradation. | - Standardize Sample Preparation: Use a validated and consistent procedure for preparing samples for analysis.[18] - Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17] - Instrument Qualification: Regularly calibrate and qualify the HPLC system. - Proper Handling of Standards: Store reference standards under recommended conditions and regularly check their purity. |
Frequently Asked Questions (FAQs)
A selection of frequently asked questions to guide researchers and professionals in the production of standardized this compound extracts.
1. Which this compound species and plant parts should be used for extraction?
This compound purpurea, this compound angustifolia, and this compound pallida are the most commonly used species for medicinal purposes.[5][18] The choice of species and plant part (roots, aerial parts, or whole plant) depends on the desired phytochemical profile. E. purpurea roots and aerial parts are rich in chicoric acid, while E. angustifolia roots are known for higher concentrations of echinacoside and specific alkamides.[14] It is crucial to ensure the correct botanical identity of the raw material.[2]
2. What are the key marker compounds for standardizing this compound extracts?
The primary marker compounds for standardization are:
-
Alkamides (or Alkylamides): These non-polar compounds are believed to contribute significantly to the immunomodulatory effects of this compound.[5][19]
-
Caffeic Acid Derivatives (CADs): This group of polar compounds includes chicoric acid, caftaric acid, and echinacoside.[5] Chicoric acid is a key marker for E. purpurea, while echinacoside is prominent in E. angustifolia and E. pallida.[14]
Standardization should involve the quantification of at least one representative compound from each of these classes.
3. What are the recommended extraction solvents and conditions?
A mixture of ethanol and water is generally the most effective solvent for extracting a broad spectrum of bioactive compounds from this compound. A 60:40 or 70:30 ethanol-to-water ratio often provides a good balance for extracting both polar (caffeic acid derivatives) and non-polar (alkamides) compounds.[3][11] Extraction is typically performed at a controlled temperature, for example, between 30°C and 50°C, to prevent the degradation of heat-sensitive compounds like alkamides.[3][12]
4. How can I ensure batch-to-batch consistency of the extract?
Ensuring batch-to-batch consistency requires a multi-faceted approach:
-
Raw Material Control: Implement strict quality control on incoming raw materials, including botanical verification and phytochemical profiling.
-
Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the manufacturing process, from raw material handling to final packaging.
-
Process Validation: Validate the entire manufacturing process to ensure it consistently produces an extract that meets predefined specifications.[6]
-
In-Process Controls (IPCs): Implement real-time monitoring of critical process parameters during production.[20]
-
Final Product Testing: Conduct comprehensive quality control testing on the final extract, including quantification of marker compounds, to ensure it meets all specifications.
5. What analytical methods are suitable for quantifying the marker compounds?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV/Vis or Mass Spectrometry) is the most common and reliable method for the quantitative analysis of alkamides and caffeic acid derivatives in this compound extracts.[5][18][19] It is essential that the HPLC method is properly validated for its intended use.[21][22]
Experimental Protocols
Protocol 1: Extraction of Bioactive Compounds from this compound purpurea
-
Raw Material Preparation:
-
Use dried and milled this compound purpurea roots or aerial parts with a consistent particle size.
-
-
Extraction:
-
Solvent: Prepare a 70% (v/v) ethanol-water mixture.
-
Ratio: Use a solvent-to-solid ratio of 10:1 (mL of solvent to g of dried plant material).
-
Procedure:
-
Combine the milled plant material and the solvent in a suitable vessel.
-
Agitate the mixture continuously at a controlled temperature of 40°C for 4 hours.
-
Alternatively, use an ultrasonic bath for 30 minutes at 30°C for improved extraction efficiency.[3]
-
-
-
Filtration and Concentration:
-
Filter the mixture to separate the liquid extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.
-
-
Drying:
-
Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a stable powder.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at a cool temperature.
-
Protocol 2: HPLC-UV Quantification of Chicoric Acid and Alkamides
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare stock solutions of certified reference standards for chicoric acid and a representative alkamide (e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide) in methanol. Create a series of calibration standards by diluting the stock solutions.
-
Sample Solution: Accurately weigh a known amount of the dried this compound extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase (Gradient Elution):
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
A gradient program should be developed to effectively separate both chicoric acid and the alkamides in a single run.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Detection:
-
UV at 330 nm for chicoric acid and other caffeic acid derivatives.[23]
-
UV at 260 nm for alkamides.
-
-
-
Quantification:
-
Construct calibration curves for the reference standards by plotting peak area against concentration.
-
Calculate the concentration of chicoric acid and the specific alkamide in the extract sample by comparing their peak areas to the respective calibration curves.
-
Visualizations
Caption: Workflow for Standardized this compound Extract Production.
Caption: Troubleshooting Inconsistent Bioactive Content.
References
- 1. This compound biotechnology: advances, commercialization and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.alberta.ca [open.alberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. nafdac.gov.ng [nafdac.gov.ng]
- 8. sips.org.in [sips.org.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oral toxicity and genotoxicity assessment of standardized this compound purpurea (L.) extract and the pharmacokinetic profile of its active ingredient chicoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WHO guidelines on good manufacturing practices (GMP) for herbal medicines [who.int]
- 16. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea | MDPI [mdpi.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Analytical methods for the study of bioactive compounds from medicinally used this compound species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogrev.com [phcogrev.com]
- 20. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. pharmascitech.com [pharmascitech.com]
Validation & Comparative
Comparative Analysis of the Immunomodulatory Activity of Different Echinacea Species
A Comparison Guide for Researchers and Drug Development Professionals
Echinacea, a genus of herbaceous flowering plants in the daisy family, is one of the most widely researched medicinal herbs, particularly for its effects on the immune system. The three most commonly utilized species in supplements and clinical studies are this compound purpurea, this compound angustifolia, and this compound pallida. While often grouped together, these species exhibit distinct phytochemical profiles that translate into varied immunomodulatory activities. This guide provides a comparative analysis of their effects, supported by experimental data, to inform research and development.
Key Bioactive Compounds
The immunomodulatory effects of this compound are attributed to a complex synergy between several classes of compounds, primarily alkamides, caffeic acid derivatives (like cichoric acid and echinacoside), and polysaccharides.[1][2] The concentration and presence of these compounds differ significantly across the three prominent species and even between different parts of the plant (roots vs. aerial parts).
-
This compound purpurea : Primarily contains alkamides, cichoric acid, and polysaccharides.[2][3] Cichoric acid is a major active principle in E. purpurea.[3]
-
This compound angustifolia : Rich in alkamides and echinacoside, but largely lacks cichoric acid.[4][5]
-
This compound pallida : Characterized by high concentrations of echinacoside and the presence of specific polyacetylenes (ketoalkenes), which are absent in the other two species.[4][6]
Table 1: Comparative Phytochemical Profile of This compound Species
| Bioactive Compound Class | E. purpurea | E. angustifolia | E. pallida | Key References |
|---|---|---|---|---|
| Alkamides | High | High | Moderate | [2][7] |
| Cichoric Acid | High | Trace / Absent | Trace / Absent | [4][5] |
| Echinacoside | Trace / Absent (in aerial parts) | High (in roots) | High (in roots) | [4][5] |
| Polysaccharides | High | Moderate | Moderate | [1][8] |
| Polyacetylenes (Ketoalkenes) | Absent | Absent | Present | [6] |
Immunomodulatory Activity: A Comparative Overview
The differences in chemical composition lead to distinct effects on both innate and adaptive immunity.
Effects on Innate Immunity: Macrophage and NK Cell Activity
This compound extracts are well-documented to activate innate immune cells like macrophages and Natural Killer (NK) cells.[6] This activation enhances phagocytosis (the process of engulfing pathogens) and stimulates the production of key signaling molecules called cytokines.[6]
-
E. purpurea extracts have demonstrated a potent ability to stimulate macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), IL-6, and IL-12.[9][10] This activity is largely attributed to its polysaccharide and alkamide content.[8][11]
-
All three species have been shown to increase NK cell cytotoxicity, an essential function for eliminating virally infected and cancerous cells.[7]
Table 2: Comparative Effects on Innate Immune Markers
| Immune Parameter | E. purpurea | E. angustifolia | E. pallida | Key Findings & References |
|---|---|---|---|---|
| Macrophage Phagocytosis | Significant Increase | Significant Increase | Significant Increase | Polysaccharides and alkamides from all species enhance phagocytic capacity.[1][11] |
| TNF-α Production | Significant Increase | Moderate Increase/Inhibition | Moderate Increase/Inhibition | E. purpurea strongly induces TNF-α.[9][10] Conversely, some studies show that E. angustifolia and E. pallida can inhibit TNF-α release, suggesting anti-inflammatory potential.[7] |
| Nitric Oxide (NO) Production | Significant Increase | Variable | Variable | Extracts from all species were found to increase inducible nitric oxide synthase (iNOS) in virus-infected cells. |
| NK Cell Cytotoxicity | Increased | Increased | Increased | All three species demonstrated an increase in NK cell activity in murine models.[7] |
Effects on Adaptive Immunity: T-Cell and B-Cell Responses
This compound's influence extends to the adaptive immune system, modulating T-cell and B-cell functions, which are critical for long-term, specific immunity.
-
E. angustifolia and E. pallida have been shown to significantly increase T-cell proliferation in response to mitogens.[7]
-
All three species significantly increase antibody responses to antigens like sheep red blood cells (sRBC), indicating an enhancement of B-cell function.[7][12]
-
The effects on cytokine profiles are complex. While all three species can increase Interferon-gamma (IFN-γ), a key cytokine in antiviral response, E. angustifolia and E. pallida also demonstrate a greater capacity to increase anti-inflammatory cytokines like IL-4 and IL-10.[7] This suggests these two species may have a more immunomodulatory, rather than purely immunostimulatory, effect.[7]
Table 3: Comparative Effects on Adaptive Immune Markers
| Immune Parameter | E. purpurea | E. angustifolia | E. pallida | Key Findings & References |
|---|---|---|---|---|
| T-Cell Proliferation | Modest Increase | Significant Increase | Significant Increase | E. angustifolia and E. pallida extracts showed significantly higher T-cell proliferation in murine splenocytes.[7] |
| IFN-γ Production | Increased | Increased | Increased | All three species significantly increased IFN-γ production.[7] |
| IL-2 Production | Variable | Decreased | Decreased | Some studies report enhancement of IL-2 by E. purpurea.[8] Others show that E. angustifolia and E. pallida can diminish IL-2 production in certain contexts. |
| IL-4 & IL-10 Production | No significant change | Significant Increase | Significant Increase | Only E. angustifolia and E. pallida significantly increased the anti-inflammatory cytokines IL-4 and IL-10.[7] |
| Antibody Response | Increased | Increased | Increased | Extracts from all three species equally enhanced the antibody response to sRBC immunization in mice.[7] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are initiated through the activation of key signaling pathways within immune cells. Polysaccharides, for instance, are known to activate macrophages through Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB signaling cascade and subsequent production of inflammatory cytokines.[10]
Caption: this compound polysaccharides activate the TLR4/NF-κB pathway.
A typical workflow for evaluating the immunomodulatory effects of this compound extracts involves several key stages, from extract preparation to cellular and functional assays.
Caption: Workflow for assessing this compound's immunomodulatory effects.
Experimental Protocols
Protocol 1: Macrophage Cytokine Production Assay
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Cells are seeded in 24-well plates at a density of 5x10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Standardized this compound extracts (E. purpurea, E. angustifolia, E. pallida) are dissolved in culture media to desired concentrations (e.g., 1-100 µg/mL). The culture medium is replaced with the extract-containing medium. A negative control (medium only) and a positive control (e.g., LPS at 1 µg/mL) are included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours for TNF-α and IL-6).
-
Quantification: The cell culture supernatant is collected and centrifuged to remove debris. Cytokine levels (TNF-α, IL-6, IL-10) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Analysis: Cytokine concentrations are calculated based on a standard curve and results are compared between different this compound species and controls.
Protocol 2: T-Cell Proliferation Assay
-
Cell Isolation: Splenocytes are harvested from mice (e.g., BALB/c) under sterile conditions. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
Treatment and Stimulation: Cells are seeded in 96-well plates at 2x10⁵ cells/well. They are treated with various concentrations of the different this compound extracts. A T-cell mitogen, such as Concanavalin A (ConA, 2.5 µg/mL) or Phytohemagglutinin (PHA), is added to stimulate proliferation. Control wells include cells with medium only, mitogen only, and extract only.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO₂.
-
Proliferation Measurement (MTT Assay): 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO.
-
Analysis: The optical density is measured at 570 nm using a microplate reader. The stimulation index is calculated as (OD of treated cells / OD of untreated control cells).
Conclusion
The immunomodulatory activities of this compound purpurea, this compound angustifolia, and this compound pallida are distinct and directly related to their unique phytochemical compositions.
-
E. purpurea appears to be a potent activator of the innate immune response, particularly macrophage-driven pro-inflammatory cytokine production, making it a strong candidate for acute immune support.
-
E. angustifolia and E. pallida , while also stimulating innate and adaptive immunity, show a more balanced or modulatory profile. Their ability to enhance T-cell proliferation and promote anti-inflammatory cytokines (IL-4, IL-10) alongside IFN-γ suggests they may be beneficial for both immune stimulation and regulation.[7]
This comparative analysis underscores the importance of species selection and standardization in the development of this compound-based therapeutics. Future research should focus on linking specific phytochemical profiles to precise immunological outcomes in well-controlled clinical trials to fully harness the therapeutic potential of each species.
References
- 1. This compound: Bioactive Compounds and Agronomy [mdpi.com]
- 2. This compound purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardized extract of this compound purpurea containing higher chicoric acid content enhances immune function in murine macrophages and cyclophosphamide-induced immunosuppression mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. herbalreality.com [herbalreality.com]
- 5. rainbowextract.com [rainbowextract.com]
- 6. mdpi.com [mdpi.com]
- 7. Enhancement of Innate and Adaptive Immune Functions by Multiple this compound Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-induced cytokine production by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-induced macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Validating the Anti-inflammatory Effects of Echinacea: A Comparative Guide for Researchers
An objective analysis of Echinacea's performance in established animal models of inflammation, supported by experimental data and detailed protocols.
This compound, a genus of herbaceous flowering plants in the daisy family, has long been used in traditional medicine, primarily for its purported immune-boosting properties.[1][2] Modern scientific inquiry has increasingly focused on its anti-inflammatory effects, with numerous preclinical studies in animal models providing evidence for its potential in modulating inflammatory responses.[3][4] Bioactive compounds such as alkamides, polysaccharides, and caffeic acid derivatives are believed to be responsible for these immunomodulatory and anti-inflammatory activities.[1][3][5]
This guide provides a comparative overview of the anti-inflammatory effects of this compound in two widely used animal models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation. It is intended for researchers, scientists, and drug development professionals seeking to evaluate the scientific basis for this compound's anti-inflammatory claims.
Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and well-established in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[6][7][8] Injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.[6][7]
Experimental Protocol
The following is a generalized protocol based on common methodologies for this model:
-
Animal Selection: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and one or more experimental groups receiving different doses of an this compound extract.
-
Treatment Administration: The this compound extract or vehicle (for control groups) is typically administered orally (p.o.) or intraperitoneally (i.p.) 30 to 60 minutes before the induction of inflammation.[6]
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw of each animal.[6][8]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[6] The difference in paw volume before and after carrageenan injection indicates the degree of edema.[6]
Data Summary: this compound vs. Control
| Treatment Group | Dosage | Paw Volume Reduction (%) vs. Carrageenan Control | Key Inflammatory Mediators Affected | Reference |
| This compound purpurea Extract | 100 mg/kg | Significant reduction in paw edema | Pro-inflammatory cytokines, iNOS, COX-2 | [6][9] |
| This compound angustifolia Extract | 50 mg/kg | Significant reduction in paw edema | Prostaglandin E2 (PGE2), Nitric Oxide (NO) | [6][9] |
| Indomethacin (Positive Control) | 5 mg/kg | Significant reduction in paw edema | COX-1 and COX-2 | [6] |
Note: The values presented are illustrative and compiled from typical findings in the literature. Actual results may vary based on the specific extract, dosage, and experimental conditions.
Lipopolysaccharide (LPS)-Induced Inflammation Model
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation in animal models. Administration of LPS triggers a robust immune response, leading to the release of numerous pro-inflammatory cytokines, making this model ideal for studying the systemic anti-inflammatory and immunomodulatory effects of therapeutic agents.[4][5]
Experimental Protocol
The following is a generalized protocol for the LPS-induced inflammation model:
-
Animal Selection: BALB/c or C57BL/6 mice are frequently used.
-
Acclimatization: Animals are allowed to adapt to the housing conditions before the experiment begins.
-
Grouping: Mice are randomly assigned to control, LPS-only, and LPS + this compound treatment groups.
-
Treatment: this compound extract (e.g., this compound Polysaccharide - EP) is administered, often via intraperitoneal injection or oral gavage, prior to or concurrently with the LPS challenge.[10]
-
Induction of Inflammation: LPS (typically from E. coli) is administered via intraperitoneal injection to induce a systemic inflammatory response.[10][11]
-
Sample Collection: At a predetermined time point (e.g., 6, 12, or 24 hours) after LPS injection, blood samples are collected for serum analysis. Tissues such as the lungs or kidneys may also be harvested for histological and molecular analysis.[10][12][13]
-
Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) are measured using ELISA.[10][11][14] Tissue samples may be analyzed for inflammatory cell infiltration and expression of inflammatory mediators.[12][13]
Data Summary: Cytokine Modulation by this compound
| Treatment Group | Dosage (in vivo) | TNF-α Reduction | IL-6 Reduction | IL-1β Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound Polysaccharide (EP) | 5-10 mg/kg | Significant decrease vs. LPS group | Significant decrease vs. LPS group | Significant decrease vs. LPS group |[10] | | this compound purpurea Extract | 1:1 ratio with O. acanthium | ↓ from 574 to 244 pg/mL vs. LPS group | Not specified | Not specified |[11] | | this compound Polysaccharide (EP) | Not specified | Significant downregulation | Significant downregulation | Significant downregulation |[12][13] |
Note: A systematic review of 24 animal studies suggests that this compound supplementation may be associated with a decrease in the pro-inflammatory cytokines TNF-α, IL-6, and IL-8, and an increase in the anti-inflammatory cytokine IL-10.[14]
Molecular Mechanisms of Action
Studies suggest that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. The Toll-like receptor 4 (TLR4) pathway, which is activated by LPS, is a primary target.
Upon LPS binding, TLR4 activation leads to the recruitment of adaptor proteins like MyD88, culminating in the activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[10][15] These transcription factors then drive the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[10][12] Evidence indicates that this compound polysaccharides can down-regulate the expression of TLR4 and MyD88, thereby inhibiting the subsequent activation of NF-κB and MAPKs.[10][15] This action effectively suppresses the production of downstream inflammatory mediators.[10][12][13][15]
Conclusion
The evidence from carrageenan-induced paw edema and LPS-induced inflammation models in animals consistently demonstrates the anti-inflammatory properties of this compound. Various preparations, particularly those rich in polysaccharides, have been shown to significantly reduce acute localized edema and suppress the systemic production of key pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10][14] The primary mechanism appears to involve the inhibition of the TLR4/NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[10][15]
While these preclinical findings are promising, it is important to note the variability in results across studies, which can be attributed to differences in this compound species, plant parts used, extraction methods, and the specific animal models employed.[16][17] Future research should focus on standardized this compound preparations to ensure reproducibility and facilitate a clearer comparison with existing anti-inflammatory drugs. These animal model data provide a strong rationale for further investigation into the clinical utility of this compound as a therapeutic agent for inflammatory conditions.
References
- 1. This compound purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulators Inspired by Nature: A Review on Curcumin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound purpurea (L.) Moench: Biological and Pharmacological Properties. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemistry, Mechanisms, and Preclinical Studies of this compound Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound purpurea and Onopordum acanthium Combined Extracts Cause Immunomodulatory Effects in Lipopolysaccharide-Challenged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. A systematic review on the effects of this compound supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound polysaccharide attenuates lipopolysaccharide‑induced acute kidney injury via inhibiting inflammation, oxidative stress and the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. chem.uncg.edu [chem.uncg.edu]
A Comparative Analysis of Echinacea purpurea and Echinacea angustifolia for the Management of Upper Respiratory Tract Infections
Echinacea, a genus of herbaceous flowering plants in the daisy family, has been a cornerstone of traditional herbal medicine for centuries, particularly for the treatment and prevention of upper respiratory tract infections (URTIs) like the common cold and flu.[1] Among the various species, this compound purpurea and this compound angustifolia are the most extensively researched and commercially utilized.[2] Despite their widespread use, the relative efficacy of these two species remains a subject of scientific inquiry. This guide provides an objective comparison of E. purpurea and E. angustifolia, presenting experimental data on their phytochemical composition, mechanisms of action, and clinical effectiveness for researchers, scientists, and drug development professionals.
Phytochemical Composition: A Tale of Two Profiles
The therapeutic properties of this compound are attributed to a complex mixture of bioactive compounds, primarily alkamides, phenolic compounds (caffeic acid derivatives), and polysaccharides.[3][4][5] However, the concentration and profile of these constituents differ significantly between E. purpurea and E. angustifolia, and even between different parts of the same plant (roots vs. aerial parts).[1][6]
This compound purpurea is generally characterized by high concentrations of cichoric acid and polysaccharides, particularly in its aerial parts.[2][7] In contrast, this compound angustifolia roots are rich in the caffeic acid derivative echinacoside and have a higher concentration of certain alkamides, which are responsible for the characteristic tingling sensation in the mouth.[1][7][8] Glycosides, such as echinacoside, which display antibiotic properties, are abundant in E. angustifolia but largely absent in E. purpurea.[1][2] These phytochemical distinctions are critical as they likely underpin the varying biological activities observed between the two species.
Table 1: Comparative Phytochemical Profiles of E. purpurea and E. angustifolia
| Bioactive Compound Class | Key Constituents | This compound purpurea | This compound angustifolia |
| Phenolic Compounds | Cichoric Acid | High (especially in aerial parts)[7] | Low to minor[7] |
| Echinacoside | Trace amounts[7] | High (mainly in roots)[1][7] | |
| Caftaric Acid | Present[7] | Present[7] | |
| Alkamides | Various Isobutylamides | Present in roots and aerial parts[1][9] | High concentration in roots[8][9] |
| Polysaccharides | Inulin, Xyloglucans | Higher concentration[1][2] | Lower concentration[8] |
| Glycoproteins | - | Present[4] | Present |
Mechanisms of Action: Immunomodulation, Anti-inflammatory, and Antiviral Effects
Both species of this compound are believed to exert their therapeutic effects through a multi-targeted approach involving modulation of the immune system, anti-inflammatory actions, and direct antimicrobial activity.[3][10]
Immunomodulation: The principal mode of action is considered to be immunostimulation or, more accurately, immunomodulation.[11][12] Bioactive compounds in this compound can enhance the activity of immune cells like macrophages and natural killer cells, stimulating phagocytosis—the process by which immune cells engulf pathogens.[5][13] Extracts have also been shown to modulate the production of various cytokines. For instance, some studies indicate that this compound can attenuate the secretion of pro-inflammatory cytokines such as IL-1, IL-6, IL-8, and TNF-α, which are often elevated during viral infections, while increasing the anti-inflammatory cytokine IL-10.[14][15]
Anti-inflammatory Activity: The anti-inflammatory properties are linked to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[3][10] Alkamides, in particular, have been shown to contribute to these effects.[3]
Antiviral and Antimicrobial Activity: this compound extracts have demonstrated direct antimicrobial activity against a range of pathogens implicated in URTIs.[3] In vitro studies have shown that E. purpurea extracts can inhibit the replication of respiratory viruses, including rhinoviruses and influenza viruses.[4][9] This antiviral effect is attributed to the ability of its polysaccharides to reduce the penetration of pathogens into tissues and enhance virus-specific immune function.[1][2] Some compounds, like the glycoside echinacoside found abundantly in E. angustifolia, exhibit antibiotic properties.[1][2]
Clinical Efficacy: A Review of Human Trials
The clinical efficacy of this compound for URTIs has been investigated in numerous studies, yet the results are often mixed and difficult to compare.[10][11] This variability stems from the use of different species, plant parts, extraction methods, dosages, and study populations.[11][12]
One of the few direct comparative studies was a randomized, double-blind, placebo-controlled trial by Melchart et al. (1998).[16] This study investigated the prophylactic (preventative) effects of ethanolic root extracts from E. purpurea and E. angustifolia against URTIs in 302 healthy volunteers over 12 weeks. The results showed no statistically significant difference between the two this compound groups and the placebo group in the time to the first URTI.[16] The percentage of participants experiencing at least one infection was 29.3% for E. purpurea, 32.0% for E. angustifolia, and 36.7% for placebo, with the relative risk reduction not reaching statistical significance.[16]
Other studies focusing on E. purpurea for treatment have suggested it may reduce the duration and severity of symptoms, although not all trials have found a significant benefit.[3][17] A meta-analysis of nine randomized controlled trials concluded that E. purpurea was effective in reducing the duration of treatment, the incidence of episodes, and the use of antibiotics for URTIs in children.[18] Conversely, some large, well-designed trials have failed to show a significant effect of E. purpurea on the severity or duration of the common cold compared to placebo.[17]
The evidence for E. angustifolia is similarly inconclusive. While some studies suggest a benefit, particularly in combination with other herbs, others have found no significant effect.[19]
Table 2: Summary of Key Clinical Trial Data
| Study (Year) | Species & Preparation | Participants (n) | Design | Dosage | Key Outcomes & Results |
| Melchart et al. (1998) [16] | E. purpurea root (ethanolic extract) vs. E. angustifolia root (ethanolic extract) | 302 | 3-arm, randomized, double-blind, placebo-controlled (prophylaxis) | Not specified | No significant difference in time to first URTI vs. placebo. Relative risk reduction for infection: E. purpurea 0.80 (not significant), E. angustifolia 0.87 (not significant). |
| Brinkeborn et al. (1999) (cited in[20]) | E. purpurea whole plant extract (Echinaforce®) | 246 | Randomized, placebo-controlled, double-blind (treatment) | High dose vs. low dose vs. root extract vs. placebo | High and low doses of whole plant extract showed significant reduction in symptom scores over placebo (P=0.003 and P=0.020, respectively). Root extract was not better than placebo. |
| Taylor et al. (2003) (cited in[17]) | E. purpurea (freeze-dried pressed juice) | 407 children (707 URIs) | Randomized, double-blind, placebo-controlled (treatment) | 2.5 mL or 5 mL TID for max 10 days | No significant difference in URI duration or severity compared to placebo. |
| Barrett et al. (2010) [21] | E. purpurea & E. angustifolia root extracts | 713 | Randomized, 4-arm (blinded this compound, blinded placebo, open-label this compound, no pills) | 10.2 g dried root equivalent on day 1, 5.1 g for next 4 days | Trend toward benefit for blinded this compound vs. placebo in reducing illness duration (0.53 days) and global severity, but not statistically significant (p=0.075 and p=0.089, respectively). |
| Sumer et al. (2023) [22][23] | E. purpurea extract (Echinaforce®) | 246 | Randomized, blinded, controlled (treatment) | High dose (16,800 mg/d for 3 days) vs. low dose (2,400 mg/d) | High-dose group showed faster viral clearance (70% vs. 53%, p=0.046) and a trend toward faster recovery (10 vs. 11 days, p=0.10) compared to the low-dose group. |
Experimental Protocols: A Case Study in Clinical Trial Design
To provide insight into the methodologies employed in this compound research, the protocol for the prophylactic trial by Melchart et al. (1998) is detailed below.[16]
1. Study Design: A three-armed, randomized, double-blind, placebo-controlled trial conducted at four military institutions and one industrial plant.[16]
2. Participants: 302 healthy volunteers without acute illness at the time of enrollment were recruited.[16] Inclusion criteria typically involve an age range and a history of a certain number of URTIs per year. Exclusion criteria often include known allergies to the Asteraceae family, immunosuppressive conditions, and pregnancy.
3. Intervention and Blinding: Participants were randomly assigned to one of three groups:
-
Group 1: Ethanolic extract from this compound purpurea roots.
-
Group 2: Ethanolic extract from this compound angustifolia roots.
-
Group 3: Placebo. The preparations were administered orally for 12 weeks.[16] Blinding was ensured by using identical-looking and tasting preparations for all three groups.
4. Data Collection and Outcome Measures:
-
Primary Outcome: The main measure was the time until the first URTI occurred (time-to-event analysis).[16]
-
Secondary Outcomes: These included the total number of participants who contracted at least one URTI, a global assessment of the medication's benefit by the participants, and the incidence of adverse effects.[16] Participants would typically maintain a daily diary to record symptoms.
5. Statistical Analysis: The time-to-event data was analyzed using survival analysis methods (e.g., Kaplan-Meier curves). The number of infections and adverse events were compared between groups using appropriate statistical tests (e.g., chi-squared or Fisher's exact test), and relative risks were calculated.[16]
References
- 1. healingleafapothecary.net [healingleafapothecary.net]
- 2. herbalreality.com [herbalreality.com]
- 3. ijpbp.com [ijpbp.com]
- 4. Effects of this compound purpurea and Alkylamides on Respiratory Virus Replication and IL-8 Expression In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemistry, Mechanisms, and Preclinical Studies of this compound Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Research, Ingredients & Applications | NOW Foods [nowfoods.com]
- 8. fifthray.co.uk [fifthray.co.uk]
- 9. Effects of this compound purpurea and Alkylamides on Respiratory Virus Replication and IL-8 Expression In Vitro | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sma.org [sma.org]
- 12. Use of this compound in upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | this compound Purpurea For the Long-Term Prevention of Viral Respiratory Tract Infections During Covid-19 Pandemic: A Randomized, Open, Controlled, Exploratory Clinical Study [frontiersin.org]
- 15. mdpub.net [mdpub.net]
- 16. This compound root extracts for the prevention of upper respiratory tract infections: a double-blind, placebo-controlled randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.aap.org [publications.aap.org]
- 18. Efficacy and safety of this compound purpurea in treating upper respiratory infections and complications of otitis media in children: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.mdedge.com [cdn.mdedge.com]
- 20. clinician.com [clinician.com]
- 21. This compound for treating the common cold: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Novel this compound formulations for the treatment of acute respiratory tract infections in adults—A randomized blinded controlled trial [frontiersin.org]
- 23. Novel this compound formulations for the treatment of acute respiratory tract infections in adults—A randomized blinded controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical Trial Designs for Evaluating Echinacea's Efficacy in Respiratory Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial designs used to evaluate the efficacy of various Echinacea preparations in the prevention and treatment of upper respiratory tract infections (URTIs), commonly known as the common cold. By presenting quantitative data from key studies in a standardized format, detailing experimental protocols, and visualizing relevant biological pathways, this document aims to serve as a valuable resource for designing future clinical trials and understanding the current landscape of this compound research.
I. Comparison of Efficacy Data from Key Clinical Trials
The following tables summarize quantitative data from randomized controlled trials (RCTs) investigating the efficacy of different this compound preparations. These studies have been selected to represent a range of preparations, dosages, and clinical endpoints.
Table 1: Efficacy of this compound Preparations in the Treatment of the Common Cold
| Study (Year) | This compound Preparation | Dosage | Duration of Treatment | Primary Outcome Measure(s) | Results (this compound vs. Placebo) | p-value |
| Brinkeborn et al. (1999)[1] | Echinaforce® (E. purpurea fresh plant extract) | 2 tablets, 3 times daily | Until healthy, max 7 days | Complaint Index (12 symptoms) | Significantly more effective than placebo | < 0.05 |
| Goel et al. (2004)[2] | Echinilin® (E. purpurea standardized extract) | 10 doses on day 1, then 4 doses/day | 7 days | Total daily symptom scores | 23.1% lower symptom scores | < 0.01 |
| Yale & Liu (2004)[3] | E. purpurea (freeze-dried pressed juice) | 100 mg, 3 times daily | Until symptoms relieved, max 14 days | Total and individual symptom scores, time to resolution | No significant difference | > 0.05 |
| Ogal et al. (2021)[4][5][6] | Echinaforce® Junior (E. purpurea extract) | 3 or 5 tablets daily (1200 or 2000 mg extract) | Until symptoms resolve, max 10 days | Duration of cold episodes | 5 tablets/day reduced duration by up to 1.7 days vs. 3 tablets/day | < 0.02 |
| Schulten et al. (2001)[7] | Echinacin® EC31J0 (E. purpurea herba) | Not specified | Not specified | Days of illness with a complete picture of the common cold | Median duration: 6.0 days vs. 9.0 days | 0.0112 |
Table 2: Efficacy of this compound Preparations in the Prevention of the Common Cold
| Study (Year) | This compound Preparation | Dosage | Duration of Prophylaxis | Primary Outcome Measure(s) | Results (this compound vs. Placebo) | p-value |
| Jawad et al. (2012)[8] | Echinaforce® (E. purpurea extract) | 0.9 ml, 3 times daily | 4 months | Number and duration of cold episodes | Reduced total number of cold episodes and cumulated episode days | < 0.05 |
| Kolev et al. (2021)[9] | Echinaforce® (E. purpurea extract) | 2400 mg daily | 5 months (in cycles) | Number of positive viral swabs (including SARS-CoV-2) | Reduced risk of viral respiratory tract infections | 0.03 (for SARS-CoV-2) |
| David & Cunningham (2019)[10] | Various this compound preparations (Meta-analysis) | Varied | Varied | Incidence of upper respiratory tract infections | Risk Ratio: 0.78 (95% CI 0.68-0.88) | < 0.001 |
II. Detailed Experimental Protocols
The design and execution of clinical trials for this compound preparations are critical for obtaining reliable efficacy data. Below are detailed methodologies from key experiments.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for Common Cold Treatment (Adapted from Goel et al., 2004[2])
-
Objective: To evaluate the efficacy of a standardized this compound purpurea preparation (Echinilin®) in reducing the severity and duration of the common cold.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Participants:
-
Inclusion Criteria: Healthy adults (18-65 years) with a history of two or more colds in the previous year.
-
Exclusion Criteria: Known allergies to the Asteraceae family, autoimmune diseases, pregnancy, or lactation.
-
-
Intervention:
-
This compound Group: Echinilin® liquid extract containing standardized concentrations of alkamides, cichoric acid, and polysaccharides.
-
Placebo Group: A liquid formulation identical in taste, color, and consistency to the active treatment.
-
-
Dosage and Administration: Participants were instructed to begin treatment at the onset of the first cold symptom. On day 1, ten doses were consumed, followed by four doses per day on subsequent days for a total of 7 days.
-
Outcome Measures:
-
Primary: Daily symptom scores rated on a 10-point scale (0=minimum, 9=maximum) for a panel of common cold symptoms.
-
Secondary: Duration of the cold, self-assessed global impression of efficacy.
-
-
Data Analysis: Comparison of total daily symptom scores between the two groups using appropriate statistical tests (e.g., t-test or Mann-Whitney U test).
Protocol 2: Prophylactic, Randomized, Double-Blind, Placebo-Controlled Trial (Adapted from Jawad et al., 2012[2][8])
-
Objective: To assess the safety and efficacy of an this compound purpurea extract (Echinaforce®) for the long-term prevention of common cold episodes.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants:
-
Inclusion Criteria: Healthy adults (≥18 years) experiencing at least two colds per year.
-
Exclusion Criteria: Pregnancy, breastfeeding, known autoimmune diseases, or allergies to plants of the composite family.
-
-
Intervention:
-
This compound Group: Echinaforce® alcoholic extract of freshly harvested E. purpurea (95% herba and 5% root).
-
Placebo Group: A formulation matched for color, smell, and taste.
-
-
Dosage and Administration: Participants took 0.9 ml of the assigned treatment three times daily for a continuous period of 4 months.
-
Outcome Measures:
-
Primary: Total number of cold episodes and the cumulative number of days with cold symptoms.
-
Secondary: Use of concomitant pain-killer medication, incidence of adverse events. Nasal secretions were collected during acute colds for virological analysis.
-
-
Data Analysis: Statistical comparison of the number of cold episodes and duration between the groups using methods such as chi-square tests.
III. Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating an this compound preparation for the treatment of the common cold.
Immunomodulatory Signaling Pathway
This compound preparations are believed to exert their effects, in part, by modulating the immune response to viral infections. One of the key pathways implicated is the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascade. The diagram below illustrates the putative mechanism by which this compound constituents may influence this pathway.
IV. Conclusion
The clinical evaluation of this compound preparations for respiratory infections has yielded a heterogeneous body of evidence, likely due to variations in study design, the specific this compound species and parts of the plant used, extraction methods, and dosage regimens. The presented data and protocols highlight the importance of standardized preparations and rigorous, well-controlled clinical trial designs. Future research should continue to focus on dose-response relationships and the correlation of clinical outcomes with specific phytochemical profiles. The elucidation of the precise molecular mechanisms, such as the modulation of the TLR4/NF-κB pathway, will be crucial for the rational development of effective and consistent this compound-based therapies. This guide serves as a foundational resource for researchers to build upon, fostering the design of more robust and informative clinical trials in this area.
References
- 1. Phytochemistry, Mechanisms, and Preclinical Studies of this compound Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound purpurea and Alkylamides on Respiratory Virus Replication and IL-8 Expression In Vitro | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound purpurea (L.) Moench modulates human T-cell cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review on the effects of this compound supplementation on cytokine levels: Is there a role in COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of this compound in the management and prevention of acute respiratory tract infections in children: A systematic review of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of this compound in upper respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Echinacea Quality Control
For Researchers, Scientists, and Drug Development Professionals
The quality control of Echinacea products is critical to ensuring their safety and efficacy. This guide provides a comparative overview of three common analytical methods used for the quality control of this compound species: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The cross-validation of these methods is essential for robust and reliable quality assessment.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quality control depends on the specific analytical goal, such as identification, quantification of marker compounds, or overall quality assessment. The following tables summarize key validation parameters for HPLC, HPTLC, and UV-Vis methods based on published data.
Table 1: Comparison of HPLC and UV-Vis Method Validation Parameters for this compound Analysis
| Parameter | HPLC (for specific phenolic compounds) | UV-Vis (for total phenolic content) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.003–0.071 µg/mL for various compounds[1] | 33.33 µg/mL for this compound extract[2] |
| Limit of Quantification (LOQ) | 0.010–0.216 µg/mL for various compounds[1] | 100 µg/mL for this compound extract[2] |
| Accuracy (Recovery) | 90-114%[3] | Not explicitly stated in the provided results |
| Precision (%RSD) | 1.04-5.65%[3] | < 2%[4] |
| Specificity | High (separates individual compounds) | Low (measures total phenolic content) |
Table 2: Characteristics of HPTLC for this compound Quality Control
| Feature | HPTLC |
| Primary Application | Identification, fingerprinting, detection of adulterants |
| Advantages | High sample throughput, cost-effective, rapid method development[5] |
| Key Parameters | Rf values of marker compounds, fingerprint chromatogram |
| Validation | Focuses on specificity, stability, and reproducibility of the fingerprint |
Experimental Protocols
Detailed and validated protocols are fundamental for reproducible results. The following sections outline typical experimental procedures for HPLC, HPTLC, and UV-Vis analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Phenolic Compounds
This method is suitable for the quantification of specific phenolic compounds like caftaric acid, chlorogenic acid, cynarin, echinacoside, and cichoric acid.[3]
1. Sample Preparation (Extraction):
-
Weigh 125 mg of ground this compound raw material.
-
Add 25 mL of methanol-water (60:40, v/v) as the extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Filter the suspension through a 0.2 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% o-Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Detection: UV detector at 330 nm.[5]
-
Injection Volume: 10 µL.[2]
High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting
This method is used for the identification of this compound species and to distinguish them from common adulterants based on their chemical fingerprint.
1. Sample Preparation:
-
Mix 1 g of powdered this compound root with 10 mL of dichloromethane.
-
Sonicate for 10 minutes and then centrifuge.
-
Use the supernatant as the test solution.
2. HPTLC Conditions:
-
Stationary Phase: HPTLC silica gel plates.
-
Mobile Phase: A mixture of methyl ethyl ketone, formic acid, and water.
-
Application: Apply samples as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber.
-
Visualization: View under UV light at 254 nm and 366 nm, and after derivatization with a suitable reagent.
UV-Vis Spectrophotometry for Total Phenolic Content
This method provides a quantitative measure of the total phenolic compounds in an this compound extract.
1. Sample Preparation:
-
Prepare an extract of the this compound sample.
-
Take 0.2 mL of the extract and mix it with 2 mL of Folin-Ciocalteu reagent.
-
After 5 minutes, add 1.8 mL of 7.5% sodium carbonate solution.
2. Measurement:
-
Measure the absorbance of the solution at 750 nm using a UV-Vis spectrophotometer.
-
Quantify the total phenolic content by using a calibration curve prepared with a gallic acid standard. The results are typically expressed as mg of gallic acid equivalents (GAE).[6]
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable and reliable results for the quality control of this compound. The following diagram illustrates a general workflow for the cross-validation process.
References
- 1. Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Combined Methodology for Assessing the Total Quality Control of Herbal Medicinal Products – Application to Oleuropein Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Major Phenolic Compounds in this compound spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Phenolic Constituents in this compound Raw Materials and Dietary Supplements by HPLC-UV: Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Echinacea Extracts on Immune Cell Proteomes: A Guide for Researchers
For Immediate Release
This guide offers a comparative overview of the immunomodulatory effects of various Echinacea extracts on immune cells, tailored for researchers, scientists, and professionals in drug development. While direct comparative proteomic studies are not extensively available in the public domain, this document synthesizes findings from multiple studies to highlight the differential impacts of extracts from various this compound species and plant parts. The information is presented to facilitate further research and development in the field of immunomodulation.
Comparative Immunomodulatory Effects of this compound Extracts
Different species of this compound and extracts derived from different parts of the plant (roots, leaves, stems, and flowers) elicit varied responses in immune cells. These differences are often attributed to the varying concentrations of bioactive compounds such as alkamides, caffeic acid derivatives (like cichoric acid), and polysaccharides.
Effects on Dendritic Cells (DCs)
Dendritic cells, as potent antigen-presenting cells, are crucial for initiating adaptive immune responses. Studies on human and murine DCs reveal that this compound purpurea extracts can modulate their maturation and function in a manner dependent on the plant part used.
| Treatment | Immune Cell Type | Key Findings | Reference |
| E. purpurea Butanol Fraction (Stems & Leaves) | Human Dendritic Cells | Increased expression of antioxidant and cytoskeletal proteins. | [1][2] |
| E. purpurea Root Extract (Polysaccharide-rich) | Murine Bone Marrow-Derived DCs | Upregulation of MHC class II, CD86, and CD54. Increased production of IL-6 and TNF-α. | [3] |
| E. purpurea Leaf Extract (Alkylamide-rich) | Murine Bone Marrow-Derived DCs | Inhibition of MHC class II, CD86, and CD54 expression. Inhibition of cyclooxygenase-2 (COX-2) activity. | [3] |
Effects on Macrophages
Macrophages are key players in the innate immune response, involved in phagocytosis and cytokine production. Different this compound species and their extracts have demonstrated distinct effects on macrophage activation and inflammatory responses.
| Treatment | Immune Cell Type | Key Findings | Reference |
| E. purpurea Aqueous Extract (Flowers) | Human Monocyte-Derived Macrophages | Strongest induction of IL-6 and TNF-α production compared to leaf and root extracts. | [4][5] |
| E. purpurea Aqueous Extract (Leaves) | Human Monocyte-Derived Macrophages | Moderate induction of IL-6 and TNF-α. | [4][5] |
| E. purpurea Aqueous Extract (Roots) | Human Monocyte-Derived Macrophages | Weaker induction of IL-6 and TNF-α compared to flower and leaf extracts. | [4][5] |
| E. pallida Alcohol Extract | Murine Macrophage Cell Line (RAW 264.7) | Most potent inhibitor of nitric oxide (NO) production among the three tested species. | |
| E. angustifolia & E. purpurea Alcohol Extracts | Murine Macrophage Cell Line (RAW 264.7) | Significant inhibition of NO production. | |
| E. purpurea Polysaccharide-Enriched Extract | Murine Bone Marrow-Derived Macrophages | Polarization of macrophages towards the M1 phenotype, dependent on the JNK signaling pathway. | [6] |
Experimental Protocols
This section provides a representative methodology for the comparative analysis of this compound extracts on immune cells, based on protocols described in the cited literature.
Preparation of this compound Extracts
-
Plant Material : Obtain authenticated and standardized plant materials of the desired this compound species (e.g., E. purpurea, E. angustifolia) and parts (roots, stems, leaves, flowers).
-
Drying and Grinding : Lyophilize the plant material and grind it into a fine powder.
-
Extraction :
-
Aqueous Extraction : Suspend the powdered plant material in deionized water, stir at a specified temperature and duration, centrifuge to pellet solid debris, and filter the supernatant. Lyophilize the filtered extract to obtain a powder.
-
Solvent Extraction (e.g., Butanol Fraction) : Perform a series of solvent extractions. For instance, extract the powdered material with methanol, followed by partitioning with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction is then collected.
-
-
Quantification and Standardization : Characterize the chemical composition of the extracts using techniques like High-Performance Liquid Chromatography (HPLC) to quantify key bioactive compounds (e.g., alkamides, cichoric acid).
Immune Cell Culture and Treatment
-
Cell Source : Isolate primary immune cells (e.g., human peripheral blood mononuclear cells for DC generation, or murine bone marrow for DC and macrophage generation) or use established immune cell lines (e.g., RAW 264.7 macrophages).
-
Cell Culture : Culture the cells in appropriate media and conditions. For primary cells, differentiate them into the desired cell type (e.g., immature DCs) using specific cytokines (e.g., GM-CSF and IL-4).
-
Treatment : Treat the cultured immune cells with various concentrations of the prepared this compound extracts or a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 4, 12, or 24 hours).
Proteomic Analysis
-
Protein Extraction : After treatment, harvest the cells and lyse them in a buffer containing detergents (e.g., SDS) and protease inhibitors to extract total proteins.
-
Protein Quantification : Determine the protein concentration in each sample using a standard assay (e.g., BCA assay).
-
Two-Dimensional Gel Electrophoresis (2-DE) :
-
Isoelectric Focusing (IEF) : Separate proteins in the first dimension based on their isoelectric point (pI) on an IPG strip.
-
SDS-PAGE : Separate the proteins in the second dimension based on their molecular weight on an SDS-polyacrylamide gel.
-
-
Gel Staining and Imaging : Stain the gels with a fluorescent or colorimetric dye (e.g., SYPRO Ruby) and acquire high-resolution images of the gels.
-
Image Analysis : Use specialized software to detect protein spots, quantify their intensities, and identify spots with statistically significant changes in expression between different treatment groups.
-
Protein Identification by Mass Spectrometry (MS) :
-
Spot Excision and Digestion : Excise the protein spots of interest from the gel and perform in-gel digestion with trypsin.
-
MALDI-TOF/TOF MS : Analyze the resulting peptides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry to obtain a peptide mass fingerprint and to sequence selected peptides (MS/MS).
-
-
Database Searching : Search the obtained mass spectra against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical experimental workflow and a key signaling pathway involved in the immunomodulatory effects of this compound extracts.
Caption: Experimental workflow for comparative analysis of this compound extracts.
Caption: Implicated MAPK and NF-κB signaling pathways in immune cells.
References
- 1. Genomics and proteomics of immune modulatory effects of a butanol fraction of this compound purpurea in human dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics and proteomics of immune modulatory effects of a butanol fraction of this compound purpurea in human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound purpurea extracts modulate murine dendritic cell fate and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Evaluation of this compound purpurea Extracts as Immunostimulants: Impact on Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound purpurea Extract Polarizes M1 Macrophages in Murine Bone Marrow-Derived Macrophages Through the Activation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Echinacea extraction techniques
A Head-to-Head Comparison of Echinacea Extraction Techniques
This guide provides a detailed, objective comparison of various extraction techniques for this compound species, tailored for researchers, scientists, and drug development professionals. The analysis is supported by experimental data from peer-reviewed studies, focusing on the yield of key bioactive compounds, including alkamides and phenolic derivatives.
Introduction to this compound Bioactives
This compound species, particularly E. purpurea, E. angustifolia, and E. pallida, are rich in bioactive compounds renowned for their immunomodulatory and anti-inflammatory properties. The primary classes of active constituents include:
-
Alkamides (or Alkylamides): These lipophilic compounds are known for their immunomodulatory effects, partly through interaction with cannabinoid receptor type 2 (CB2).[1] They are considered key markers for the quality and potency of this compound preparations.[2]
-
Phenolic Compounds: This group includes caffeic acid derivatives such as caftaric acid, chicoric acid, and echinacoside.[1][3] These compounds contribute significantly to the antioxidant and anti-inflammatory activity of the extracts.[4]
-
Polysaccharides: High molecular weight polysaccharides also contribute to the immunostimulant effects of this compound.[1][5]
The choice of extraction technique profoundly impacts the final phytochemical profile and, consequently, the therapeutic efficacy of the extract. This guide compares conventional and modern "green" extraction methods.
Quantitative Comparison of Extraction Techniques
The efficiency of an extraction method is determined by its ability to yield a high concentration of the desired bioactive compounds. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Phenolic Compound Yields
| Extraction Technique | Plant Part & Species | Solvent | Key Parameter(s) | Total Phenolics Yield | Key Compound Yield | Reference |
| Maceration | E. purpurea Flowers | Glycerol | 3 days maceration | 2796.94 mg/100g DW | - | [6] |
| Maceration | E. purpurea Flowers | 5% Acetic Acid | 3 days maceration | 1696.05 mg/100g DW | - | [6] |
| Maceration | E. purpurea Leaves | 40% Ethanol | 3 days maceration | 1022.43 mg/100g DW | - | [6] |
| Maceration | E. purpurea Roots | 40% Ethanol | 3 days maceration | 1011.32 mg/100g DW | - | [6] |
| Microwave-Assisted (MAE) | E. purpurea Aerial Parts | 80% Methanol | - | - | Caftaric Acid: 1.81% (w/w)Chicoric Acid: 6.19% (w/w) | [7] |
| Conventional (CE) | E. purpurea Aerial Parts | 80% Methanol | - | - | Caftaric Acid: 1.19% (w/w)Chicoric Acid: 1.35% (w/w) | [7] |
| Ultrasound-Assisted (UAE) | E. purpurea Aerial Parts | 90% Glycerol/Water | 70°C, 40 min, 72W | Superior to maceration | Cichoric Acid: up to 155.31 µg/mL | [8] |
DW: Dry Weight
Table 2: Comparison of Alkamide Yields
| Extraction Technique | Plant Part & Species | Key Parameter(s) | Total Alkamide Yield | Notes | Reference |
| Supercritical Fluid (SFE) | E. angustifolia Dried Roots | Increased Temp & Pressure | Highest Yield | Yield increased with both temperature (45-60°C) and pressure (34-55 MPa). | [9][10] |
| Supercritical Fluid (SFE) | E. angustifolia Fresh Roots | Increased Temp, Decreased Pressure | Lower Yield | Yield increased with temperature but decreased with pressure. | [9][10] |
| Microwave-Assisted (MAE) | E. purpurea Aerial Parts | 80% Methanol | 0.33% (w/w) | MAE was 1.3 times more efficient than conventional extraction. | [7] |
| Conventional (CE) | E. purpurea Aerial Parts | 80% Methanol | 0.25% (w/w) | - | [7] |
| Ethanolic Maceration | E. purpurea Dry Roots | 1:5 & 1:11 (w:v) ratios | Similar total dissolved solids | Differences observed in quantities of specific alkamides. | [2][11] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are critical for scientific comparison. Below are methodologies for the key extraction techniques discussed.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing different extraction methods, from raw plant material to final analysis.
Maceration (Conventional Solvent Extraction)
This protocol is based on the study by Vogrincic et al.[6]
-
Plant Material: Dried and powdered this compound purpurea flowers, leaves, or roots.
-
Solvent-to-Solid Ratio: For flowers and leaves, 2.5 g of plant material is combined with 70 mL of solvent (1:28 w/v). For roots, 7 g is combined with 50 mL of solvent (1:7.14 w/v).[6]
-
Solvents: A range of solvents can be compared, such as 40% ethanol, glycerol, and 5% acetic acid.[6]
-
Procedure: The plant material is mixed with the solvent in an open flask and left to macerate at room temperature.
-
Duration: Samples can be taken at various time points (e.g., 3, 6, and 9 days) to evaluate the effect of maceration time.[6]
-
Processing: After maceration, the mixture is filtered, and the solvent is evaporated to yield the crude extract.
Supercritical Fluid Extraction (SFE)
This protocol is adapted from the methodology described by Sun et al.[9][10]
-
Plant Material: Dried and ground this compound angustifolia roots.
-
Apparatus: A supercritical fluid extractor.
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Procedure: The ground root material is packed into the extraction vessel. Supercritical CO2 is then passed through the material.
-
Parameters:
-
Temperature: Varied between 45°C and 60°C.
-
Pressure: Varied between 34 MPa and 55 MPa.
-
-
Processing: The extract, rich in lipophilic compounds like alkamides, is collected after depressurization of the CO2. The study found that for dried roots, alkamide yield increased with both temperature and pressure.[9][10]
Microwave-Assisted Extraction (MAE)
This protocol is based on the comparative study by Mohamed et al.[7]
-
Plant Material: Dried aerial parts of this compound purpurea.
-
Solvent: 80% Methanol.
-
Procedure: The plant material is mixed with the solvent in a vessel suitable for microwave extraction.
-
Apparatus: A laboratory microwave extraction system.
-
Parameters: The specific power and time settings would be optimized for the equipment used. The key advantage noted was a significant reduction in extraction time and solvent volume compared to conventional methods.[7]
-
Comparison: A parallel conventional extraction (reflux or maceration) is run using the same plant material, solvent, and solvent-to-solid ratio to serve as a baseline for comparison.
Ultrasound-Assisted Extraction (UAE)
This protocol is adapted from the study by Uremović et al.[8]
-
Plant Material: Dried aerial parts of this compound purpurea.
-
Solvent: Glycerol-water mixtures (e.g., 90% m/m glycerol).
-
Apparatus: An ultrasonic bath or probe sonicator.
-
Optimized Parameters:
-
Temperature: 70°C
-
Ultrasound Power: 72 W
-
Duration: 40 minutes
-
-
Procedure: The plant material is suspended in the glycerol-water mixture and subjected to ultrasonic waves under the specified conditions.
-
Outcome: This "green" technique was shown to be superior to traditional maceration, achieving higher yields of phenolic acids in a much shorter time.[8]
Mechanism of Action: Key Signaling Pathways
This compound extracts exert their immunomodulatory and anti-inflammatory effects by modulating complex intracellular signaling pathways. Bioactive compounds like alkamides and phenolic acids can inhibit pro-inflammatory signals and activate immune responses.
The diagram below outlines the primary signaling pathways targeted by this compound constituents.
This compound's anti-inflammatory action is largely attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) pathway.[12][13] In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli (like LPS from bacteria) activate pathways like TLR4 and MAPK, leading to the degradation of IκB.[12][14][15] This frees NF-κB to enter the nucleus and trigger the expression of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2.[14][15]
This compound bioactives intervene at several points:
-
Polysaccharides can inhibit the activation of Toll-like Receptor 4 (TLR4).[13]
-
Alkamides have been shown to inhibit the MAPK and IKK pathways, preventing the degradation of IκB and thus keeping NF-κB inactive.[1] They also exhibit immunomodulatory effects by activating the CB2 receptor.[1]
Conclusion and Recommendations
The selection of an optimal extraction technique for this compound depends on the target bioactive compounds and the intended application.
-
For High Alkamide Yields (Lipophilic): Supercritical Fluid Extraction (SFE) with CO2 is a highly effective and clean technique, particularly for dried root material.[9][10] Microwave-Assisted Extraction (MAE) also shows a significant advantage over conventional methods for extracting alkamides.[7]
-
For High Phenolic Yields (Hydrophilic): Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are superior to traditional maceration, offering higher yields in shorter times with less solvent.[7][8] For conventional methods, the choice of solvent is critical, with glycerol and hydro-alcoholic solutions showing high efficacy.[6]
-
"Green" Chemistry and Efficiency: UAE and MAE represent environmentally friendly and efficient alternatives to conventional solvent-based methods. They reduce extraction times from days to minutes and decrease solvent consumption, making them highly suitable for industrial-scale production.[7][8][16]
For drug development and research purposes, a multi-faceted approach is recommended. Initial screening with efficient methods like MAE or UAE can quickly provide potent extracts for bioassays. For targeted isolation of specific lipophilic compounds like alkamides, SFE is a superior choice. Conventional maceration, while simple, is less efficient and may be more suitable for small-scale or traditional preparations where processing time is not a critical constraint.
References
- 1. This compound purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry this compound purpurea utilizing HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulators Inspired by Nature: A Review on Curcumin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Comparison of Maceration and Ultrasonication for Green Extraction of Phenolic Acids from this compound purpurea Aerial Parts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical fluid extraction of alkylamides from this compound angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. digitalgreensboro.org [digitalgreensboro.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound polysaccharide alleviates LPS-induced lung injury via inhibiting inflammation, apoptosis and activation of the TLR4/NF-κB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. On the Bioactivity of this compound purpurea Extracts to Modulate the Production of Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.cnr.it [iris.cnr.it]
Echinacea Supplementation for the Common Cold: A Comparative Analysis of Placebo-Controlled Human Studies
For Researchers, Scientists, and Drug Development Professionals
The use of Echinacea for the prevention and treatment of the common cold is widespread, yet its clinical efficacy remains a subject of considerable scientific debate. This guide provides an objective comparison of key placebo-controlled human studies to elucidate the evidence base for this compound supplementation. It delves into the quantitative outcomes, experimental methodologies of pivotal trials, and the proposed immunological signaling pathways.
Summary of Clinical Efficacy
The efficacy of this compound in preventing or treating the common cold is highly variable across studies. This variability is largely attributed to the use of different this compound species (E. purpurea, E. angustifolia, E. pallida), plant parts (roots, aerial parts), extraction methods, and dosages.
Prophylaxis (Prevention) of the Common Cold
Systematic reviews of prophylaxis trials have generally not found statistically significant evidence that this compound reduces the incidence of the common cold. However, some analyses suggest a weak positive trend. A 2014 Cochrane review, which analyzed 24 controlled clinical trials with 4,631 participants, concluded that while individual prevention trials did not show statistically significant reductions in illness occurrence, a post-hoc pooling of their results suggested a potential relative risk reduction of 10% to 20%.[1] Another meta-analysis published in The Lancet Infectious Diseases found that this compound supplementation decreased the odds of developing a common cold by 58%.[2]
Treatment of the Common Cold
Evidence for the effectiveness of this compound in treating existing common cold symptoms is also mixed. The 2014 Cochrane review noted that while some studies on this compound for treatment show a weak benefit over placebo, the overall evidence for clinically relevant effects is weak.[1] Of six treatment trials that reported on the duration of colds, only two demonstrated a significant effect of this compound compared to placebo.[1] The meta-analysis by Shah et al. (2007), however, reported a significant reduction in the duration of the common cold by an average of 1.4 days with this compound use.[2]
Quantitative Data from Key Meta-Analyses
The following tables summarize the quantitative data from two major meta-analyses on the efficacy of this compound for the common cold. It is important to note the heterogeneity among the pooled studies.
Table 1: Meta-Analysis of this compound for Common Cold Prophylaxis and Treatment (Shah et al., 2007) [2]
| Outcome Measure | Result | 95% Confidence Interval | Statistical Significance (p-value) |
| Incidence of Colds | 58% reduction in odds (Odds Ratio: 0.42) | 0.25 to 0.71 | <0.001 |
| Duration of Colds | 1.4 days reduction | -2.24 to -0.64 days | 0.01 |
Table 2: Cochrane Review Findings (Karsch-Völk et al., 2014) [1]
| Study Type | Outcome | Key Findings |
| Prevention | Incidence of at least one cold episode | No statistically significant difference in individual trials. Post-hoc pooling suggests a possible 10-20% relative risk reduction.[1] |
| Treatment | Duration of cold | Overall evidence for clinically relevant treatment effects is weak. Only two of six trials reporting duration showed a significant effect.[1] |
Experimental Protocols of Key Placebo-Controlled Trials
The methodologies of clinical trials investigating this compound vary significantly. Below are the detailed protocols of several frequently cited studies.
Table 3: Detailed Methodologies of Key this compound Clinical Trials
| Study | This compound Preparation | Dosage | Treatment/Prophylaxis Protocol | Primary Outcome Measures | Key Findings |
| Taylor et al. (2003) | This compound purpurea fresh-pressed juice of aerial parts (Echinagard™) | Children 2-5 yrs: 7.5 mL twice daily for 3 days, then 7.5 mL once daily. Children 6-11 yrs: 15 mL twice daily for 3 days, then 15 mL once daily. | Treatment of acute upper respiratory tract infections (URIs) for a maximum of 10 days. | Duration and severity of URI symptoms, adverse events. | No significant difference in duration or severity of URIs compared to placebo. An increased risk of rash was observed in the this compound group. |
| Goel et al. (2004) | Standardized this compound purpurea extract (Echinilin™), containing alkamides, cichoric acid, and polysaccharides. | 10 doses (5 mL each) on the first day of a cold, then 4 doses daily for the next 6 days. | Treatment of naturally acquired common cold. | Total daily symptom scores. | A 23.1% lower total daily symptom score in the this compound group compared to placebo. |
| Brinkeborn et al. (1999) | This compound purpurea fresh plant extract (Echinaforce®), 95% aerial parts and 5% root. | Two tablets taken three times daily for up to 7 days. | Treatment of acute common cold. | Reduction of a complaint index based on 12 cold symptoms. | Echinaforce® was significantly more effective than placebo in reducing cold symptoms. |
| Turner et al. (2005) | Three different extracts of this compound angustifolia root (supercritical CO2, 60% ethanol, 20% ethanol). | 300 mg equivalent of root per dose, three times daily. | Prophylaxis (7 days before) and treatment (5 days after) of experimental rhinovirus infection. | Rate of infection and severity of symptoms. | No significant effect on the rate of infection or the severity of symptoms compared to placebo. |
| Jawad et al. (2012) | This compound purpurea fresh plant extract (Echinaforce®), 95% aerial parts and 5% root. | 0.9 mL three times daily. | Prevention of common cold episodes over a 4-month period. | Total number of cold episodes, cumulative duration of episodes. | Reduced the total number of cold episodes and the cumulative duration of episodes. Particularly effective against enveloped viruses. |
Proposed Immunomodulatory Signaling Pathways
This compound's purported effects on the immune system are thought to be mediated through the modulation of various signaling pathways in immune cells such as macrophages and dendritic cells. Key bioactive compounds like alkamides and polysaccharides are believed to interact with cellular receptors, leading to a cascade of downstream signaling events.
Caption: Proposed immunomodulatory signaling pathways activated by this compound.
Experimental Workflow of a Typical Placebo-Controlled Trial
The design of a randomized, double-blind, placebo-controlled trial is the gold standard for assessing the efficacy of interventions like this compound supplementation. The following diagram illustrates a typical workflow for such a study.
Caption: Typical workflow of a randomized placebo-controlled this compound trial.
Conclusion
For drug development professionals, the key takeaway is the critical importance of standardization of this compound extracts. Future clinical trials should use well-characterized preparations with defined concentrations of key bioactive compounds (e.g., alkamides, cichoric acid, polysaccharides) to yield more consistent and interpretable results. Further research into the specific mechanisms of action of these compounds on the signaling pathways of the immune system will be invaluable for the development of effective, evidence-based immunomodulatory therapies derived from this compound.
References
A Comparative Guide to the Phytochemical Profiles of Echinacea Extracts and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The genus Echinacea, encompassing species like this compound purpurea, this compound angustifolia, and this compound pallida, is a cornerstone of herbal medicine, renowned for its immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2][3] The therapeutic effects of this compound extracts are not attributed to a single compound but rather to the synergistic interplay of a complex mixture of bioactive phytochemicals.[4] This guide provides a comprehensive comparison of the phytochemical profiles of various this compound extracts and correlates them with their observed biological activities, supported by experimental data and detailed methodologies.
The primary classes of bioactive compounds found in this compound include alkamides, caffeic acid derivatives (such as cichoric acid, caftaric acid, and echinacoside), polysaccharides, and flavonoids.[1][5][6] The concentration and composition of these compounds vary significantly depending on the species, plant part used (roots, leaves, flowers), and extraction method.[5][6][7]
Phytochemical Composition of this compound Extracts
The following table summarizes the quantitative analysis of key phytochemicals in different this compound species and extracts, as reported in various studies.
| This compound Species & Plant Part | Extraction Solvent/Method | Key Phytochemicals | Concentration | Reference |
| E. purpurea (leaves) | Hydroalcoholic | Caftaric Acid | 4.48 mg/mL | [8] |
| Chlorogenic Acid | 0.08 mg/mL | [8] | ||
| Caffeic Acid | 1.20 mg/mL | [8] | ||
| Echinacoside | 3.58 mg/mL | [8] | ||
| Chicoric Acid | 7.09 mg/mL | [8] | ||
| E. purpurea & E. angustifolia (commercial extract C) | Hydroalcoholic | Total Phenols | 137.5 ± 2.3 mEAG/mL | [9] |
| Total Flavonoids | 0.62 ± 0.02 mEQ/mL | [9] | ||
| Caffeic Acid | 0.048 mg/L | [9] | ||
| E. angustifolia (root) | Hydroalcoholic (85% ethanol) | Total Polyphenols | 50.36 ± 3.99 mg GAE/g of dried extract | [10] |
| Polysaccharides | 17.32 ± 1.33 mg Glu/g DW | [10] | ||
| E. purpurea (various parts) | Ethanolic, Dichloromethanolic, Aqueous | Caftaric acid, chlorogenic acid, caffeic acid, chicoric acid | Present in all extracts | [11] |
| E. laevigata (flowers) | Ethanolic | Caftaric acid | Most abundant compound | [12] |
Correlation with Biological Activity
The distinct phytochemical profiles of this compound extracts directly influence their biological activities. The following sections and tables provide a comparative overview of their antioxidant, anti-inflammatory, and immunomodulatory effects.
Antioxidant Activity
The antioxidant capacity of this compound extracts is largely attributed to their phenolic content, particularly caffeic acid derivatives.[13][14] Different assays are used to evaluate this activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity).
| This compound Species & Extract | Assay | Results | Reference |
| E. pallida root extract | DPPH | Highest scavenging activity compared to E. angustifolia and E. purpurea | [13] |
| E. pallida root methanol extract | ABTS | Highest inhibitory activity, followed by E. angustifolia and E. purpurea | [13] |
| E. purpurea aerial parts | ORAC | 2633 µmol Trolox/g (highest among tested parts and species) | [15] |
| E. angustifolia root extract | ORAC | 245.3 µmol Trolox/g (lowest among tested parts and species) | [15] |
| Commercial Extract C (E. purpurea & E. angustifolia) | DPPH | Correlated with higher phenol and flavonoid content | [9] |
Anti-inflammatory and Immunomodulatory Activity
The anti-inflammatory and immunomodulatory effects of this compound are mediated by various phytochemicals, including alkamides, polysaccharides, and caffeic acid derivatives.[11][16] These compounds can modulate the production of cytokines, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α), and influence inflammatory pathways.[1][11][12]
| This compound Species, Plant Part & Extract | Biological Model | Key Findings | Reference |
| E. purpurea Flower Dichloromethanolic Extract (DE-F) | LPS-stimulated human macrophages | Significant reduction in IL-1β production (72.7 ± 15.0%) | [11] |
| E. purpurea Leaf Dichloromethanolic Extract (DE-L) | LPS-stimulated human macrophages | Significant reduction in IL-6 production (81.1 ± 6.7%) | [11] |
| E. purpurea Root Dichloromethanolic Extract (DE-R) | LPS-stimulated human macrophages | Demonstrated the strongest anti-inflammatory activity overall | [16] |
| Commercial Extract B (E. purpurea aerial parts) | Paw edema model (in vivo) | Decreased edema by 40% on day 2, similar to indomethacin | [9] |
| E. laevigata Flower and Leaf Extracts | Human peripheral blood mononuclear cells | Augmented TNF and IL-10 production | [12] |
| E. angustifolia Root Hydroalcoholic Extract | 3T3-L1 cells | Reduced expression of proinflammatory cytokines and promoted wound closure proteins like TGF-β1 | [10] |
Experimental Protocols
Phytochemical Analysis: High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation, identification, and quantification of phytochemicals like caffeic acid derivatives and alkamides in this compound extracts.[2][3]
-
Sample Preparation:
-
Accurately weigh about 500 mg of the dried this compound extract.
-
Add 20 mL of a solvent mixture (e.g., ethanol:water:formic acid, 60:40:1).
-
Extract the sample by vortexing for 5 minutes, followed by sonication for 20 minutes, and then rotating overnight.
-
Centrifuge the mixture at approximately 1600 x g for 5 minutes.
-
Dilute the supernatant to a final volume of 25 mL with the extraction solvent.
-
Filter the final solution through a 0.45-µm PTFE filter before injection into the HPLC system.[17]
-
-
Chromatographic Conditions (Example for Caffeic Acid Derivatives):
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of two solvents, typically (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength suitable for the compounds of interest (e.g., 330 nm for caffeic acid derivatives).
-
Quantification: Based on a calibration curve generated from pure standards of the target compounds (e.g., caftaric acid, chicoric acid, echinacoside).[8]
-
Biological Activity Assay: DPPH Radical Scavenging Activity
This assay is a common and relatively simple method to assess the antioxidant potential of plant extracts.
-
Principle: The DPPH method is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes the violet color of the DPPH solution to fade, and the change in absorbance is measured spectrophotometrically.[9]
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the this compound extract in methanol.
-
In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of the extract solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
A control is prepared using methanol instead of the extract.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Biological Activity Assay: Measurement of Cytokine Production in Macrophages
This protocol is used to evaluate the anti-inflammatory or immunomodulatory effects of this compound extracts.
-
Cell Culture:
-
Culture human monocyte-derived macrophages (or a suitable macrophage cell line like RAW 264.7) in an appropriate culture medium.
-
Seed the cells in multi-well plates and allow them to adhere.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound extract for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production. A negative control (no LPS) and a positive control (LPS only) should be included.
-
Incubate the cells for a period sufficient for cytokine release (e.g., 24 hours).
-
-
Quantification of Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The results are typically expressed as the percentage of inhibition of cytokine production compared to the LPS-stimulated control.[11][16]
-
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for assessing the anti-inflammatory activity of this compound extracts.
Caption: Inhibition of the NF-κB signaling pathway by this compound alkamides.
References
- 1. Phytochemistry, Mechanisms, and Preclinical Studies of this compound Extracts in Modulating Immune Responses to Bacterial and Viral Infections: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound purpurea: Pharmacology, phytochemistry and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound purpurea: Pharmacology, phytochemistry and analysis methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on phytochemical, antioxidant, anti-inflammatory, hypoglycaemic and antiproliferative activities of this compound purpurea and this compound angustifolia extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. On the Bioactivity of this compound purpurea Extracts to Modulate the Production of Inflammatory Mediators [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound purpurea Fractions Represent Promising Plant-Based Anti-Inflammatory Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A strategy for test article selection and phytochemical characterization of this compound purpurea extract for safety testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Echinacea for the Common Cold: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
The use of Echinacea for the prevention and treatment of the common cold remains a topic of significant interest and debate within the scientific community. Numerous clinical trials have been conducted, leading to several meta-analyses aiming to synthesize the evidence. This guide provides a comparative overview of two prominent meta-analyses, offering a detailed examination of their findings, methodologies, and the implications for future research and development.
Quantitative Data Summary
The efficacy of this compound in preventing and treating the common cold has been a subject of extensive research, with meta-analyses offering a consolidated view of the evidence. Two key analyses, one by Shah et al. (2007) and a Cochrane review by Karsch-Völk et al. (2014), present differing perspectives on the herb's effectiveness.
In contrast, the Cochrane review by Karsch-Völk et al., which included 24 controlled clinical trials with 4631 participants, concluded that the overall evidence for a clinically relevant treatment effect is weak.[1] Due to significant differences in the this compound preparations and methodologies across the trials, the authors refrained from pooling all data.[1] For prevention, they found no statistically significant reduction in illness occurrence, although they noted a consistent trend towards a small preventive effect.[1] A post-hoc pooling of results for prevention suggested a potential relative risk reduction of 10% to 20%.[1] For treatment, only two of the six trials that reported on cold duration showed a significant effect of this compound over placebo.[1]
The following table summarizes the key quantitative findings from these two meta-analyses:
| Feature | Shah et al. (2007) | Karsch-Völk et al. (2014) (Cochrane Review) |
| Number of Included Studies | 14 | 24 |
| Total Number of Participants | Not explicitly stated, but data from 1,356 subjects for incidence and 1,630 for duration were analyzed. | 4,631 |
| Primary Outcome: Prevention | Odds Ratio (OR) of 0.42 (95% CI 0.25–0.71), indicating a 58% decreased odds of developing a cold. | No statistically significant difference in the number of patients with at least one cold episode. A post-hoc analysis suggested a 10-20% relative risk reduction. |
| Primary Outcome: Treatment | Weighted Mean Difference (WMD) of -1.44 days (95% CI -2.24 to -0.64), indicating a reduction in cold duration. | Overall evidence for clinically relevant treatment effects is weak. Only 2 of 6 trials on duration showed a significant effect. |
| Key Subgroup Findings | Significant reductions in incidence were maintained for Echinaguard/Echinacin use and when used with supplements. | Evidence from seven trials was available for preparations based on the aerial parts of this compound purpurea. |
Experimental Protocols
A thorough understanding of the methodologies employed in these meta-analyses is crucial for interpreting their findings. Both reviews utilized systematic approaches to identify, select, and analyze relevant clinical trials.
Shah et al. (2007)
-
Search Strategy: The authors searched MEDLINE, CINAHL (Cumulative Index to Nursing and Allied Health Literature), the Cochrane Database of Systematic Reviews, and Web of Science using the keywords 'this compound' and 'purple coneflower'. They also manually searched reference lists of retrieved articles.
-
Inclusion and Exclusion Criteria: The meta-analysis included randomized, placebo-controlled trials that evaluated this compound-containing products for the prevention or treatment of the common cold and reported data on either cold incidence or duration.
-
Data Extraction: Three independent reviewers extracted data on study design, population, interventions, and outcomes.[3]
-
Statistical Analysis: A random-effects model (DerSimonian-Laird methodology) was used to calculate pooled odds ratios for incidence and weighted mean differences for duration.[1] Heterogeneity was assessed using the Q statistic and L'Abbé plots, and publication bias was evaluated with Egger's weighted regression statistic and funnel plots.[1]
Karsch-Völk et al. (2014) (Cochrane Review)
-
Search Strategy: A comprehensive search was conducted across multiple databases, including CENTRAL, MEDLINE, EMBASE, CINAHL, and others. The search terms included 'this compound', 'black Sampson', 'coneflower', and 'Roter Sonnenhut'.[4]
-
Inclusion and Exclusion Criteria: The review included randomized controlled trials comparing mono-preparations of this compound with a placebo for the prevention or treatment of the common cold.[5]
-
Data Extraction and Quality Assessment: At least two independent reviewers assessed trial eligibility and quality, and extracted data. The Cochrane 'Risk of bias' tool was used to assess the methodological quality of the included trials.[5]
-
Data Synthesis: Due to significant clinical heterogeneity among the studies in terms of this compound preparations and outcomes, a quantitative meta-analysis of all included trials was not performed for the main analysis.[1] The authors presented the results of individual trials and conducted a post-hoc pooling for prevention outcomes.[1]
Visualizing the Evidence
To better understand the processes and findings of these meta-analyses, the following diagrams have been generated using Graphviz.
References
- 1. This compound for preventing and treating the common cold | Cochrane [cochrane.org]
- 2. Evaluation of this compound for the prevention and treatment of the common cold: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of this compound for the prevention and treatment of the common cold: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. lauracinca.com [lauracinca.com]
Safety Operating Guide
Proper Disposal of Echinacea: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Echinacea materials within a laboratory setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The guidance covers various forms of this compound waste, including raw plant materials, solvent extracts, and contaminated labware.
The primary active constituents in this compound, such as alkamides and phenolic compounds (e.g., cichoric acid), may possess biological activity. Therefore, proper inactivation and disposal are necessary to mitigate any potential environmental impact. Furthermore, solvents used for extraction, particularly ethanol, may classify the waste as hazardous due to flammability.
I. Waste Identification and Segregation
Proper segregation at the point of generation is the first and most critical step in the waste management process. All personnel handling this compound products must be trained in these procedures.
-
Raw Plant Material: Includes roots, stems, leaves, and flowers. This waste is considered biological waste.
-
Solvent-Based Extracts: Solutions containing this compound extracts. The classification of this waste depends on the solvent used. Extracts in flammable solvents (e.g., ethanol) are considered hazardous chemical waste. Aqueous extracts may be non-hazardous but should still be evaluated for biological activity.
-
Dry/Powdered Extracts: Considered chemical waste. While the dry powder itself may not be hazardous, it should be handled with care to avoid inhalation.
-
Contaminated Labware: Includes glassware, pipette tips, gloves, and paper towels that have come into contact with this compound materials. Disposal will follow the protocol for the type of material they are contaminated with (biological or chemical).
II. Disposal Procedures
-
Collection: Collect all raw plant material and items heavily contaminated with plant matter (e.g., soil) in autoclavable biohazard bags.
-
Inactivation: The primary method for inactivating biological material is steam sterilization (autoclaving). This process ensures the deactivation of bioactive compounds and sterilizes the material.
-
Autoclaving Protocol:
-
Place the loosely sealed autoclave bag in a secondary, leak-proof, and autoclavable container.
-
Ensure the bag is no more than three-quarters full to allow for steam penetration.
-
Autoclave at 121°C and 15 psi for a minimum of 60 minutes .[1] The extended time is recommended to ensure heat penetrates the dense plant material.
-
Use autoclave indicator tape with each load to verify that the required temperature has been reached.
-
-
Final Disposal: After a successful autoclave cycle, the cooled, sterilized bag can be placed in the regular laboratory trash.
1. Ethanolic and Other Flammable Solvent Extracts:
-
Hazardous Waste Classification: Extracts containing flammable solvents such as ethanol are classified as hazardous waste.
-
Collection: Collect this waste in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the solvent.
-
Labeling: The label must clearly state "Hazardous Waste," the full chemical names of the contents (e.g., "Ethanol," "this compound purpurea extract"), and the approximate percentages.
-
Storage: Store the sealed container in a designated satellite accumulation area away from ignition sources.
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management service.
2. Aqueous Extracts:
-
Evaluation: While not flammable, aqueous extracts may still contain bioactive compounds.
-
Inactivation: For an added measure of safety, especially with concentrated extracts, consider inactivation via autoclaving (if the volume is manageable and the extract does not contain volatile, hazardous chemicals) or by chemical treatment if appropriate institutional procedures exist.
-
Disposal: If deemed non-hazardous by your institution's safety office, small quantities of dilute aqueous extracts may be permissible for drain disposal with copious amounts of water, subject to local regulations. Always consult your institution's specific guidelines.
3. Dry/Powdered Extracts:
-
Collection: Collect in a sealed container, clearly labeled with the contents.
-
Disposal: This is typically disposed of as solid chemical waste. Consult your institution's chemical waste disposal procedures. Small, non-hazardous amounts may be permissible in the regular trash, but this requires verification with safety personnel.
-
Sharps (Needles, Scalpels, Glass Pasteur Pipettes): All sharps, whether contaminated with biological or chemical material, must be placed in a designated sharps container for disposal.
-
Non-Sharps Contaminated with Plant Material: Disposable items like gloves and paper towels should be placed in the autoclave bag with the raw plant material.
-
Non-Sharps Contaminated with Hazardous Extracts: These items must be collected in a designated solid hazardous waste container.
-
Glassware: Reusable glassware should be decontaminated by soaking in an appropriate disinfectant or solvent before washing. Broken glassware contaminated with biological material should be placed in a glass disposal box, autoclaved, and then disposed of. Broken glassware contaminated with hazardous chemicals must be disposed of as hazardous waste.
III. Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the disposal and handling of this compound waste.
| Parameter | Value/Condition | Relevance | Source |
| Autoclave Sterilization | 121°C at 15 psi | Standard temperature and pressure for inactivating biological waste. | [1][2] |
| Autoclave Cycle Time | Minimum 60 minutes | Recommended for dense loads like plant material to ensure full steam penetration and decontamination. | [1] |
| Alkamide Stability (in powder) | Significant reduction at 25°C and 40°C | Indicates that the primary bioactive compounds are susceptible to degradation at room and elevated temperatures. | [3] |
| Cichoric Acid Stability (in extract) | Significant decline at 25°C and 40°C | Phenolic compounds also degrade at room and elevated temperatures in extracts. | [3] |
IV. Experimental Protocols
Protocol 1: Inactivation of Raw this compound Plant Waste via Autoclaving
-
Objective: To safely sterilize and inactivate raw this compound plant material prior to disposal.
-
Materials: Autoclavable biohazard bags, secondary autoclavable containment tub, autoclave indicator tape, personal protective equipment (heat-resistant gloves, safety glasses).
-
Procedure:
-
Collect raw this compound plant waste in an autoclavable biohazard bag. Do not fill more than 3/4 full.
-
Add a small amount of water (approx. 50-100 mL) to the bag to facilitate steam generation.
-
Loosely close the bag, ensuring an opening of at least one inch to allow steam to enter.
-
Place a strip of autoclave indicator tape on the outside of the bag.
-
Place the bag inside a rigid, leak-proof, autoclavable secondary container.
-
Place the container in the autoclave. Do not overload the autoclave to ensure proper steam circulation.
-
Run a gravity cycle for a minimum of 60 minutes at 121°C and 15 psi.
-
After the cycle is complete and the chamber has cooled and depressurized, don heat-resistant gloves and safety glasses.
-
Carefully open the autoclave door, standing back to avoid residual steam.
-
Remove the container and allow the bag to cool completely.
-
Verify that the indicator tape has changed color, confirming the cycle's success.
-
Once cool, the autoclaved bag can be placed in the appropriate municipal waste container.
-
V. Visual Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the segregation and disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
